Product packaging for 1,4-Bis(3-aminopropyl)piperazine(Cat. No.:CAS No. 7209-38-3)

1,4-Bis(3-aminopropyl)piperazine

Cat. No.: B145938
CAS No.: 7209-38-3
M. Wt: 200.32 g/mol
InChI Key: XUSNPFGLKGCWGN-UHFFFAOYSA-N
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Description

1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3) is a high-purity organic compound with the molecular formula C 10 H 24 N 4 and a molecular weight of 200.33 g/mol. It is an important organic intermediate belonging to the class of N-alkylpiperazines . This liquid compound is air-sensitive and typically stored refrigerated under inert gas . Research Applications and Value: Corrosion Inhibition and Water Treatment: This compound is a key precursor in synthesizing advanced, multifunctional polymers for water treatment. When grafted onto polyaspartate-based polymers, it significantly enhances corrosion inhibition properties for industrial cooling systems and imparts strong antibacterial activity, contributing to more sustainable and efficient water treatment solutions . Pharmaceutical Research: The molecule serves as a critical synthetic scaffold in medicinal chemistry. It is a core structure in the development of novel compounds evaluated for their potent activity against chloroquine-resistant strains of Plasmodium falciparum , showing promise as antimalarial agents . Furthermore, derivatives of this compound are being investigated for the treatment of neurodegenerative diseases known as Tauopathies (e.g., Alzheimer's disease, Progressive Supranuclear Palsy). These compounds can alter pathological Tau protein phosphorylation and increase its proteolysis, targeting a key mechanism in these disorders . Chemical Synthesis: With two primary amine groups and a piperazine ring, the molecule is a versatile building block (or synthon) for constructing more complex molecular architectures, making it valuable for creating diverse libraries of compounds for research and screening . Handling and Safety: This compound must be handled with care. It is classified as causing severe skin burns and eye damage (H314) . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is essential. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24N4 B145938 1,4-Bis(3-aminopropyl)piperazine CAS No. 7209-38-3

Properties

IUPAC Name

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine
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InChI

InChI=1S/C10H24N4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12/h1-12H2
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InChI Key

XUSNPFGLKGCWGN-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1CCCN)CCCN
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Molecular Formula

C10H24N4
Record name BIS (AMINOPROPYL) PIPERAZINE
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DSSTOX Substance ID

DTXSID8022246
Record name 1,4-Piperazinedipropanamine
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Molecular Weight

200.32 g/mol
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Physical Description

Bis (aminopropyl) piperazine appears as a colorless liquid with a faint fishlike odor. Corosive to tissue. Burns, although requiring some effort to ignite. Produces toxic oxides of nitrogen during combustion., Liquid
Record name BIS (AMINOPROPYL) PIPERAZINE
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CAS No.

7209-38-3
Record name BIS (AMINOPROPYL) PIPERAZINE
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Record name 1,4-Bis(3′-aminopropyl)piperazine
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Record name 1,4-Piperazinedipropanamine
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Record name N,N'-bis(3-aminopropyl)piperazine
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Record name 1,4-PIPERAZINEDIPROPANAMINE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(3-aminopropyl)piperazine, a diamine featuring a central piperazine (B1678402) ring flanked by two aminopropyl chains, is a versatile chemical intermediate with significant potential in various scientific and industrial sectors. Its unique structure, possessing both tertiary and primary amine functionalities, imparts a range of physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a summary of its applications, to support its use in research and development.

Physicochemical Data Summary

The following tables summarize the key physicochemical properties of this compound, providing a consolidated reference for laboratory and development work.

Identifier Value
IUPAC Name 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine
CAS Number 7209-38-3
Molecular Formula C10H24N4
Molecular Weight 200.33 g/mol [1]
Canonical SMILES C1CN(CCN1CCCN)CCCN
InChI Key XUSNPFGLKGCWGN-UHFFFAOYSA-N
Property Value Conditions
Physical State Liquid20 °C[1]
Appearance Colorless to Almost colorless clear liquid[1]
Melting Point 14 °C[1]
Boiling Point 158 °C14 mmHg[1]
335 °C
150-152 °C2 mmHg
Density 0.97 g/cm³20 °C[1]
0.973 g/mL25 °C
Flash Point 168 °C[1]
Refractive Index 1.5020 °C[1]
pKa 10.69 ± 0.10Predicted[2]
Solubility in Water Completely miscible[1][2]
Vapor Pressure 0.0001 mmHg25 °C

Experimental Protocols

The determination of the physicochemical properties of this compound follows established laboratory methodologies. Below are detailed overviews of the experimental protocols for key properties.

Determination of Melting Point

The melting point of this compound, which is near room temperature, can be accurately determined using a capillary melting point apparatus.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes.

  • Procedure:

    • A small, dried sample of this compound is loaded into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the solid sample begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is determined by distillation at a specific pressure.

  • Apparatus: Distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask), heating mantle, vacuum source (for reduced pressure measurements).

  • Procedure:

    • The liquid sample is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, and if measuring under reduced pressure, the vacuum is applied and stabilized.

    • The sample is heated until it boils and a steady reflux is established.

    • The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, or a digital density meter.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with the sample, ensuring no air bubbles are present, and weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

    • The density of the sample is calculated using the weights and the known density of the reference liquid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the basicity of the amine groups and is crucial for understanding its behavior in solution. Potentiometric titration is a common and accurate method for its determination. The thermodynamic parameters for the protonation of 1,4-bis(3-aminopropyl)-piperazine (BAPP) have been studied in aqueous solution using a potentiometric technique.

  • Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.

  • Procedure:

    • A known concentration of this compound is dissolved in water.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured and recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. Given that this compound has multiple amine groups, multiple pKa values may be determined.

Determination of Water Solubility

While this compound is reported to be completely miscible with water, a qualitative experimental verification can be performed.

  • Apparatus: Test tubes or beakers, graduated cylinders or pipettes.

  • Procedure:

    • A known volume of distilled water is placed in a test tube.

    • This compound is added incrementally to the water with agitation.

    • Observations are made for any phase separation, cloudiness, or undissolved droplets. For a completely miscible substance, a single, clear phase will be maintained at all proportions.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound, from initial sample reception to final data analysis and reporting.

G Workflow for Physicochemical Characterization cluster_0 Sample Preparation & Purity cluster_1 Property Determination cluster_2 Data Analysis & Reporting SampleReception Sample Reception PurityAnalysis Purity Analysis (GC, NMR) SampleReception->PurityAnalysis SampleDrying Sample Drying PurityAnalysis->SampleDrying PhysicalState Physical State & Appearance SampleDrying->PhysicalState MeltingPoint Melting Point SampleDrying->MeltingPoint BoilingPoint Boiling Point SampleDrying->BoilingPoint Density Density SampleDrying->Density RefractiveIndex Refractive Index SampleDrying->RefractiveIndex Solubility Solubility SampleDrying->Solubility pKa pKa Determination SampleDrying->pKa DataCompilation Data Compilation PhysicalState->DataCompilation MeltingPoint->DataCompilation BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation pKa->DataCompilation Comparison Comparison with Literature DataCompilation->Comparison ReportGeneration Technical Report Generation Comparison->ReportGeneration

Caption: A logical workflow for the physicochemical characterization of a compound.

Applications and Relevance in Drug Development

This compound serves as a key scaffold in medicinal chemistry. Its diamine structure allows for the synthesis of diverse libraries of compounds with potential therapeutic applications. Notably, it has been utilized in the development of:

  • Antimalarial Agents: Derivatives of this compound have been investigated as potential antimalarial drugs. These compounds are often designed to accumulate in the acidic food vacuole of the malaria parasite, inhibiting the formation of hemozoin, a crucial detoxification process for the parasite.

  • Neurodegenerative Disease Therapeutics: The this compound skeleton has been explored for the development of compounds aimed at treating neurodegenerative diseases.

The physicochemical properties outlined in this guide are critical for the rational design and development of drug candidates based on this scaffold. For instance, pKa influences the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Similarly, solubility is a key determinant of bioavailability and formulation development.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a thorough overview of the fundamental physicochemical properties of this compound. The compiled data, alongside the outlined experimental methodologies, offer a valuable resource for researchers and professionals engaged in chemical synthesis, material science, and drug discovery. A comprehensive understanding of these properties is paramount for the effective and safe utilization of this versatile chemical compound in advancing scientific research and technological development.

References

Experimental Protocol: Synthesis of a 1,4-Bis(3-aminopropyl)piperazine Derivative for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

This protocol details the synthesis of a novel derivative of 1,4-Bis(3-aminopropyl)piperazine, as described in patent literature, for potential application in the treatment and/or prevention of neurodegenerative diseases.

Materials and Reagents:
Procedure:
  • Reaction Setup:

    • In an oven-dried flask under a nitrogen atmosphere, combine 9-chloro-1,2,3,4-tetrahydroacridine (0.50 g, 2.3 mmol) and Cs₂CO₃ (1.05 g, 3.22 mmol) in 7.45 mL of 1,4-dioxane.

    • Deoxygenate the mixture by passing a stream of nitrogen through it.

  • Addition of Catalyst and Ligand:

    • To the deoxygenated mixture, add Xantphos (0.20 g, 0.35 mmol) and Pd₂(dba)₃ (0.11 g, 0.12 mmol).

  • Addition of the Piperazine Derivative:

    • Add a solution of tert-butyl N-{3-[4-(3-aminopropyl)piperazin-1-yl]propyl}carbamate (0.83 g, 2.76 mmol) dissolved in 7.45 mL of 1,4-dioxane to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture for 24 hours.

  • Work-up and Purification:

    • Filter the solution through a celite pad and evaporate the solvent.

    • Purify the residue by flash chromatography with a gradient of 0 to 10% methanol in dichloromethane, followed by 0 to 4% ammonia-saturated methanol in dichloromethane. The expected yield of the title compound is approximately 90%.

  • Deprotection:

    • Dissolve the purified product (90 mg, 0.19 mmol) in 5 mL of dioxane saturated with HCl.

    • Stir the reaction mixture for 15 hours.

    • Evaporate the solvent.

    • Dissolve the residue in methanol with ammonia (B1221849) and stir for 2 hours.

    • Evaporate the solvent.

    • Dissolve the residue in 15 mL of dichloromethane and wash with a saturated NaHCO₃ solution (3 x 10 mL).

    • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography to obtain the final product.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the synthesis of the this compound derivative.

experimental_workflow reactant1 9-chloro-1,2,3,4-tetrahydroacridine reaction Stir for 24 hours reactant1->reaction reactant2 tert-butyl N-{3-[4-(3-aminopropyl) piperazin-1-yl]propyl}carbamate reactant2->reaction reagents Cs₂CO₃, Dioxane reagents->reaction catalyst Xantphos, Pd₂(dba)₃ catalyst->reaction intermediate Protected Derivative reaction->intermediate Purification deprotection Dioxane/HCl, then MeOH/NH₃ intermediate->deprotection product Final Derivative deprotection->product Purification

Caption: Synthesis workflow for a this compound derivative.

In-Depth Technical Guide: Solubility of 1,4-Bis(3-aminopropyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(3-aminopropyl)piperazine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound. Furthermore, this guide discusses the qualitative solubility and outlines the applications of this compound, particularly in the realm of drug discovery. This guide is intended to be a valuable resource for laboratory professionals, enabling informed decisions regarding solvent selection and the design of experimental procedures.

Introduction

This compound (CAS No: 7209-38-3) is a diamine with a piperazine (B1678402) core and two aminopropyl side chains. Its chemical structure, featuring both hydrophobic (the piperazine ring and alkyl chains) and hydrophilic (the primary and tertiary amine groups) moieties, suggests a versatile solubility profile. Understanding its solubility in organic solvents is critical for a wide range of applications, including chemical synthesis, formulation development, and purification processes, particularly in the field of medicinal chemistry where it serves as a scaffold for the development of therapeutic agents.[1]

Solubility of this compound

Qualitative Solubility

This compound is reported to be "very soluble" or "fully miscible" in water.[2][3] Its polar nature, stemming from the multiple nitrogen atoms and the capacity for hydrogen bonding, suggests good solubility in polar organic solvents such as alcohols.[4] Generally, amines are soluble in a variety of organic solvents.[5]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. The absence of this data necessitates experimental determination to meet specific research and development needs. The following sections provide a detailed protocol for this purpose.

Table 1: Qualitative Solubility of this compound

SolventExpected Qualitative SolubilityRationale
WaterVery Soluble / Fully MiscibleHigh polarity and hydrogen bonding capability.[2][3][4]
MethanolExpected to be SolublePolar protic solvent, capable of hydrogen bonding.
EthanolExpected to be SolublePolar protic solvent, capable of hydrogen bonding.
IsopropanolExpected to be SolublePolar protic solvent.
AcetoneExpected to be SolublePolar aprotic solvent.
DichloromethaneExpected to be SolubleModerately polar solvent.
TolueneExpected to have Lower SolubilityNonpolar aromatic solvent.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or incubator

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume or mass of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

    • The required equilibration time should be determined empirically by taking samples at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to permit the separation of the excess undissolved solute.

    • Alternatively, the vials can be centrifuged at a controlled temperature to facilitate a more rapid and complete phase separation.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot using a syringe filter to remove any suspended microparticles.

    • Accurately dilute the filtered aliquot with a known volume of the appropriate solvent in a volumetric flask.

    • Analyze the diluted sample using a validated analytical method, such as GC or HPLC, to determine the concentration of this compound.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of the amine in the diluted sample.

    • Calculate the solubility of this compound in the organic solvent, typically expressed in units of g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (24-72 hours) A->B C Allow to settle or centrifuge B->C D Sample and filter supernatant C->D E Dilute sample D->E F Analyze by GC/HPLC E->F G Calculate solubility from calibration curve F->G Drug_Discovery_Logic A This compound (Scaffold) B Synthesis of Derivative Libraries A->B C High-Throughput Screening B->C D Identification of Active Compounds C->D E Target Identification/Validation (e.g., Pfa-M1 inhibition) D->E F Lead Optimization E->F G Preclinical and Clinical Development F->G

References

Technical Guide: Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the water solubility and pH characteristics of 1,4-bis(3-aminopropyl)piperazine (CAS RN: 7209-38-3), a tetra-amine with significant applications as a chemical intermediate and functionalizing agent. This document details its high miscibility in water and its alkaline nature in aqueous solutions. Detailed, plausible experimental protocols for the determination of these properties are presented, alongside a discussion of the underlying chemical principles. A logical diagram illustrates the relationship between pH and the protonation state of the molecule, which influences its solubility characteristics.

Introduction

This compound is a versatile chemical compound featuring a piperazine (B1678402) ring functionalized with two aminopropyl side chains. This structure, with its four amine groups, dictates its physicochemical properties, particularly its behavior in aqueous media. An understanding of its water solubility and pH is critical for its application in various fields, including polymer chemistry, materials science, and as a potential component in drug delivery systems. This guide synthesizes available data and provides standardized methodologies for its characterization.

Physicochemical Data

The water solubility and pH of this compound are summarized in the table below.

ParameterValueConditionsSource(s)
Water Solubility Fully miscible, Completely miscible, Very solubleStandard temperature and pressure[1][2][3][4]
pH 11.71 mg/L solution at 20°C[1][2]
pKa Values pKa1: ~9.8, pKa2: ~9.0, pKa3: ~6.0, pKa4: <2.5Potentiometric titration at various temperatures[4][5]

Experimental Protocols

While some sources state the water solubility and a specific pH value, detailed experimental procedures for this compound are not always provided. The following sections describe plausible, detailed methodologies for determining these key parameters, based on standard laboratory practices and OECD guidelines.

Determination of Water Solubility (Qualitative and Quantitative)

Given that this compound is reported to be fully miscible with water, a qualitative assessment is often sufficient. A quantitative determination would confirm the absence of a solubility limit under standard conditions.

Objective: To qualitatively and quantitatively assess the water solubility of this compound.

Principle: This protocol is adapted from general laboratory procedures for assessing the miscibility of liquids. For a substance that is fully miscible, no phase separation will be observed upon mixing with water in any proportion.

Materials:

  • This compound (≥98% purity)

  • Deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

Part A: Qualitative Assessment of Miscibility

  • Label a series of test tubes with varying volume/volume percentages (e.g., 10%, 25%, 50%, 75%, 90% this compound in water).

  • Using calibrated pipettes, add the appropriate volumes of this compound and deionized water to each test tube to achieve the target concentrations.

  • Cap each test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Allow the test tubes to stand at room temperature (20-25°C) for at least 24 hours.

  • Visually inspect each test tube for any signs of phase separation, cloudiness, or precipitation. The absence of any of these indicates full miscibility.

Part B: Quantitative Confirmation (if necessary)

For a compound that is fully miscible, a traditional saturation limit (as determined by methods like the flask method described in OECD Guideline 105) is not applicable. The focus shifts to confirming homogeneity across a range of concentrations.

  • Prepare a series of solutions of this compound in water at different concentrations (e.g., 1%, 10%, 50%, and 90% by weight).

  • For each concentration, accurately weigh the appropriate amounts of the compound and deionized water into a volumetric flask.

  • Mix thoroughly until a homogenous solution is obtained.

  • A suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), can be used to confirm that the measured concentration of a sample taken from the solution matches the prepared concentration.

Determination of pH

Objective: To determine the pH of an aqueous solution of this compound.

Principle: The pH of the solution is measured using a calibrated pH meter with a glass electrode. This potentiometric method provides an accurate determination of the hydrogen ion activity in the solution.

Materials:

  • This compound (≥98% purity)

  • Deionized water (pH ~7)

  • pH meter with a glass electrode

  • Standard buffer solutions (pH 4, 7, and 10)

  • Beakers

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calibration of the pH meter: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions of pH 4, 7, and 10.

  • Preparation of the test solution: To replicate the reported conditions, prepare a 1 mg/L solution. Accurately weigh 1 mg of this compound and dissolve it in 1 liter of deionized water in a volumetric flask. Mix thoroughly.

  • Measurement:

    • Pour a sufficient amount of the test solution into a beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir gently to ensure homogeneity.

    • Immerse the calibrated pH electrode into the solution, ensuring the electrode bulb is fully submerged.

    • Allow the pH reading to stabilize before recording the value.

    • The temperature of the solution should also be recorded, as pH can be temperature-dependent.

pH and Solubility Relationship

The high water solubility of this compound is attributed to the presence of four amine groups. These groups can act as hydrogen bond acceptors, and upon protonation, the resulting ammonium (B1175870) ions can form strong ion-dipole interactions with water molecules.

As a polybasic compound, this compound can be protonated at its four nitrogen atoms. The degree of protonation is dependent on the pH of the solution. In highly acidic solutions, all four amine groups will be protonated, forming a tetra-cationic species. As the pH increases, the amine groups will be progressively deprotonated. The relationship between the pH and the protonation state is crucial for understanding its behavior in different chemical environments.

The diagram below illustrates the logical relationship between the pH of the aqueous environment and the protonation state of this compound, which in turn governs its solubility.

G Influence of pH on the Protonation and Solubility of this compound cluster_0 Aqueous Environment cluster_1 Molecular State cluster_2 Resulting Property Low_pH Low pH (Acidic) Protonated Fully Protonated (Tetra-cationic) Low_pH->Protonated Favors Neutral_pH Neutral pH Partially_Protonated Partially Protonated (Mixed Cationic Species) Neutral_pH->Partially_Protonated Favors High_pH High pH (Alkaline) Neutral Primarily Neutral (Free Base) High_pH->Neutral Favors Solubility High Water Solubility (Ion-Dipole Interactions) Protonated->Solubility Enhances Partially_Protonated->Solubility Maintains Neutral->Solubility Maintains (Hydrogen Bonding)

Caption: Logical workflow of pH's effect on this compound.

Conclusion

This compound is a highly water-miscible compound that forms strongly alkaline solutions. Its solubility is driven by the ability of its four amine groups to engage in hydrogen bonding and, upon protonation, strong ion-dipole interactions with water. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible determination of these fundamental physicochemical properties, which are essential for the effective application of this compound in research and development.

References

Spectroscopic Profile of 1,4-Bis(3-aminopropyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1,4-Bis(3-aminopropyl)piperazine (CAS No: 7209-38-3), a molecule of interest in various chemical and pharmaceutical applications. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference. Furthermore, it outlines the typical experimental protocols employed to obtain such spectroscopic data.

Overview of this compound

This compound is a diamine featuring a central piperazine (B1678402) ring substituted at the nitrogen atoms with aminopropyl chains. Its chemical structure lends itself to a variety of applications, including its use as a curing agent, a building block in polymer synthesis, and as a ligand in coordination chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.7Triplet4H-CH₂-NH₂
~2.4Triplet4H-N-CH₂- (propyl chain)
~2.3Broad Singlet8HPiperazine ring protons
~1.6Quintet4H-CH₂-CH₂-CH₂-
~1.3Broad Singlet4H-NH₂

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~57Piperazine ring carbons
~55-N-CH₂- (propyl chain)
~40-CH₂-NH₂
~30-CH₂-CH₂-CH₂-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3350 - 3250Medium-Strong, BroadN-H stretching (primary amine)
2950 - 2800StrongC-H stretching (aliphatic)
1650 - 1580MediumN-H bending (scissoring)
1470 - 1430MediumC-H bending
1150 - 1050Medium-StrongC-N stretching
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that often leads to fragmentation of the molecule, providing valuable structural information. The NIST WebBook provides access to the mass spectrum of this compound.[1]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment Structure/Identity
200[M]⁺ (Molecular Ion)
170[M - CH₂NH₂]⁺
143[M - C₃H₇N]⁺
113[Piperazine-(CH₂)₃NH₂]⁺
99[Piperazine-(CH₂)₂]⁺
85[Piperazine-CH₂]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: As this compound is a liquid at room temperature, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

  • Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion, and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratios (Molecular Ion & Fragments) MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. The provided data and protocols are essential for scientists and professionals engaged in research and development involving this versatile compound.

References

An In-depth Technical Guide to the Safe Handling of 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis(3-aminopropyl)piperazine is a chemical compound utilized in various research and industrial applications, including as a functionalizing agent for materials like montmorillonite (B579905) and synthetic kanemite.[1] Its handling requires a thorough understanding of its hazardous properties to ensure the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures associated with this compound, based on currently available Safety Data Sheets (SDS). It should be noted that while extensive safety and handling information is available, detailed experimental protocols for toxicological studies and specific biological signaling pathway information are not extensively documented in publicly accessible resources. The toxicological properties have not been fully investigated.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 7209-38-3[2][3][4][5]
Molecular Formula C₁₀H₂₄N₄[4]
Molecular Weight 200.32 g/mol [4][6]
Appearance Colorless to yellow liquid[1]
Melting Point 15 °C (59 °F)[1][5]
Boiling Point 150-152 °C at 2 mmHg (3 hPa)[1][5]
Density 0.973 g/mL at 25 °C (77 °F)[1][5]
Flash Point 163 °C (325.4 °F) - closed cup
Solubility Fully miscible in water[1]
Vapor Density 6.9 (vs air)
Refractive Index n20/D 1.502[1]

Hazards Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. The GHS classification indicates that it causes severe skin burns and eye damage.[3][4][5]

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B/1C[4][5]

  • Serious Eye Damage/Eye Irritation: Category 1[2][5]

  • Acute Toxicity, Oral (Harmful if swallowed): Category 4 (reported by 58.3% of notifications)[6]

  • Hazardous to the aquatic environment, long-term hazard: Category 3 (reported by 58.3% of notifications)[6]

Hazard Statements (H-phrases):

  • H314: Causes severe skin burns and eye damage[3][4][5][6]

  • H302: Harmful if swallowed[6]

  • H412: Harmful to aquatic life with long lasting effects[6]

Signal Word: Danger[3][4][5]

Toxicological Information

The toxicological data for this compound is limited. It is known to be a corrosive material that can cause severe damage to tissues upon contact.[2] Ingestion can lead to severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[2] The material is also extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[5]

EndpointSpeciesValueSource
Acute Toxicity (Fish) Pimephales promelas (fathead minnow)LC50: 2970 - 3240 mg/L, 96h flow-through[2]
Carcinogenicity Not listed by IARC, NTP, ACGIH, OSHA, or MexicoNo data available[2]
Mutagenic Effects No information availableNo data available[2]
Reproductive Effects No information availableNo data available[2]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][3]

  • Skin Protection: Wear appropriate protective gloves (e.g., chemical impermeable gloves) and clothing to prevent skin exposure.[2][7]

  • Respiratory Protection: If ventilation is inadequate or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2][7]

  • Do not breathe mist, vapors, or spray.[2]

  • Do not ingest.[2]

  • Wash hands thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke when using this product.[7]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

  • Store in a designated corrosives area.[2]

  • Store locked up.[3][4]

  • Store apart from incompatible materials such as oxidizing agents (perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine).[7][8]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical Carefully Prepare_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

First-Aid and Emergency Procedures

Immediate medical attention is required for any exposure to this compound.[9]

In Case of Eye Contact:

  • Immediately rinse cautiously with water for at least 15-20 minutes.[3][10]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Immediately call a POISON CENTER or doctor.[3]

In Case of Skin Contact:

  • Take off immediately all contaminated clothing.[3]

  • Rinse skin with water or shower for at least 15 minutes.[3][9]

  • Wash contaminated clothing before reuse.[3][4]

  • Immediately call a POISON CENTER or doctor.[3]

In Case of Inhalation:

  • Remove the person to fresh air and keep comfortable for breathing.[3]

  • If breathing is difficult, give oxygen.[7]

  • Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[10]

  • Immediately call a POISON CENTER or doctor.[3]

In Case of Ingestion:

  • Rinse mouth.[3]

  • Do NOT induce vomiting.[3][4]

  • Never give anything by mouth to an unconscious person.[2]

  • Immediately call a POISON CENTER or doctor.[3]

Spill and Leak Procedures:

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2][7]

  • Ensure adequate ventilation.[7]

  • Remove all sources of ignition.[11]

  • Wear appropriate personal protective equipment.[7]

  • Absorb the spill with inert material (e.g., dry sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[2][8]

  • Do not let the chemical enter drains.[11]

Emergency_Response_Flowchart cluster_spill Spill or Leak cluster_exposure Personnel Exposure Evacuate_Area Evacuate Area Wear_PPE Wear Full PPE Evacuate_Area->Wear_PPE Contain_Spill Contain Spill with Inert Absorbent Wear_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Area Collect_Waste->Decontaminate_Area Remove_Contaminated_Clothing Remove Contaminated Clothing Flush_Affected_Area Flush Affected Area (Skin/Eyes) with Water Remove_Contaminated_Clothing->Flush_Affected_Area Seek_Medical_Attention Seek Immediate Medical Attention Flush_Affected_Area->Seek_Medical_Attention Move_to_Fresh_Air Move to Fresh Air (Inhalation) Move_to_Fresh_Air->Seek_Medical_Attention Spill_Event Spill Occurs Spill_Event->Evacuate_Area Exposure_Event Exposure Occurs Exposure_Event->Remove_Contaminated_Clothing Exposure_Event->Move_to_Fresh_Air if inhaled

Caption: Emergency response procedures for spills and personnel exposure to this compound.

Fire-Fighting Measures

While this compound is a combustible material, it does not ignite readily.[11]

  • Suitable Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[11]

  • Specific Hazards: When heated, vapors may form explosive mixtures with air.[11] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides.[8][11] Containers may explode when heated.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Waste disposal methods must be in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2] Dispose of contents/container to an approved waste disposal plant.[3]

This compound is a corrosive chemical that demands strict adherence to safety protocols. This guide consolidates the critical safety information from various SDSs to aid researchers and professionals in its safe handling. The core principles of risk mitigation involve using appropriate engineering controls, wearing proper personal protective equipment, and being prepared for emergencies. While the current body of public knowledge lacks detailed experimental toxicological studies, the provided information is sufficient to establish safe handling practices in a laboratory or industrial setting.

References

Navigating the Thermal Landscape of 1,4-Bis(3-aminopropyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermal Stability

Thermal stability is a critical parameter for any chemical compound, dictating its operational limits and safety profile. For 1,4-Bis(3-aminopropyl)piperazine, a molecule with multiple amine functionalities, understanding its response to thermal stress is essential for applications ranging from a building block in organic synthesis to its potential use in drug development. Thermal decomposition can lead to loss of efficacy, generation of undesirable byproducts, and potentially hazardous situations due to the release of toxic fumes, such as nitrogen oxides.

While a specific decomposition temperature for this compound is not documented, it is known that when heated to decomposition, it emits toxic fumes of NOx.[1] This necessitates a careful approach to its handling at elevated temperatures.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling and for designing experimental procedures.

PropertyValue
Molecular Formula C₁₀H₂₄N₄
Molecular Weight 200.33 g/mol
Appearance Colorless to yellow liquid
Melting Point 15 °C
Boiling Point 150-152 °C at 2 mmHg
Density 0.973 g/mL at 25 °C
Flash Point 163 °C (closed cup)

Inferred Thermal Stability and Decomposition Profile

In the absence of direct experimental data for this compound, we turn to studies on piperazine (B1678402) (PZ) and its derivatives to provide an informed perspective. Research on the thermal degradation of aqueous piperazine, often in the context of carbon dioxide capture, reveals that its stability is influenced by factors such as temperature, CO₂ loading, and the presence of catalysts.

Studies have shown that the thermal degradation of piperazine in aqueous solutions typically occurs at temperatures between 135 °C and 175 °C. The degradation is a first-order reaction with respect to the piperazine concentration and exhibits an Arrhenius dependence on temperature. The presence of CO₂ can influence the degradation rate.

The decomposition of piperazine is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule, leading to ring-opening. This initial step is followed by a series of substitution reactions that can produce a variety of degradation products.

Potential Decomposition Pathways

The following diagram illustrates a generalized proposed mechanism for the thermal degradation of piperazine, which may share similarities with the decomposition of this compound due to the shared piperazine core structure.

PZ Piperazine PZ_H Protonated Piperazine PZ->PZ_H Protonation Intermediate Ring-Opened Intermediate PZ->Intermediate Nucleophilic Attack PZ_H->Intermediate Products Degradation Products (e.g., N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine) Intermediate->Products Further Reactions cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation (DSC) or Loading (TGA) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Curve TGA Curve (Weight Loss vs. Temp) TGA->TGA_Curve DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Thermogram Decomposition_Temp Determine Decomposition Temperature TGA_Curve->Decomposition_Temp DSC_Thermogram->Decomposition_Temp Thermal_Stability Assess Thermal Stability Decomposition_Temp->Thermal_Stability

References

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis using 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. Their exceptional thermal stability, mechanical strength, and chemical resistance make them suitable for a wide range of applications, from engineering plastics to advanced fibers. The incorporation of specific diamine monomers, such as 1,4-Bis(3-aminopropyl)piperazine, can impart unique properties to the resulting polyamides, including altered solubility, flexibility, and potential for further functionalization, which is of interest in the development of novel materials and drug delivery systems.

This document provides a detailed protocol for the synthesis of polyamides utilizing this compound as the diamine monomer through a low-temperature solution polycondensation method. This technique is widely employed for the preparation of aromatic and semi-aromatic polyamides, as it typically allows for the formation of high molecular weight polymers under mild reaction conditions.

Applications

Polyamides derived from this compound are anticipated to possess a unique combination of properties due to the presence of the piperazine (B1678402) ring and the flexible aminopropyl chains. Potential applications include:

  • Advanced Coatings and Adhesives: The polar nature of the amide and piperazine groups may enhance adhesion to various substrates.

  • Biomedical Materials: The piperazine moiety is a common scaffold in medicinal chemistry, suggesting that polyamides incorporating this unit could be explored for biocompatible materials and drug delivery matrices.

  • Membranes for Separation Processes: The specific structure of the repeating unit could lead to membranes with tailored permeability and selectivity.

Experimental Protocols

This section details a representative low-temperature solution polycondensation method for the synthesis of a polyamide from this compound and a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride).

Materials and Equipment:

  • This compound (BAPP)

  • Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous Lithium Chloride (LiCl) (optional, as a solubility enhancer)

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Diamine Solution Preparation: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a precise amount of this compound (BAPP) in anhydrous DMAc. If using, add anhydrous LiCl to the solvent before adding the diamine to aid in the solubility of the final polymer. Stir the mixture under an inert atmosphere until all solids are dissolved.

  • Reaction Cooldown: Cool the diamine solution to 0–5 °C using a low-temperature bath.

  • Diacyl Chloride Addition: In a separate, dry flask, dissolve an equimolar amount of the diacyl chloride (e.g., terephthaloyl chloride) in a minimal amount of anhydrous DMAc. Transfer this solution to a dropping funnel and add it dropwise to the stirred, cooled diamine solution over a period of 30–60 minutes.

  • Polymerization: After the complete addition of the diacyl chloride, maintain the reaction mixture at 0–5 °C for 2–4 hours. Subsequently, allow the mixture to slowly warm to room temperature and continue stirring for 12–24 hours. A noticeable increase in viscosity will indicate the progress of the polymerization.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (B129727) or ethanol, under vigorous stirring. The polyamide will precipitate as a fibrous or powdered solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with the non-solvent to remove unreacted monomers, residual solvent, and by-products (such as HCl, which is neutralized by the excess amine or an added acid scavenger). Further washing with hot water can also be performed.

  • Drying: Dry the purified polyamide in a vacuum oven at 80–100 °C for 24 hours or until a constant weight is achieved.

Data Presentation

The following tables summarize typical reaction conditions and expected properties for polyamides synthesized from this compound. Please note that these are representative values and will vary depending on the specific diacyl chloride used and the precise reaction conditions.

Table 1: Representative Reaction Parameters for Polyamide Synthesis

ParameterValue
DiamineThis compound
Diacyl ChlorideTerephthaloyl Chloride / Isophthaloyl Chloride
Molar Ratio (Diamine:Diacyl Chloride)1:1
SolventAnhydrous DMAc or NMP
Monomer Concentration5-15% (w/v)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Non-solvent for PrecipitationMethanol or Ethanol

Table 2: Expected Properties of Polyamides based on this compound

PropertyExpected Range
Inherent Viscosity (dL/g)0.5 - 1.5
Molecular Weight (Mw, g/mol )30,000 - 100,000
Glass Transition Temperature (Tg, °C)150 - 250
5% Weight Loss Temperature (TGA, °C)> 400
SolubilitySoluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO)

Visualizations

Diagram 1: General Reaction Scheme for Polyamide Synthesis

Polyamide_Synthesis Diamine This compound (BAPP) Diacyl_Chloride Diacyl Chloride (e.g., Terephthaloyl Chloride) Polyamide Polyamide Diamine->Polyamide + Diacyl_Chloride->Polyamide Byproduct HCl

General reaction of BAPP and a diacyl chloride.

Diagram 2: Experimental Workflow for Polyamide Synthesis

Workflow A 1. Dissolve BAPP in anhydrous solvent B 2. Cool solution to 0-5 °C A->B C 3. Add diacyl chloride solution dropwise B->C D 4. Polymerize at 0-5 °C, then at room temperature C->D E 5. Precipitate polymer in non-solvent D->E F 6. Filter and wash the polymer E->F G 7. Dry the polyamide under vacuum F->G

Step-by-step workflow for polyamide synthesis.

Diagram 3: Logical Relationship of Monomer Structure to Polymer Properties

Properties Monomer Monomer Structure (BAPP + Diacyl Chloride) Piperazine Piperazine Ring Monomer->Piperazine Aminopropyl Flexible Aminopropyl Chains Monomer->Aminopropyl Aromatic Aromatic Diacyl Chloride Monomer->Aromatic Solubility Solubility Piperazine->Solubility Flexibility Flexibility Aminopropyl->Flexibility Thermal_Stability Thermal Stability Aromatic->Thermal_Stability Polymer_Props Polymer Properties Solubility->Polymer_Props Flexibility->Polymer_Props Thermal_Stability->Polymer_Props

Influence of monomer structure on polymer properties.

Application Notes and Protocols: 1,4-Bis(3-aminopropyl)piperazine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,4-Bis(3-aminopropyl)piperazine (BAPP) as a curing agent for epoxy resins. This document outlines the material's properties, recommended formulations, curing schedules, and detailed experimental protocols for characterization of the resulting thermoset polymer.

Introduction

This compound is a versatile aliphatic amine curing agent for epoxy resins. Its molecular structure, featuring two primary and two tertiary amine groups, allows for the formation of a highly cross-linked polymer network, imparting a unique balance of properties to the cured epoxy system. The long, flexible aminopropyl chains can contribute to improved toughness and flexibility, while the piperazine (B1678402) ring provides a rigid backbone. This curing agent is suitable for a range of applications, including coatings, adhesives, composites, and encapsulation materials.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for calculating stoichiometric mix ratios and for safe handling of the material.

PropertyValue
CAS Number 7209-38-3[1]
Molecular Formula C₁₀H₂₄N₄[1]
Molecular Weight 200.32 g/mol [1][2]
Appearance Colorless to yellow liquid
Density 0.973 g/mL at 25 °C[1]
Boiling Point 150-152 °C at 2 mmHg[1]
Amine Hydrogen Equivalent Weight (AHEW) 50.08 g/eq
Functionality 4 (four active amine hydrogens)

Recommended Formulations and Curing Schedules

The optimal concentration of this compound required for curing is determined by the epoxy equivalent weight (EEW) of the selected epoxy resin. A stoichiometric amount of the curing agent is generally recommended to achieve a fully cured network with optimal properties.[3]

Stoichiometric Calculation:

The recommended loading of BAPP in parts per hundred of resin (phr) can be calculated using the following formula:

phr = (AHEW / EEW) * 100

Where:

  • AHEW is the Amine Hydrogen Equivalent Weight of BAPP (50.08 g/eq).

  • EEW is the Epoxy Equivalent Weight of the epoxy resin.

For a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with an EEW of 190 g/eq, the recommended loading would be:

phr = (50.08 / 190) * 100 ≈ 26.4 phr

Typical Curing Schedules:

Similar to other aliphatic amine curing agents, BAPP can be used for both room temperature and elevated temperature curing. The choice of the curing schedule will significantly impact the final properties of the cured epoxy.

Curing ScheduleTemperatureTimeRemarks
Room Temperature Cure 20-25 °C24-48 hoursResults in a partially cured, handleable material. A post-cure is recommended for optimal properties.
Elevated Temperature Cure 80-100 °C2-4 hoursPromotes a higher degree of cross-linking, leading to improved thermal and mechanical properties.
Two-Step Cure 25 °C for 24 hours, followed by 100 °C for 2 hours26 hoursA common approach to minimize internal stresses while achieving a high glass transition temperature.

Expected Performance of BAPP-Cured Epoxy Systems

PropertyExpected Value Range
Glass Transition Temperature (Tg) 100 - 140 °C (with post-cure)
Tensile Strength 60 - 80 MPa
Flexural Strength 100 - 130 MPa
Hardness (Shore D) 80 - 90

Experimental Protocols

The following protocols describe the standard procedures for preparing and characterizing epoxy resin samples cured with this compound.

Sample Preparation and Curing

This protocol outlines the steps for preparing test specimens for mechanical and thermal analysis.

  • Materials:

    • Liquid Epoxy Resin (e.g., DGEBA, EEW 185-195 g/eq)

    • This compound (BAPP)

    • Disposable mixing cups and stirring rods

    • Silicone molds for test specimens

    • Vacuum desiccator

    • Programmable oven

  • Procedure:

    • Calculate the required amounts of epoxy resin and BAPP based on the stoichiometric ratio.

    • Weigh the epoxy resin into a clean, dry mixing cup.

    • Add the calculated amount of BAPP to the epoxy resin.

    • Mix the components thoroughly with a stirring rod for 3-5 minutes, ensuring a homogeneous mixture.

    • Place the mixture in a vacuum desiccator for 10-15 minutes to remove any entrapped air bubbles.

    • Pour the degassed mixture into the silicone molds.

    • Cure the samples according to the desired curing schedule (see Table 2).

    • After curing, allow the samples to cool slowly to room temperature before demolding.

G cluster_prep Preparation cluster_cure Curing cluster_post Post-Processing weigh_resin Weigh Epoxy Resin mix Mix Thoroughly weigh_resin->mix weigh_bapp Weigh BAPP weigh_bapp->mix degas Degas under Vacuum mix->degas cast Cast into Molds degas->cast cure_oven Cure in Oven cast->cure_oven cool Cool to RT cure_oven->cool demold Demold Specimens cool->demold

Fig. 1: Experimental workflow for sample preparation and curing.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and to analyze the curing kinetics of the epoxy-BAPP system.

  • Instrument: Differential Scanning Calorimeter

  • Sample Preparation: A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan.

  • Procedure:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample to room temperature.

    • Reheat the sample to 200 °C at the same heating rate.

    • The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of the cured epoxy.

  • Instrument: Thermogravimetric Analyzer

  • Sample Preparation: A small sample (10-20 mg) of the cured epoxy is placed in a TGA crucible.

  • Procedure:

    • Heat the sample from room temperature to 800 °C at a heating rate of 20 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition temperature and the char yield at a specific temperature (e.g., 600 °C).

Mechanical Properties Testing

Standardized tests are used to determine the mechanical performance of the cured epoxy material.

  • Tensile Testing (ASTM D638):

    • Use dog-bone shaped specimens.

    • Conduct the test on a universal testing machine at a constant crosshead speed.

    • Determine the tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Testing (ASTM D790):

    • Use rectangular bar specimens.

    • Perform a three-point bending test on a universal testing machine.

    • Determine the flexural strength and flexural modulus.

Chemical Reaction Pathway

The curing of epoxy resins with amine hardeners proceeds via a nucleophilic addition reaction. The active hydrogen atoms on the primary amine groups of BAPP attack the electrophilic carbon atoms of the epoxy rings, leading to the opening of the rings and the formation of hydroxyl groups and secondary amines. These newly formed secondary amines can then react with additional epoxy groups. The tertiary amine groups within the piperazine ring can also catalyze the etherification reaction between the newly formed hydroxyl groups and other epoxy groups, further increasing the cross-link density.

G epoxy Epoxy Resin (with oxirane rings) step1 Nucleophilic Attack: Primary Amine + Epoxy epoxy->step1 step2 Further Reaction: Secondary Amine + Epoxy epoxy->step2 bapp This compound (Primary Amines) bapp->step1 intermediate Intermediate Product (Secondary Amine + Hydroxyl Group) step1->intermediate intermediate->step2 crosslinked Cross-linked Polymer Network step2->crosslinked

Fig. 2: Simplified epoxy-amine curing reaction pathway.

Safety and Handling

This compound is a corrosive material and a powerful irritant to the skin, eyes, and mucous membranes. It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. The expected performance data is based on estimations from similar chemical structures and should not be taken as guaranteed values. It is the responsibility of the user to conduct their own experiments to determine the suitability of this compound for their specific application.

References

Application Notes and Protocols: Functionalization of Silica Nanoparticles with 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the functionalization of silica (B1680970) nanoparticles (SNPs) with 1,4-Bis(3-aminopropyl)piperazine. This modification introduces primary and tertiary amine functionalities onto the silica surface, creating a cationic charge and providing reactive sites for the covalent attachment of various molecules. These functionalized nanoparticles are promising candidates for a range of biomedical and catalytic applications, including drug delivery, gene therapy, and heterogeneous catalysis. The protocols described herein are based on established methods for amine functionalization of silica nanoparticles and have been adapted for the specific use of this compound.

Introduction

Silica nanoparticles are widely utilized as versatile platforms in various scientific fields due to their biocompatibility, high surface area-to-volume ratio, tunable pore size, and the ease with which their surface can be chemically modified. The surface of silica nanoparticles is abundant in silanol (B1196071) groups (Si-OH), which serve as anchor points for covalent functionalization with organosilanes.

The functionalization with amine-containing molecules is of particular interest as it imparts a positive surface charge, which is advantageous for interacting with negatively charged biological molecules such as DNA, siRNA, and certain proteins. This compound is a diamine that offers two primary amine groups at the termini of propyl chains and a central piperazine (B1678402) ring containing two tertiary amines. This structure provides a high density of amine groups, enhancing the potential for electrostatic interactions and offering multiple points for further conjugation.

Potential applications for silica nanoparticles functionalized with this compound include:

  • Gene Delivery: The high positive charge density can facilitate the complexation and protection of nucleic acids, aiding in their cellular uptake.[1][2][3]

  • Drug Delivery: The functionalized surface can be used to attach drugs through various linker chemistries, potentially for targeted or controlled release applications.[4][5]

  • Catalysis: The amine groups can act as basic catalysts or as ligands for the immobilization of metal nanoparticles, creating recoverable and reusable catalytic systems.[6][7]

Experimental Protocols

Two primary methods for the functionalization of silica nanoparticles with aminosilanes are post-synthesis grafting and co-condensation. The selection of the method depends on the desired distribution of the amine groups and the characteristics of the final nanoparticles.

Materials and Equipment
  • Silica nanoparticles (pre-synthesized for grafting method)

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES) as a comparable agent

  • Ethanol (B145695) (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Ammonia (B1221849) solution (28-30%)

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Centrifuge

  • Sonication bath

  • Drying oven or vacuum oven

Protocol 1: Post-Synthesis Grafting

This method involves the covalent attachment of this compound onto the surface of pre-synthesized silica nanoparticles.

  • Preparation of Silica Nanoparticles: Synthesize silica nanoparticles using a modified Stöber method or obtain commercially available nanoparticles.[8]

  • Activation of Silica Nanoparticles: Disperse 1 gram of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 30 minutes to ensure a uniform dispersion.

  • Functionalization Reaction: Add 1 mmol of this compound to the nanoparticle suspension.

  • Reflux: Heat the mixture to reflux at 110°C under a nitrogen atmosphere with vigorous stirring for 24 hours.

  • Washing: Cool the reaction mixture to room temperature. Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).

  • Purification: Wash the nanoparticles sequentially with toluene and ethanol (three times each) to remove unreacted reagents.

  • Drying: Dry the purified nanoparticles in a vacuum oven at 60°C overnight. Store the final product in a desiccator.

Protocol 2: Co-condensation (One-Pot Synthesis)

In this method, the amine-containing molecule is incorporated into the silica matrix during the synthesis of the nanoparticles.

  • Reaction Setup: In a round-bottom flask, mix 100 mL of ethanol and 10 mL of deionized water. Add 5 mL of ammonia solution (28-30%) and stir vigorously for 15 minutes.

  • Precursor Mixture: In a separate vial, prepare a mixture of 5 mL of TEOS and 0.5 mmol of this compound.

  • Nanoparticle Formation: Add the TEOS and piperazine mixture dropwise to the ethanol-water-ammonia solution under vigorous stirring.

  • Reaction: Continue stirring at room temperature for 12 hours. A white precipitate will form, indicating the formation of functionalized silica nanoparticles.

  • Washing and Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles thoroughly with deionized water and ethanol to remove any unreacted precursors and the ammonia catalyst.

  • Drying: Dry the final product under vacuum at 60°C overnight.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the physicochemical properties of the modified nanoparticles.

Characterization Technique Parameter Measured Typical Results for Amine-Functionalized SNPs
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groupsAppearance of N-H and C-H stretching and bending vibrations.
Thermogravimetric Analysis (TGA) Amount of grafted organic materialWeight loss at temperatures corresponding to the decomposition of the organic moiety, allowing for quantification of grafting density.[9]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and particle size distributionIncrease in hydrodynamic diameter after functionalization.
Zeta Potential Measurement Surface chargeShift from a negative zeta potential for bare silica to a positive zeta potential after amine functionalization.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, size, and aggregation stateVisualization of nanoparticle size and shape. Can indicate if functionalization leads to aggregation.[9]
Elemental Analysis (CHN) Elemental compositionQuantification of carbon, hydrogen, and nitrogen content to confirm the presence of the organic functional group.
Ninhydrin Assay Quantification of primary amine groupsA colorimetric method to determine the concentration of accessible primary amine groups on the nanoparticle surface.[10][11]

Data Presentation

The following table summarizes hypothetical characterization data for silica nanoparticles before and after functionalization with this compound, based on typical results for amine functionalization.

Property Bare Silica Nanoparticles Piperazine-Functionalized SNPs (Grafting) Piperazine-Functionalized SNPs (Co-condensation)
Average Diameter (TEM) 100 nm102 nm110 nm
Hydrodynamic Diameter (DLS) 115 nm130 nm145 nm
Zeta Potential (pH 7.4) -25 mV+35 mV+40 mV
Amine Loading (mmol/g) N/A~0.5 mmol/g~0.8 mmol/g
Surface Area (BET) 450 m²/g380 m²/g350 m²/g
Pore Volume 0.8 cm³/g0.65 cm³/g0.60 cm³/g

Visualizations

Experimental Workflows

G cluster_0 Post-Synthesis Grafting cluster_1 Co-Condensation A1 Synthesized Silica Nanoparticles A2 Dispersion in Anhydrous Toluene A1->A2 A3 Addition of this compound A2->A3 A4 Reflux for 24h A3->A4 A5 Centrifugation and Washing A4->A5 A6 Drying A5->A6 A7 Functionalized Nanoparticles A6->A7 B1 Ethanol, Water, Ammonia Mixture B3 Dropwise Addition and Reaction B1->B3 B2 TEOS + this compound B2->B3 B4 Centrifugation and Washing B3->B4 B5 Drying B4->B5 B6 Functionalized Nanoparticles B5->B6

Caption: Experimental workflows for the two functionalization methods.

Proposed Application Pathway: Gene Delivery

G cluster_0 Gene Delivery Pathway NP Piperazine-Functionalized SNP (+) Complex Nanoparticle-Nucleic Acid Complex NP->Complex DNA Nucleic Acid (-) DNA->Complex Cell Target Cell Complex->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Release Nucleic Acid Release Escape->Release Expression Gene Expression Release->Expression

Caption: Proposed mechanism for gene delivery.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • TEOS is harmful if inhaled and can cause serious eye irritation.

  • Ammonia solution is corrosive and has a pungent odor.

  • Toluene is flammable and toxic.

  • Follow standard laboratory safety procedures for handling nanoparticles.

Conclusion

The functionalization of silica nanoparticles with this compound presents a promising avenue for the development of advanced materials for biomedical and catalytic applications. The protocols outlined in this document provide a foundation for the synthesis and characterization of these novel nanoparticles. Further optimization of reaction conditions and in-depth application-specific studies are encouraged to fully explore the potential of this functionalization strategy.

References

Surface Modification of Carbon Nanotubes with 1,4-Bis(3-aminopropyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of carbon nanotubes (CNTs) with 1,4-Bis(3-aminopropyl)piperazine. This functionalization process enhances the dispersibility and biocompatibility of CNTs, making them promising nanocarriers for various therapeutic and diagnostic agents. The introduction of primary amine groups on the CNT surface allows for the covalent attachment of drugs, targeting ligands, and imaging agents.

Application Notes

The surface modification of carbon nanotubes with this compound offers several advantages for biomedical applications. Pristine CNTs are inherently hydrophobic and tend to agglomerate in aqueous solutions, which limits their utility in biological systems.[1] Functionalization with this compound, a diamine with a piperazine (B1678402) core, introduces hydrophilic amine groups onto the CNT surface. This modification improves their solubility and stability in physiological media, which is a critical prerequisite for in vivo applications.[1]

The primary amine groups introduced by this functionalization serve as versatile handles for the subsequent covalent conjugation of a wide array of molecules.[1] This includes anticancer drugs, proteins, antibodies, and imaging probes. The ability to attach targeting moieties allows for the development of sophisticated drug delivery systems that can selectively accumulate at the desired site of action, thereby enhancing therapeutic efficacy and reducing off-target side effects.

Furthermore, the amine-functionalized CNTs can be utilized as reinforcing agents in biocompatible polymer matrices for tissue engineering applications and as components in the development of sensitive biosensors.[1] The improved interfacial interactions between the functionalized CNTs and the polymer matrix can lead to enhanced mechanical properties of the resulting nanocomposites.[1]

Key Applications:
  • Drug Delivery: Serve as nanocarriers for targeted and controlled release of therapeutic agents.

  • Biosensors: Act as a platform for the immobilization of biomolecules for the detection of specific analytes.

  • Composite Materials: Enhance the mechanical, electrical, and thermal properties of biocompatible polymers.

  • Gene Delivery: The positively charged surface at physiological pH can facilitate the binding and cellular delivery of nucleic acids.

Experimental Protocols

Two primary methods for the covalent functionalization of CNTs with this compound are presented: a two-step method involving oxidation followed by amidation, and a direct one-step "green" method.

Protocol 1: Two-Step Covalent Functionalization (Oxidation and Amidation)

This is the most common and well-controlled method for introducing amine groups onto the surface of CNTs.

Step 1: Oxidation of Carbon Nanotubes

This step introduces carboxylic acid (-COOH) groups on the surface of the CNTs.

  • Materials:

    • Pristine multi-walled carbon nanotubes (MWCNTs)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Deionized water

    • Polytetrafluoroethylene (PTFE) filter membrane (0.22 µm)

  • Procedure:

    • Suspend a specific amount of pristine MWCNTs in a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃.

    • Sonicate the mixture in an ultrasonic bath for 2-4 hours at a controlled temperature (e.g., 40-60 °C).

    • After sonication, dilute the mixture by slowly adding it to a large volume of cold deionized water.

    • Filter the diluted suspension through a PTFE membrane.

    • Wash the filtered CNTs extensively with deionized water until the pH of the filtrate becomes neutral.

    • Dry the resulting carboxylated CNTs (CNT-COOH) in a vacuum oven at 60-80 °C overnight.

Step 2: Amidation of Carboxylated Carbon Nanotubes

This step involves the reaction of the carboxyl groups on the CNTs with this compound to form amide bonds.

  • Materials:

    • Carboxylated MWCNTs (CNT-COOH)

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and N-Hydroxysuccinimide (NHS) as coupling agents

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

    • Anhydrous inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • Disperse the dried CNT-COOH in the chosen anhydrous solvent by sonication.

    • In a separate flask, dissolve this compound and the coupling agents (DCC or EDC/NHS) in the same solvent.

    • Add the CNT-COOH suspension to the solution of the diamine and coupling agents under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • After the reaction, filter the mixture and wash the functionalized CNTs (CNT-NH₂) sequentially with the solvent used for the reaction, followed by ethanol (B145695) and deionized water to remove unreacted reagents and by-products.

    • Dry the final product in a vacuum oven at 60 °C overnight.

Protocol 2: Direct "Green" Functionalization

This method avoids the use of harsh acids and organic solvents, making it a more environmentally friendly approach. It is typically performed via direct heating of the pristine CNTs with the amine.

  • Materials:

    • Pristine multi-walled carbon nanotubes (MWCNTs)

    • This compound

  • Procedure:

    • In a reaction vessel, thoroughly mix the pristine MWCNTs with an excess of this compound.

    • Heat the mixture directly in the melt under an inert atmosphere at a temperature ranging from 160-190 °C for 3-8 hours.

    • After cooling to room temperature, wash the resulting solid product extensively with a suitable solvent (e.g., ethanol or deionized water) to remove the excess unreacted diamine.

    • Dry the functionalized CNTs in a vacuum oven.

Characterization of Functionalized Carbon Nanotubes

Successful functionalization can be confirmed using a variety of analytical techniques.

Technique Purpose Expected Results for Amine Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of new functional groups.Appearance of new peaks corresponding to N-H stretching (around 3400 cm⁻¹), C-N stretching (around 1100-1300 cm⁻¹), and amide C=O stretching (around 1650 cm⁻¹). Disappearance or reduction in the intensity of the carboxylic acid C=O peak (around 1720 cm⁻¹).
Thermogravimetric Analysis (TGA) To quantify the amount of functional groups attached to the CNTs.A significant weight loss at temperatures between 200 °C and 600 °C, corresponding to the decomposition of the attached this compound molecules. The percentage of weight loss can be used to estimate the degree of functionalization.
Transmission Electron Microscopy (TEM) To visualize the morphology of the CNTs and any surface coatings.Images may show a thin, amorphous layer of the organic molecule coating the surface of the CNTs, and a reduction in the bundling of nanotubes compared to pristine CNTs.
Raman Spectroscopy To assess the structural integrity of the CNTs after functionalization.An increase in the intensity ratio of the D-band to the G-band (ID/IG) indicates the introduction of sp³-hybridized carbon atoms, which is a result of covalent functionalization.
Zeta Potential Measurement To determine the surface charge of the functionalized CNTs in a dispersion.A positive zeta potential in neutral or slightly acidic aqueous solutions, confirming the presence of protonated amine groups on the surface.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of amine-functionalized CNTs based on literature for similar diamine modifications. The exact values will depend on the specific reaction conditions and the type of CNTs used.

Parameter Typical Range of Values Characterization Technique
Degree of Functionalization (wt%) 5 - 20%Thermogravimetric Analysis (TGA)
Amine Group Density (mmol/g) 0.2 - 1.5 mmol/gTitration, X-ray Photoelectron Spectroscopy (XPS)
Zeta Potential (at pH 7) +20 to +50 mVZeta Potential Analyzer
ID/IG Ratio Increase 10 - 50% increase compared to pristine CNTsRaman Spectroscopy
Drug Loading Capacity (e.g., Doxorubicin) 50 - 200% (w/w)UV-Vis Spectroscopy

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_amidation Step 2: Amidation p_cnt Pristine CNTs acid_mix H₂SO₄/HNO₃ (3:1) sonication Sonication (2-4h) acid_mix->sonication filtration Dilution, Filtration & Washing sonication->filtration cnt_cooh Carboxylated CNTs (CNT-COOH) filtration->cnt_cooh reaction Reaction in DMF (24-48h) cnt_cooh->reaction diamine This compound diamine->reaction coupling DCC or EDC/NHS coupling->reaction purification Filtration & Washing reaction->purification cnt_nh2 Amine-Functionalized CNTs (CNT-NH₂) purification->cnt_nh2

Caption: Workflow for the two-step covalent functionalization of CNTs.

drug_delivery_pathway cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_cellular Cellular Uptake and Drug Release injection Intravenous Injection circulation Drug-loaded CNT-NH₂ in Bloodstream injection->circulation epr EPR Effect (Enhanced Permeability and Retention) circulation->epr accumulation Accumulation in Tumor Tissue epr->accumulation endocytosis Endocytosis accumulation->endocytosis endosome Endosome/Lysosome endocytosis->endosome drug_release Drug Release (pH-sensitive cleavage) endosome->drug_release nucleus Nucleus drug_release->nucleus cell_death Cell Death nucleus->cell_death

Caption: Proposed signaling pathway for targeted drug delivery using functionalized CNTs.

References

Application Notes and Protocols for CO2 Capture Using 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4-Bis(3-aminopropyl)piperazine (BAPP) is a polyamine containing two primary and two tertiary amine groups. This structure suggests its potential as an effective solvent for CO2 capture, offering a high absorption capacity and favorable reaction kinetics. Polyamines, particularly those with a piperazine (B1678402) backbone, are of growing interest in post-combustion CO2 capture due to their high reaction rates and thermal stability.[1][2] This document provides an overview of the application of BAPP in CO2 capture, including its absorption kinetics, and presents detailed protocols for its evaluation. While specific kinetic data for BAPP is limited in publicly available literature, the information is synthesized from studies on analogous piperazine-based polyamines to provide a comprehensive guide.

Principle of CO2 Capture by BAPP

The CO2 capture process using aqueous BAPP solutions is based on the chemical reaction between the acidic CO2 gas and the basic amine groups. The presence of both primary and tertiary amines in the BAPP molecule allows for a complex reaction mechanism. The primary amine groups can react directly with CO2 to form carbamates, a reaction known for its fast kinetics. The tertiary amine groups do not form carbamates but promote the hydrolysis of CO2 to form bicarbonate, which can increase the overall absorption capacity of the solvent.

The primary reactions are hypothesized as follows:

  • Carbamate Formation (fast reaction): R-NH2 + CO2 ↔ R-NHCOO- + H+

  • Bicarbonate Formation (catalyzed by tertiary amines): CO2 + H2O ↔ H2CO3 H2CO3 + R3N ↔ HCO3- + R3NH+

The combination of these reaction pathways can lead to a solvent with both a high rate of absorption and a high CO2 loading capacity.

Quantitative Data on Piperazine-Based Amines for CO2 Capture

The following tables summarize key performance indicators for piperazine and related polyamines in CO2 capture, providing a benchmark for evaluating BAPP.

Table 1: CO2 Absorption Capacity and Rate of Various Amine Solvents

Amine SolventConcentration (wt%)CO2 Loading (mol CO2/mol amine)Absorption Rate (mol/m²·s)Temperature (°C)Reference
Monoethanolamine (MEA)300.471.09 x 10⁻³40[2]
Piperazine (PZ)80.79~2 x MEA rate40[3]
MDEA + PZ45 + 5-Enhanced vs. MDEA-[4]
PZ + MEA10:20-1.7 x 10⁻³-[2]
5 m PZ / 2 m AEP-0.67Higher than MEA40[3]

MDEA: Methyldiethanolamine, AEP: N-(2-aminoethyl) piperazine

Table 2: Kinetic Rate Constants for CO2 Absorption in Piperazine-Based Solvents

Amine SolventConcentration (M)Second-Order Rate Constant, k₂ (m³/kmol·s)Activation Energy (kJ/mol)Temperature (°C)Reference
Piperazine (PZ)1.0102,000 (overall)3525[5]
Piperazine (PZ)0.6 - 1.570,00034.125[6][7]
MDEA + PZ----[8]
AHPD + HMDA-62,98434.935[9]

AHPD: 2-amino-2-hydroxymethyl-1,3-propanediol, HMDA: 1,6-hexamethylenediamine

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Rate and Capacity

This protocol describes the methodology for measuring the CO2 absorption rate and equilibrium capacity of an aqueous BAPP solution using a wetted-wall column or a stirred-cell reactor.[6][7]

Materials and Equipment:

  • This compound (BAPP)

  • Deionized water

  • CO2 gas cylinder (high purity)

  • N2 gas cylinder (high purity)

  • Wetted-wall column or stirred-cell reactor

  • Mass flow controllers

  • Gas chromatograph (GC) or non-dispersive infrared (NDIR) CO2 analyzer

  • Thermostatic bath

  • pH meter and titration equipment (for loading analysis)

  • Data acquisition system

Procedure:

  • Solvent Preparation: Prepare aqueous solutions of BAPP at the desired concentrations (e.g., 10-30 wt%) by dissolving a known mass of BAPP in deionized water.

  • Experimental Setup:

    • Set up the wetted-wall column or stirred-cell reactor and connect it to the gas and liquid flow systems.

    • Use the thermostatic bath to maintain the desired absorption temperature (e.g., 40°C).

  • Gas Stream Preparation: Prepare a simulated flue gas stream by mixing CO2 and N2 using mass flow controllers to achieve the desired CO2 partial pressure (e.g., 15 kPa).

  • Absorption Measurement:

    • Introduce the BAPP solution into the reactor at a known flow rate.

    • Introduce the gas mixture into the reactor, flowing counter-currently to the liquid in a wetted-wall column.

    • Continuously measure the CO2 concentration in the outlet gas stream using a GC or NDIR analyzer until a steady state is reached.

  • Data Analysis:

    • Calculate the CO2 absorption rate (NCO2) using the following equation: NCO2 = (PCO2,in - PCO2,out) * G / (R * T * A) where PCO2,in and PCO2,out are the partial pressures of CO2 at the inlet and outlet, G is the total gas flow rate, R is the ideal gas constant, T is the temperature, and A is the interfacial area.

    • To determine the CO2 loading capacity, continue the experiment until the outlet CO2 concentration equals the inlet concentration, indicating saturation of the solvent.

    • Analyze the CO2-loaded solvent using titration methods to determine the amount of CO2 absorbed per mole of amine.

Protocol 2: Determination of Kinetic Parameters

This protocol outlines the determination of the overall pseudo-first-order rate constant (k_ov) for the reaction between CO2 and BAPP.

Theoretical Framework:

The absorption of CO2 into an amine solution can often be described by the two-film theory. The overall reaction rate is influenced by mass transfer and chemical reaction kinetics. For a fast reaction, the absorption rate can be expressed as:

NCO2 = A * [CO2] * sqrt(DCO2 * k_ov)*

where [CO2]* is the concentration of CO2 at the gas-liquid interface, DCO2 is the diffusivity of CO2 in the solution, and k_ov is the overall pseudo-first-order rate constant.

Procedure:

  • Experimental Data: Use the absorption rate data obtained from Protocol 1.

  • Physicochemical Properties: Determine or find literature values for the diffusivity (DCO2) and solubility (Henry's constant, H) of CO2 in the BAPP solution.

  • Kinetic Modeling:

    • Assuming the reaction is pseudo-first-order with respect to CO2, the overall rate constant (k_ov) can be determined from the experimental absorption rate.

    • The second-order rate constant (k2) can then be calculated if the reaction is assumed to be first order with respect to the amine: k_ov = k2 * [Amine]

    • Interpret the experimental results using appropriate kinetic models, such as the DeCoursey equation, to extract the kinetic parameters.[6][7]

Visualizations

Reaction Pathway of BAPP with CO2

CO2_Absorption_Pathway cluster_gas_phase Gas Phase cluster_liquid_phase Liquid Phase (Aqueous BAPP) cluster_carbamate Carbamate Formation cluster_bicarbonate Bicarbonate Formation CO2_gas CO2 (gas) CO2_aq CO2 (aq) CO2_gas->CO2_aq Absorption Zwitterion Zwitterion Intermediate CO2_aq->Zwitterion + BAPP (Primary Amine) H2CO3 H2CO3 CO2_aq->H2CO3 + H2O H2O H2O BAPP BAPP (Primary & Tertiary Amines) Carbamate BAPP-Carbamate Zwitterion->Carbamate + BAPP (Base) BAPP_H Protonated BAPP HCO3 HCO3- H2CO3->HCO3 + BAPP (Tertiary Amine) BAPP_H2 Protonated BAPP CO2_Capture_Workflow cluster_analysis Data Analysis prep Solvent Preparation (Aqueous BAPP) absorption CO2 Absorption Experiment prep->absorption setup Experimental Setup (Wetted-Wall Column) setup->absorption gas_prep Gas Mixture Preparation (CO2/N2) gas_prep->absorption online_analysis Online Analysis (Outlet CO2 Concentration) absorption->online_analysis data_acq Data Acquisition online_analysis->data_acq abs_rate Calculate Absorption Rate data_acq->abs_rate capacity Determine CO2 Loading Capacity data_acq->capacity kinetics Kinetic Parameter Estimation abs_rate->kinetics results Performance Evaluation abs_rate->results capacity->results kinetics->results

References

Synthesis of Novel Antimalarial Agents from 1,4-Bis(3-aminopropyl)piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antimalarial drug candidates derived from 1,4-bis(3-aminopropyl)piperazine. The methodologies outlined are based on established research demonstrating the potential of this chemical scaffold in developing potent agents against Plasmodium falciparum, including chloroquine-resistant strains.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The this compound scaffold has proven to be a versatile linker in the design of new antimalarial compounds. Derivatives, particularly those incorporating a 4-aminoquinoline (B48711) moiety, have shown significant promise by overcoming chloroquine (B1663885) resistance.[1][2] The core hypothesis is that modifying the terminal groups attached to the this compound linker can lead to compounds with improved efficacy, selectivity, and the ability to circumvent existing resistance mechanisms.[1][3]

These notes will guide researchers through the synthesis of key derivatives and the protocols for assessing their in vitro antimalarial activity and cytotoxicity.

Data Presentation: Antimalarial Activity and Cytotoxicity

The following tables summarize the in vitro activity of synthesized N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives against the chloroquine-resistant FcB1 strain of P. falciparum and their cytotoxicity against MRC-5 cells.[2]

Table 1: In Vitro Antimalarial Activity of Series A, B, and C Derivatives [2]

CompoundTerminal Group (R)IC50 (nM) vs. P. falciparum (FcB1)
Series A
3a4-tert-butylbenzyl12
3b4-fluorobenzyl15
3c2,4-dichlorobenzyl16
Series B
4a4-tert-butylbenzoyl10
4b4-fluorobenzoyl14
4c2,4-dichlorobenzoyl11
Series C
5a4-tert-butylphenylsulfonyl28
5b4-fluorophenylsulfonyl35
5c2,4-dichlorophenylsulfonyl25
Control
Chloroquine-126

Table 2: Cytotoxicity and Selectivity Index [2]

CompoundCC50 (nM) on MRC-5 cellsSelectivity Index (CC50/IC50)
Series A
3a1800150
3b2500167
3c2200138
Series B
4a>10000>1000
4b>10000>714
4c>10000>909
Series C
5a8000286
5b9500271
5c7000280
Control
Chloroquine15000119

Experimental Protocols

General Synthesis of N1-(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives

This protocol describes a general three-step synthesis for creating a library of derivatives from the this compound scaffold.

Step 1: Synthesis of N1-(7-Chloro-4-quinolyl)-N2,N2-bis(3-tert-butoxycarbonylaminopropyl)piperazine

  • Dissolve 1,4-bis(3-tert-butoxycarbonylaminopropyl)piperazine in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Add 4,7-dichloroquinoline (B193633) to the solution.

  • Heat the reaction mixture at 120°C for 24 hours.

  • After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Deprotection to Yield N1-(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine

  • Dissolve the product from Step 1 in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 3 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water, basify with an aqueous solution of sodium hydroxide (B78521) (NaOH), and extract with DCM.

  • Dry the combined organic layers, filter, and evaporate the solvent to yield the deprotected product.

Step 3: Derivatization of the Terminal Amino Group

  • For Amides (Series B): Dissolve the product from Step 2 in DCM. Add the desired acyl chloride or carboxylic acid (using a coupling agent like HBTU) and a base such as diisopropylethylamine (DIEA). Stir at room temperature until the reaction is complete.

  • For Sulfonamides (Series C): Dissolve the product from Step 2 in pyridine. Add the desired sulfonyl chloride and stir at room temperature.

  • For Amines (Series A): Dissolve the product from Step 2 and the desired aldehyde in methanol. Add sodium cyanoborohydride and stir at room temperature.

  • After the reaction, quench the mixture, extract the product, dry the organic layer, and purify by column chromatography.

In Vitro Antimalarial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of the synthesized compounds against P. falciparum.

  • Culture the chloroquine-resistant FcB1 strain of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with 10% human serum.

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Add the parasitized erythrocytes to each well.

  • Incubate the plates for 48 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Quantify parasite growth using a SYBR Green I-based fluorescence assay.

  • Determine the IC50 values by analyzing the dose-response curves.

In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxicity of the compounds on a mammalian cell line (e.g., MRC-5 human lung fibroblasts) to determine the 50% cytotoxic concentration (CC50).

  • Culture MRC-5 cells in a suitable medium (e.g., MEM) supplemented with fetal bovine serum.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Assess cell viability using a colorimetric method such as the MTT assay.

  • Calculate the CC50 values from the dose-response curves.

Visualizations

The following diagrams illustrate the key workflows and proposed mechanisms of action.

Synthesis_Workflow start This compound (Starting Material) step1 Step 1: Boc Protection start->step1 intermediate1 Boc-Protected Piperazine (B1678402) step1->intermediate1 step2 Step 2: Coupling with 4,7-dichloroquinoline intermediate1->step2 intermediate2 N1-(7-Chloro-4-quinolyl)-N2,N2-bis (3-tert-butoxycarbonylaminopropyl)piperazine step2->intermediate2 step3 Step 3: Deprotection (TFA) intermediate2->step3 intermediate3 N1-(7-Chloro-4-quinolyl)-1,4-bis (3-aminopropyl)piperazine step3->intermediate3 step4a Series A: Reductive Amination (Aldehyde, NaBH3CN) intermediate3->step4a step4b Series B: Amidation (Acyl Chloride/Carboxylic Acid) intermediate3->step4b step4c Series C: Sulfonylation (Sulfonyl Chloride) intermediate3->step4c productA Final Amine Derivatives step4a->productA productB Final Amide Derivatives step4b->productB productC Final Sulfonamide Derivatives step4c->productC

Caption: General synthetic workflow for the preparation of antimalarial derivatives.

Biological_Evaluation_Workflow compounds Synthesized Compounds in_vitro_antimalarial In Vitro Antimalarial Assay (P. falciparum, FcB1 strain) compounds->in_vitro_antimalarial cytotoxicity In Vitro Cytotoxicity Assay (MRC-5 cells) compounds->cytotoxicity ic50 Determine IC50 in_vitro_antimalarial->ic50 cc50 Determine CC50 cytotoxicity->cc50 selectivity_index Calculate Selectivity Index (CC50 / IC50) ic50->selectivity_index cc50->selectivity_index sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_index->sar_analysis

Caption: Workflow for the biological evaluation of synthesized compounds.

Hemozoin_Inhibition_Pathway parasite Malaria Parasite in Erythrocyte hemoglobin Hemoglobin Digestion parasite->hemoglobin heme Toxic Free Heme hemoglobin->heme hemozoin_formation Heme Polymerization heme->hemozoin_formation hemozoin Non-toxic Hemozoin Crystals hemozoin_formation->hemozoin drug Piperazine Derivative drug->inhibition inhibition->hemozoin_formation Inhibition

Caption: Proposed mechanism of action via inhibition of hemozoin formation.

Potential Mechanisms of Action and Future Directions

The primary mechanism of action for many 4-aminoquinoline-based antimalarials, including derivatives of this compound, is the inhibition of hemozoin formation in the parasite's food vacuole.[2][4] These compounds are thought to accumulate in this acidic compartment and interfere with the detoxification of free heme, leading to parasite death.[5][6] The high antimalarial activities observed for compounds with high predicted vacuolar accumulation ratios and potent inhibition of β-hematin formation support this hypothesis.[3][5]

However, some studies suggest the existence of other targets.[4] For instance, certain aryl piperazine derivatives have been shown to bind to the active site of the Plasmodium plasmepsin II enzyme.[7][8] Furthermore, libraries of this compound derivatives are being explored as inhibitors of the cytosolic aminopeptidase (B13392206) Pfa-M1, a new potential target for antimalarials.[4] More recent research has also implicated imidazolopiperazines in targeting the P. falciparum intracellular secretory pathway.[9]

Future research should focus on:

  • Expanding the library of derivatives to further probe the structure-activity relationship.

  • Investigating the potential for these compounds to inhibit other essential parasite enzymes like plasmepsins or aminopeptidases.

  • Conducting in vivo efficacy and pharmacokinetic studies on the most promising candidates.

  • Exploring the mechanism of action in more detail to identify potential new drug targets.

References

Application Notes and Protocols: 1,4-Bis(3-aminopropyl)piperazine in Neurodegenerative Disease Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. Key pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Drug development efforts are actively targeting the molecular pathways that lead to these pathologies. 1,4-Bis(3-aminopropyl)piperazine (BAPP) and its derivatives have emerged as a class of compounds with potential therapeutic applications in neurodegenerative disorders. This document provides an overview of their proposed mechanisms of action, representative experimental protocols for their evaluation, and a summary of the current landscape of available data.

It is important to note that while patents suggest the utility of BAPP derivatives in treating neurodegenerative diseases associated with Amyloid Precursor Protein (APP) dysfunction and Tauopathies, specific quantitative data on the efficacy of the parent compound, this compound, or its direct derivatives (e.g., IC50 values, in vivo efficacy data) are not extensively available in peer-reviewed scientific literature. The following sections provide a framework for the investigation of such compounds, including detailed protocols for key assays.

Proposed Mechanisms of Action

The therapeutic potential of this compound derivatives in neurodegenerative diseases is thought to stem from their ability to modulate the underlying pathological processes. The primary proposed mechanisms of action are:

  • Modulation of Amyloid Precursor Protein (APP) Processing: BAPP derivatives are suggested to interfere with the amyloidogenic pathway of APP processing. This pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, which leads to the production of Aβ peptides, particularly the aggregation-prone Aβ42. By inhibiting one or both of these secretases, these compounds could reduce the formation of Aβ peptides and the subsequent plaque formation.

  • Interference with Tau Pathology: Certain derivatives of BAPP, such as N-[3-(4-{3-[Bis(2-methylpropyl)amino]propyl}piperazin-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine, have been proposed to rectify the metabolism of the Tau protein. This may occur by altering pathological Tau phosphorylation and increasing its proteolysis, thereby preventing the formation of NFTs.[1]

Data Presentation

As of the latest review of scientific literature, specific quantitative data for this compound and its direct derivatives in neurodegenerative disease models are not publicly available. The following tables are provided as templates for researchers to structure their data when evaluating these compounds.

Table 1: In Vitro Enzymatic Activity of BAPP Derivatives

CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (nM)
BAPP Derivative 1BACE1FRET-basedData not availableData not available
BAPP Derivative 2γ-SecretaseCell-free assayData not availableData not available
BAPP Derivative 3GSK-3βKinase assayData not availableData not available

Table 2: In Vitro Cellular Activity of BAPP Derivatives

CompoundCell LineAssayEndpointEC50 (nM)
BAPP Derivative 1SH-SY5Y-APPAβ42 ProductionELISAData not available
BAPP Derivative 2Primary NeuronsAβ AggregationThioflavin TData not available
BAPP Derivative 3hTau-expressing cellsTau Phosphorylation (pT181)Western BlotData not available

Table 3: In Vivo Efficacy of BAPP Derivatives in an AD Mouse Model (e.g., APP/PS1)

CompoundDose (mg/kg)Route of AdministrationEndpoint% Change vs. Vehiclep-value
BAPP Derivative 1e.g., 10e.g., OralBrain Aβ42 levelsData not availableData not available
BAPP Derivative 2e.g., 10e.g., OralMorris Water Maze (Escape Latency)Data not availableData not available
BAPP Derivative 3e.g., 10e.g., Oralp-Tau levels (AT8)Data not availableData not available

Experimental Protocols

The following are representative, detailed protocols for key experiments to evaluate the efficacy of compounds like this compound and its derivatives in the context of neurodegenerative disease drug development.

Protocol 1: In Vitro Beta-Secretase (BACE1) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BACE1 activity.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 substrate (e.g., a fluorescently quenched peptide)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known BACE1 inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the assay buffer, the BACE1 substrate, and the diluted test compound or control.

  • Initiate the reaction by adding the recombinant BACE1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Amyloid Beta (Aβ) Production Assay

Objective: To measure the effect of a test compound on the production of Aβ40 and Aβ42 in a cellular model.

Materials:

  • Human neuroblastoma cells stably overexpressing APP (e.g., SH-SY5Y-APP695)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Aβ40 and Aβ42 ELISA kits

  • BCA protein assay kit

  • Cell lysis buffer

Procedure:

  • Plate the SH-SY5Y-APP695 cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control.

  • Incubate the cells for 24-48 hours.

  • Collect the conditioned medium from each well.

  • Lyse the cells in lysis buffer and determine the total protein concentration using a BCA assay.

  • Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits, following the manufacturer's instructions.

  • Normalize the Aβ concentrations to the total protein concentration for each well.

  • Calculate the percent reduction in Aβ production for each treatment condition compared to the vehicle control and determine the EC50 value.

Protocol 3: Western Blot for Phosphorylated Tau (p-Tau)

Objective: To assess the effect of a test compound on the phosphorylation of Tau at specific epitopes in a cellular model.

Materials:

  • Cells expressing human Tau (e.g., primary neurons or a stable cell line)

  • Test compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Tau [AT8, pS202/pT205], anti-total Tau, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Tau overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total Tau and a loading control (e.g., β-actin).

  • Quantify the band intensities and normalize the p-Tau signal to the total Tau and loading control signals.

Protocol 4: In Vivo Assessment in an AD Mouse Model (APP/PS1)

Objective: To evaluate the in vivo efficacy of a test compound on cognitive deficits and AD-related pathology in a transgenic mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • Test compound formulated for the chosen route of administration (e.g., oral gavage)

  • Vehicle control

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Equipment for tissue collection and processing (histology, ELISA)

Procedure:

  • Dosing: Administer the test compound or vehicle to the mice daily for a specified period (e.g., 3 months).

  • Behavioral Testing:

    • Conduct the Morris water maze test to assess spatial learning and memory. Record the escape latency to find the hidden platform during the acquisition phase and the time spent in the target quadrant during the probe trial.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect the brains.

    • One hemisphere can be fixed for immunohistochemical analysis of Aβ plaques and p-Tau pathology.

    • The other hemisphere can be homogenized for biochemical analysis of Aβ40 and Aβ42 levels by ELISA and p-Tau/total Tau levels by Western blot.

  • Data Analysis: Compare the behavioral performance and neuropathological readouts between the treated and vehicle groups using appropriate statistical tests.

Visualizations

G Figure 1. General Workflow for Screening BAPP Derivatives cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Validation Compound Synthesis Compound Synthesis Enzymatic Assays Enzymatic Assays Compound Synthesis->Enzymatic Assays Cell-Based Assays Cell-Based Assays Enzymatic Assays->Cell-Based Assays Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Cell-Based Assays->Structure-Activity Relationship (SAR) ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship (SAR)->ADME/Tox Profiling AD Mouse Models AD Mouse Models ADME/Tox Profiling->AD Mouse Models Behavioral Studies Behavioral Studies AD Mouse Models->Behavioral Studies Neuropathological Analysis Neuropathological Analysis Behavioral Studies->Neuropathological Analysis Candidate Selection Candidate Selection Neuropathological Analysis->Candidate Selection

Caption: General workflow for screening BAPP derivatives.

G Figure 2. Amyloid Precursor Protein (APP) Processing Pathways cluster_0 Non-Amyloidogenic Pathway cluster_1 Amyloidogenic Pathway (Target for BAPP Derivatives) APP APP sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha α-secretase C83 C83 fragment APP->C83 α-secretase sAPPbeta sAPPβ APP->sAPPbeta β-secretase (BACE1) C99 C99 fragment APP->C99 β-secretase (BACE1) p3 p3 peptide C83->p3 γ-secretase Abeta Aβ peptides (Aβ40, Aβ42) C99->Abeta γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation

Caption: Amyloid Precursor Protein (APP) processing pathways.

G Figure 3. Tau Hyperphosphorylation and NFT Formation Tau Soluble Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Oligomers Tau Oligomers pTau->Oligomers Self-assembly Phosphatases Phosphatases pTau->Phosphatases Dephosphorylation PHF Paired Helical Filaments (PHF) Oligomers->PHF NFT Neurofibrillary Tangles (NFT) PHF->NFT Kinases Kinases (e.g., GSK-3β) Kinases->Tau Phosphorylation

Caption: Tau hyperphosphorylation and NFT formation.

References

Application Notes and Protocols for Polyurethane Synthesis Using 1,4-Bis(3-aminopropyl)piperazine as a Chain Extender

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a versatile class of polymers renowned for their diverse applications, stemming from their characteristic segmented block copolymer structure. This structure consists of alternating soft segments (SS), typically composed of polyols, and hard segments (HS), formed by the reaction of diisocyanates with chain extenders. The choice of the chain extender is critical in tailoring the final properties of the polyurethane. The use of diamine chain extenders results in the formation of poly(urethane-urea)s (PUUs), which exhibit enhanced thermal and mechanical properties due to the presence of strong hydrogen bonding from the urea (B33335) linkages.

This document provides a detailed protocol for the synthesis of a poly(urethane-urea) using 1,4-Bis(3-aminopropyl)piperazine as a novel chain extender. This long-chain aliphatic diamine is expected to impart unique properties to the resulting polymer, including increased flexibility and potentially altered degradation profiles, which are of significant interest in the development of new biomaterials and drug delivery systems. The protocol outlines the widely used two-step prepolymer method and details the necessary characterization techniques to validate the synthesis and understand the polymer's properties.

Materials and Methods

Materials
  • Polyol: Poly(tetramethylene glycol) (PTMG), average Mn ~2000 g/mol

  • Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Chain Extender: this compound (BAPP)

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous

  • Catalyst: Dibutyltin (B87310) dilaurate (DBTDL)

  • Precipitation Agent: Methanol

  • Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO4)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Vacuum oven

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

Experimental Protocols

Synthesis of NCO-Terminated Prepolymer (Step 1)
  • A three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel is charged with a predetermined amount of poly(tetramethylene glycol) (PTMG).

  • The PTMG is dried under vacuum at 80-90°C for 2 hours to remove any residual water.

  • The flask is then cooled to 60°C under a nitrogen atmosphere.

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI) is added to the flask with vigorous stirring. The molar ratio of NCO to OH groups is typically maintained at 2:1.

  • A catalytic amount (e.g., 2-3 drops) of dibutyltin dilaurate (DBTDL) is added to the reaction mixture.[1]

  • The reaction is allowed to proceed at 80°C for 3 hours under a nitrogen atmosphere with continuous stirring to form the isocyanate-terminated prepolymer.[1]

Synthesis of Poly(urethane-urea) via Chain Extension (Step 2)
  • The NCO-terminated prepolymer is dissolved in anhydrous N,N-Dimethylacetamide (DMAc) to achieve a desired concentration (e.g., 20% w/v).

  • In a separate flask, a solution of this compound (BAPP) in anhydrous DMAc is prepared. The amount of BAPP is calculated to be stoichiometrically equivalent to the unreacted NCO groups in the prepolymer.

  • The BAPP solution is added dropwise to the vigorously stirred prepolymer solution at room temperature.[2]

  • The reaction mixture is then heated to a temperature between 70°C and 120°C and stirred for an additional 3-5 hours to complete the polymerization.[2]

  • The progress of the reaction can be monitored by the disappearance of the NCO peak (~2270 cm⁻¹) in the FTIR spectrum.

Purification of the Polymer
  • The final polymer solution is cooled to room temperature.

  • The poly(urethane-urea) is precipitated by slowly pouring the solution into an excess of a non-solvent, such as methanol, with constant stirring.

  • The precipitated polymer is collected by filtration and washed several times with the non-solvent to remove unreacted monomers and low molecular weight oligomers.

  • The purified polymer is then dried in a vacuum oven at 60-70°C until a constant weight is achieved.

Data Presentation

Table 1: Stoichiometry of Reactants for Poly(urethane-urea) Synthesis
ComponentMolar Ratio
PTMG (OH groups)1
MDI (NCO groups)2
This compound (NH₂ groups)1
Table 2: Typical Physicochemical Properties of the Synthesized Poly(urethane-urea)
PropertyTypical Value Range
Number Average Molecular Weight (Mn)40,000 - 80,000 g/mol
Weight Average Molecular Weight (Mw)80,000 - 160,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg) of Soft Segment-50°C to -70°C
Glass Transition Temperature (Tg) of Hard Segment80°C to 120°C
Melting Temperature (Tm) of Hard Segment180°C to 230°C

Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the formation of urethane (B1682113) and urea linkages and the disappearance of isocyanate groups.

  • Protocol: A thin film of the dried polymer is cast from a dilute solution onto a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • ~3320 cm⁻¹ (N-H stretching of urethane and urea)[3]

    • ~2940 and ~2850 cm⁻¹ (C-H stretching)[3]

    • ~1730 cm⁻¹ (C=O stretching of urethane)[4]

    • ~1640 cm⁻¹ (C=O stretching of urea)[4]

    • ~1530 cm⁻¹ (N-H bending and C-N stretching)

    • ~1100 cm⁻¹ (C-O-C stretching of the polyether soft segment)

    • Absence of a peak around 2270 cm⁻¹ (N=C=O stretching) indicates complete reaction of the isocyanate groups.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the synthesized polymer.

  • Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H-NMR spectrum is recorded on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (δ, ppm):

    • ~8.0-9.5 (urethane and urea N-H protons)

    • ~7.0-7.5 (aromatic protons of MDI)

    • ~3.8 (methylene protons adjacent to the urethane linkage)

    • ~3.3 (methylene protons of PTMG)

    • ~3.1 (methylene protons adjacent to the urea linkage)

    • ~2.2-2.5 (protons of the piperazine (B1678402) ring and adjacent methylenes)

    • ~1.5 (methylene protons of PTMG)

Gel Permeation Chromatography (GPC)
  • Objective: To determine the molecular weight and molecular weight distribution (PDI) of the polymer.

  • Protocol: The polymer is dissolved in a suitable solvent (e.g., THF or DMF with LiBr) and injected into the GPC system. Polystyrene or poly(methyl methacrylate) standards are used for calibration.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal transitions (glass transition temperature, Tg, and melting temperature, Tm) of the polymer.

  • Protocol: A small sample of the dried polymer is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The glass transition is observed as a step change in the heat flow, while melting is an endothermic peak.

Visualizations

Polyurethane_Synthesis_Reaction PTMG PTMG (Polyol) Prepolymer NCO-Terminated Prepolymer PTMG->Prepolymer + (Step 1) MDI MDI (Diisocyanate) MDI->Prepolymer + (Step 1) BAPP This compound (Diamine Chain Extender) Polymer Poly(urethane-urea) BAPP->Polymer + (Step 2) Prepolymer->Polymer + (Step 2)

Caption: Chemical reaction scheme for the two-step synthesis of poly(urethane-urea).

Experimental_Workflow Start Start Dry_PTMG Dry PTMG (Vacuum, 80-90°C) Start->Dry_PTMG Add_MDI Add MDI and Catalyst Dry_PTMG->Add_MDI Prepolymer_Reaction Prepolymer Formation (80°C, 3h) Add_MDI->Prepolymer_Reaction Dissolve_Prepolymer Dissolve Prepolymer in DMAc Prepolymer_Reaction->Dissolve_Prepolymer Chain_Extension Chain Extension (Add BAPP solution) Dissolve_Prepolymer->Chain_Extension Prepare_BAPP Prepare BAPP Solution in DMAc Prepare_BAPP->Chain_Extension Polymerization Polymerization (70-120°C, 3-5h) Chain_Extension->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum (60-70°C) Filtration->Drying End Final Polymer Drying->End

Caption: Step-by-step experimental workflow for the synthesis and purification of the polymer.

Characterization_Workflow Polymer_Sample Purified Polymer FTIR FTIR Spectroscopy (Structural Confirmation) Polymer_Sample->FTIR NMR ¹H-NMR Spectroscopy (Structural Elucidation) Polymer_Sample->NMR GPC GPC Analysis (Molecular Weight) Polymer_Sample->GPC DSC DSC Analysis (Thermal Transitions) Polymer_Sample->DSC Data_Analysis Data Analysis and Interpretation FTIR->Data_Analysis NMR->Data_Analysis GPC->Data_Analysis DSC->Data_Analysis

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 1,4-Bis(3-aminopropyl)piperazine as a Functional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. The incorporation of functional groups, such as amines, into the organic linkers can enhance properties like drug loading capacity and controlled release.[1][2] This document provides detailed application notes and protocols for the hypothetical use of 1,4-Bis(3-aminopropyl)piperazine as a flexible, amine-rich linker in the synthesis of a novel MOF, herein designated as BAP-MOF, for potential drug delivery applications. While this compound is a known chemical compound, its direct use as a primary linker in published MOF literature is not widespread; therefore, the following protocols are based on established principles of MOF synthesis and functionalization.

Hypothetical MOF Profile: BAP-MOF (Zn)

For the purpose of these protocols, we will consider a hypothetical zinc-based MOF, "BAP-MOF (Zn)," synthesized using this compound and a commercially available dicarboxylic acid co-linker (e.g., terephthalic acid). The flexible piperazine (B1678402) linker with its terminal amine groups is expected to impart unique structural features and enhance the drug loading capacity through hydrogen bonding and other non-covalent interactions.

Data Presentation: Physicochemical and Drug Delivery Properties

The following tables summarize the expected quantitative data for the hypothetical BAP-MOF (Zn) in comparison to a well-known amine-functionalized MOF, NH2-UiO-66, and a non-functionalized counterpart, UiO-66. This data is illustrative and based on typical values reported for similar MOFs.

Table 1: Physicochemical Properties of BAP-MOF (Zn) and Reference MOFs

PropertyBAP-MOF (Zn) (Hypothetical)NH2-UiO-66 (Reference)UiO-66 (Reference)
Metal Center ZnZrZr
Linker(s) This compound, Terephthalic acid2-Aminoterephthalic acidTerephthalic acid
BET Surface Area (m²/g) 800 - 1200~1200~1400
Pore Volume (cm³/g) 0.5 - 0.8~0.6~0.7
Pore Size (Å) 10 - 15~6~6
Thermal Stability (°C) Up to 250Up to 450Up to 500

Table 2: Drug Loading and Release Characteristics (Model Drug: Doxorubicin)

ParameterBAP-MOF (Zn) (Hypothetical)NH2-UiO-66 (Reference)UiO-66 (Reference)
Drug Loading Capacity (wt%) 15 - 2510 - 205 - 15
Encapsulation Efficiency (%) 80 - 9570 - 9060 - 80
Release at pH 5.5 (%, 48h) 60 - 8050 - 7040 - 60
Release at pH 7.4 (%, 48h) 20 - 3015 - 2510 - 20

Experimental Protocols

Protocol 1: Synthesis of BAP-MOF (Zn)

This protocol describes the solvothermal synthesis of the hypothetical BAP-MOF (Zn).

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • 20 mL scintillation vials

  • Oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.25 mmol of this compound and 0.25 mmol of terephthalic acid in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in an oven preheated to 100 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.

  • Dry the final product under vacuum at 60 °C for 12 hours.

G cluster_0 Preparation of Precursor Solutions cluster_1 Solvothermal Synthesis cluster_2 Product Isolation and Purification A Dissolve Zn(NO₃)₂·6H₂O in DMF C Combine Solutions A->C B Dissolve this compound and Terephthalic Acid in DMF B->C D Heat in Oven (100°C, 24h) C->D E Cool to Room Temperature D->E F Collect Crystals (Centrifugation/Filtration) E->F G Wash with DMF and Ethanol F->G H Dry under Vacuum G->H I BAP-MOF (Zn) Product H->I

Figure 1. Experimental workflow for the synthesis of BAP-MOF (Zn).
Protocol 2: Drug Loading into BAP-MOF (Zn)

This protocol details the loading of a model drug, Doxorubicin, into the BAP-MOF (Zn) via impregnation.

Materials:

  • Activated BAP-MOF (Zn) powder

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Activate the BAP-MOF (Zn) by heating at 100 °C under vacuum for 12 hours to remove any guest molecules from the pores.

  • Prepare a 1 mg/mL solution of Doxorubicin in PBS (pH 7.4).

  • Disperse 10 mg of activated BAP-MOF (Zn) in 10 mL of the Doxorubicin solution.

  • Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Wash the product with fresh PBS (pH 7.4) to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at room temperature.

  • To determine the drug loading capacity, measure the concentration of Doxorubicin in the supernatant before and after the loading process using a UV-Vis spectrophotometer at the appropriate wavelength.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the in vitro release of Doxorubicin from the loaded BAP-MOF (Zn) at physiological (pH 7.4) and endosomal (pH 5.5) pH.

Materials:

  • Drug-loaded BAP-MOF (Zn)

  • PBS at pH 7.4 and pH 5.5

  • Incubator shaker (37 °C)

  • Centrifuge tubes

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded BAP-MOF (Zn) (e.g., 5 mg) in 10 mL of PBS at the desired pH (7.4 or 5.5).

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant volume.

  • Centrifuge the collected aliquots to separate any MOF particles.

  • Analyze the concentration of Doxorubicin in the supernatant using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release as a function of time.

G cluster_0 Drug Loading cluster_1 In Vitro Drug Release A Activate BAP-MOF (Zn) C Disperse MOF in Drug Solution A->C B Prepare Doxorubicin Solution B->C D Stir for 24h C->D E Collect and Wash Drug-Loaded MOF D->E F Disperse Drug-Loaded MOF in PBS (pH 7.4 or 5.5) E->F G Incubate at 37°C F->G H Collect Aliquots at Time Intervals G->H I Analyze Drug Concentration (UV-Vis) H->I J Drug Release Profile I->J

Figure 2. Workflow for drug loading and in vitro release studies.
Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines the MTT assay to evaluate the cytotoxicity of the drug-loaded BAP-MOF (Zn) against a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free Doxorubicin, empty BAP-MOF (Zn), and drug-loaded BAP-MOF (Zn)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of free Doxorubicin, empty BAP-MOF (Zn), and drug-loaded BAP-MOF (Zn) in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After incubation, remove the medium containing the treatments and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate for another 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Dissolve the formazan crystals by adding 150 µL of DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay A Seed Cells in 96-well Plate C Treat Cells and Incubate for 48h A->C B Prepare Treatment Dilutions (Free Drug, Empty MOF, Loaded MOF) B->C D Add MTT Solution and Incubate for 4h C->D E Dissolve Formazan Crystals in DMSO D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Figure 3. Logical relationship of steps in the in vitro cytotoxicity assay.

Conclusion

The use of this compound as a linker in the synthesis of MOFs presents an intriguing possibility for creating novel drug delivery systems. The flexible nature and amine functionality of this linker could lead to MOFs with high drug loading capacities and pH-responsive release profiles. The provided protocols offer a foundational framework for the synthesis, characterization, and evaluation of such hypothetical MOFs. Further experimental validation is necessary to determine the precise properties and efficacy of these materials.

References

Troubleshooting & Optimization

preventing thermal degradation of 1,4-Bis(3-aminopropyl)piperazine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Bis(3-aminopropyl)piperazine (BAPP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal degradation of BAPP during chemical reactions.

Troubleshooting Guide: Preventing Thermal Degradation of this compound

Unexpected side reactions, discoloration, or loss of yield during reactions involving this compound can often be attributed to thermal degradation. The piperazine (B1678402) core of BAPP is relatively stable, but the aminopropyl side chains can be susceptible to degradation at elevated temperatures, especially in the presence of certain reagents or catalysts. This guide provides a structured approach to identifying and mitigating these issues.

Issue Potential Cause Recommended Solution
Discoloration of Reaction Mixture (Yellowing/Browning) Mild thermal degradation of BAPP, leading to the formation of chromophoric byproducts. This can be exacerbated by the presence of oxygen.- Lower the reaction temperature. - Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). - Use purified reagents and solvents to minimize catalytic impurities.
Reduced Product Yield Significant thermal degradation of BAPP, reducing its availability for the primary reaction.- Optimize the reaction temperature by running small-scale trials at various temperatures. - Consider a different solvent with a lower boiling point to limit the maximum reaction temperature. - If applicable, use a more efficient catalyst to reduce the required reaction time and temperature.
Formation of Unexpected Byproducts Side reactions initiated or accelerated by high temperatures, leading to degradation products of BAPP reacting with other components. Based on studies of similar piperazine compounds, potential byproducts could include compounds resulting from the cleavage of the aminopropyl chain.- Analyze the byproduct profile using techniques like GC-MS or LC-MS to identify degradation pathways. - Implement a gradual addition of BAPP to the reaction mixture to control exotherms and maintain a lower overall temperature.
Inconsistent Reaction Outcomes Localized "hot spots" in the reaction vessel due to poor heat distribution, leading to variable rates of thermal degradation.- Improve stirring efficiency to ensure uniform temperature distribution. - For highly exothermic reactions, consider using a jacketed reactor with a circulating coolant.
Reaction Stalls or Fails to Reach Completion Degradation of BAPP over time, especially in prolonged reactions at elevated temperatures.- Investigate the possibility of using a more thermally stable derivative if high temperatures are unavoidable. - If feasible, perform the reaction in a continuous flow setup where residence time at high temperature is minimized.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to thermally degrade?

Q2: What are the likely byproducts of BAPP thermal degradation?

Direct studies on BAPP are limited, but based on the thermal degradation of piperazine, potential byproducts could include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[2] Degradation of the aminopropyl side chains could also lead to a variety of smaller amine fragments.

Q3: How does the presence of other reagents influence the thermal stability of BAPP?

The stability of BAPP can be significantly affected by the reaction environment. For instance:

  • Acids: Can form salts with the amine groups, which may alter thermal stability.

  • Oxidizing agents: Can accelerate degradation, especially at elevated temperatures.

  • Metal catalysts: Certain metals, particularly copper, have been shown to catalyze the oxidation and degradation of piperazine.[2]

Q4: Can I use this compound as a curing agent for epoxy resins at high temperatures?

Yes, BAPP is commonly used as a curing agent for epoxy resins.[2] However, the curing reaction is often exothermic. It is crucial to control the reaction temperature to prevent excessive heat buildup, which could lead to thermal degradation of the BAPP and affect the properties of the cured resin.

Q5: Are there any general precautions I can take to minimize thermal degradation?

Absolutely. Key precautions include:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere like nitrogen or argon to prevent oxidation, which is often linked with thermal degradation.

  • Temperature Control: Use a well-calibrated heating system and ensure efficient stirring to maintain a uniform temperature.

  • Solvent Choice: Select a solvent with a boiling point that naturally limits the maximum reaction temperature.

  • Gradual Addition: For exothermic reactions, add BAPP slowly to the reaction mixture to manage the heat generated.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Thermal Degradation in a High-Temperature Reaction

This protocol outlines a general approach for conducting a reaction with BAPP where elevated temperatures are necessary.

  • Reactor Setup:

    • Use a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

    • Ensure all glassware is oven-dried to remove any moisture.

  • Inert Atmosphere:

    • Assemble the apparatus while hot and allow it to cool under a gentle stream of nitrogen or argon.

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • Dissolve all other reactants in the chosen solvent in the reaction flask.

    • If the reaction is expected to be exothermic, prepare a solution of this compound in a separate flask.

    • Add the BAPP solution to the reaction mixture dropwise using an addition funnel, while monitoring the internal temperature.

  • Temperature Control:

    • Heat the reaction mixture to the desired temperature using a temperature-controlled oil bath or heating mantle.

    • Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for BAPP Thermal Degradation start Reaction Issue Observed (e.g., low yield, discoloration) check_temp Is Reaction Temperature > 130°C? start->check_temp lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Yes check_atmosphere Is Reaction Under Inert Atmosphere? check_temp->check_atmosphere No end Problem Resolved lower_temp->end use_inert Action: Use N2 or Ar Atmosphere check_atmosphere->use_inert No check_exotherm Is the Reaction Highly Exothermic? check_atmosphere->check_exotherm Yes use_inert->end gradual_addition Action: Slow, Controlled Addition of BAPP check_exotherm->gradual_addition Yes analyze_byproducts Further Analysis: Analyze Byproducts (GC-MS/LC-MS) check_exotherm->analyze_byproducts No gradual_addition->end optimize_catalyst Consider Catalyst Optimization analyze_byproducts->optimize_catalyst optimize_catalyst->end

Caption: Troubleshooting workflow for BAPP thermal degradation.

Prevention_Strategy Preventative Strategies for BAPP Thermal Stability center Maintaining BAPP Stability temp_control Precise Temperature Control (< 130°C if possible) center->temp_control inert_atm Inert Atmosphere (Nitrogen or Argon) center->inert_atm solvent Appropriate Solvent Selection (Boiling point as a temperature ceiling) center->solvent stirring Efficient Stirring (Avoid local hot spots) center->stirring addition Controlled Reagent Addition (Manage exotherms) center->addition purification Use of Purified Reagents (Remove catalytic impurities) center->purification

Caption: Key preventative strategies for BAPP stability.

References

how to improve the solubility of 1,4-Bis(3-aminopropyl)piperazine for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1,4-Bis(3-aminopropyl)piperazine (BAPP) for synthesis applications.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (BAPP)?

A1: this compound (CAS No. 7209-38-3) is a polar, viscous, colorless to pale-yellow liquid at room temperature.[1][2] Its key characteristic is its high miscibility with water.[3][4] The presence of multiple amine functional groups allows for significant hydrogen bonding, which governs its solubility profile.[1] However, challenges can arise when attempting to dissolve it in non-polar organic solvents. A summary of its physical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7209-38-3[3][4]
Molecular Formula C10H24N4[3]
Molecular Weight 200.33 g/mol [3]
Appearance Colorless to yellow viscous liquid[1][4]
Melting Point 14-15 °C[3]
Boiling Point 335 °C (at 760 mmHg); 150-152 °C (at 2 mmHg)[3][4]
Density 0.973 g/mL at 25 °C[4]
Water Solubility Very soluble / Fully miscible[3][4]

Q2: I am having difficulty dissolving BAPP in my non-polar organic solvent for a synthesis. What are my options?

A2: This is a common challenge due to the polar nature of BAPP. Several strategies can be employed to overcome this issue. The recommended approach is to use a co-solvent system or to adjust the temperature. For reactions where the ionic nature of the reagent is acceptable, pH adjustment through protonation can be considered for polar solvent systems. See the Troubleshooting Guide below for a systematic approach.

Q3: How does pH adjustment affect the solubility of BAPP?

A3: The solubility of BAPP is highly dependent on pH. As a diamine, it can be protonated by acids to form ammonium (B1175870) salts.[5] The protonation of the nitrogen atoms increases the polarity of the molecule, thereby significantly increasing its solubility in polar solvents. In some cases, diamines can be protonated twice to form a dicationic species, which is even more hydrophilic.[5] This technique is most effective in polar protic solvents. An experimental protocol for this method is provided below.

Q4: Can a co-solvent system improve the solubility of BAPP in an otherwise immiscible solvent?

A4: Yes, using a co-solvent is a highly effective technique.[6] The principle is to add a "bridge" solvent that is miscible with both BAPP and the primary reaction solvent. This reduces the interfacial tension between the solute and the solvent.[6] For dissolving BAPP in a non-polar solvent like toluene (B28343), adding a small amount of a polar aprotic solvent such as dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) can substantially improve solubility. A detailed protocol for testing co-solvent systems is available in the Experimental Protocols section.

Q5: Is it safe to heat BAPP to improve its solubility?

A5: Heating can increase the solubility of BAPP, as is common for many organic compounds.[1] Synthesis procedures involving BAPP derivatives have been performed in solvents like toluene under reflux, indicating thermal stability for certain applications.[7] However, it is crucial to heat the mixture gently and under an inert atmosphere, as BAPP is noted to be air-sensitive.[8] Always perform a small-scale test to ensure the compound does not decompose at the required temperature for your specific synthesis.

Q6: I noticed some solid material in my stock bottle of BAPP. Is it still usable?

A6: Some suppliers note that BAPP may generate a small amount of insoluble matter over time during storage.[9] If this is observed, it is recommended to gently warm the bottle and agitate it to redissolve the material. If the solids persist, the product can be filtered before use to remove any particulates.[9]

Troubleshooting Guide

If you are encountering solubility issues with BAPP, follow this systematic workflow to identify a solution.

G Diagram 1. Troubleshooting workflow for BAPP solubility. cluster_0 start Problem: BAPP has poor solubility in the chosen reaction solvent. solvent_check Step 1: Characterize Solvent Is the solvent polar or non-polar? start->solvent_check strategy_cosolvent Step 2: Try a Co-Solvent Add 5-10% (v/v) of a miscible polar aprotic solvent (e.g., THF, Dioxane). solvent_check->strategy_cosolvent Non-Polar strategy_ph Step 4: Consider pH Adjustment (For polar solvents) Protonate with acid to form a more soluble salt. solvent_check->strategy_ph Polar strategy_heat Step 3: Apply Gentle Heat Warm mixture to 40-60°C with stirring. Monitor for dissolution and degradation. strategy_cosolvent->strategy_heat end_success Solution Found: Proceed with Synthesis strategy_heat->end_success Success end_fail Re-evaluate: Consider a different primary solvent if solubility remains inadequate. strategy_heat->end_fail Failure strategy_ph->end_success Success strategy_ph->end_fail Failure

Caption: Diagram 1. Troubleshooting workflow for BAPP solubility.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-Solvent System

  • Objective: To determine an effective co-solvent ratio for dissolving BAPP in a target non-polar solvent.

  • Materials: this compound (BAPP), primary non-polar solvent (e.g., toluene, hexane), polar aprotic co-solvent (e.g., THF, dioxane, DMF, DMSO), magnetic stirrer, and a sealed reaction vessel.

  • Methodology:

    • Add the desired amount of BAPP to the reaction vessel containing the primary non-polar solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Begin vigorous stirring at room temperature. Observe for initial dissolution or immiscibility.

    • Incrementally add the co-solvent in 1-2% (v/v) portions relative to the primary solvent volume.

    • After each addition, allow the mixture to stir for 5-10 minutes and visually inspect for improved solubility.

    • Continue adding the co-solvent until complete dissolution is achieved or until the co-solvent concentration becomes undesirably high for the planned synthesis.

    • Record the final v/v percentage of the co-solvent required. This ratio can be used for scaling up the reaction.

Protocol 2: Solubility Enhancement via Protonation

  • Objective: To increase the solubility of BAPP in a polar solvent by converting it to its corresponding salt.

  • Materials: BAPP, polar solvent (e.g., methanol, water), a suitable acid (e.g., HCl, either as a gas or a solution in a compatible solvent like dioxane), pH indicator or pH meter, and a stirring apparatus.

  • Methodology:

    • Dissolve or suspend the required amount of BAPP in the chosen polar solvent in a reaction flask.

    • While stirring, slowly add a stoichiometric equivalent of the acid. For BAPP, up to two equivalents of a monoprotic acid can be added for full protonation.

    • Monitor the dissolution of BAPP into the solvent. The formation of the ammonium salt should result in a clear solution.

    • Caution: This process is exothermic. Add the acid slowly and with cooling if necessary. The resulting salt will have different chemical properties and reactivity compared to the free base, which must be considered for the subsequent synthesis steps.

G Diagram 2. Solubility enhancement of BAPP via protonation. cluster_1 bapp_base BAPP (Free Base) - Less Polar - Soluble in Polar Solvents - Sparingly Soluble in Non-Polar Solvents acid + 2 H⁺ (from Acid) bapp_base->acid bapp_salt Protonated BAPP (Salt) - Highly Polar / Ionic - Highly Soluble in Polar Solvents acid->bapp_salt

Caption: Diagram 2. Solubility enhancement of BAPP via protonation.

Summary of BAPP Solubility in Common Synthesis Solvents

The following table provides a qualitative summary of BAPP's solubility based on its use in published synthesis procedures.

Table 2: Qualitative Solubility of BAPP in Various Organic Solvents

SolventTypeQualitative SolubilityContext / Reference
Water Polar ProticMiscible[3][4]
Methanol (MeOH) Polar ProticSolubleUsed during workup and purification steps.[7][10]
Dioxane Polar AproticSolubleUsed as a reaction solvent for BAPP derivatives.[7][10]
Dichloromethane (DCM) Polar AproticSolubleUsed as a reaction and extraction solvent.[7][10]
Toluene Non-PolarSparingly SolubleUsed as a reaction solvent, often with heating (reflux).[7]
1,2-Dichloroethane (DCE) Polar AproticSolubleUsed as a reaction solvent.[7]
Dimethylformamide (DMF) Polar AproticSolubleMentioned as a potential solvent for reactions.[11]

References

Technical Support Center: Reactions with 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(3-aminopropyl)piperazine. The following sections address common issues and their solutions, focusing on the identification and mitigation of side products in various reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Over-Alkylated Side Products

  • Question: During an alkylation reaction with this compound, I am observing multiple products with higher molecular weights than my target compound. What are these and how can I prevent their formation?

  • Answer: The primary amino groups of this compound are nucleophilic and can react with alkylating agents. However, the resulting secondary amine is also nucleophilic and can react further with the alkylating agent, leading to over-alkylation.[1][2][3] This results in a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts at each of the original primary amine sites.

    Troubleshooting Steps:

    • Control Stoichiometry: Use a large excess of the diamine relative to the alkylating agent to favor mono-alkylation.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize over-alkylation.

    • Protecting Groups: Consider using a protecting group strategy. For example, you can protect one amino group with a Boc group, perform the alkylation on the other, and then deprotect.

    • Alternative Alkylation Strategies: For mono-alkylation, consider reductive amination, which can offer better control over the degree of alkylation.

Issue 2: Unwanted Acylation and Di-acylation Products

  • Question: I am trying to perform a mono-acylation on this compound, but I am getting a significant amount of the di-acylated product. How can I improve the selectivity of my reaction?

  • Answer: Similar to alkylation, both primary amino groups of this compound can react with acylating agents. While the resulting amide is less nucleophilic than the starting amine, di-acylation can still occur, especially if the reaction conditions are not carefully controlled.[4][5][6]

    Troubleshooting Steps:

    • Molar Ratio: Use a 1:1 molar ratio or a slight excess of the diamine to the acylating agent.

    • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity.

    • Slow Addition: Add the acylating agent dropwise to the solution of the diamine.

    • Choice of Base: Use a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct (e.g., HCl) without competing in the acylation reaction.

Issue 3: Side Reactions Involving the Piperazine (B1678402) Ring

  • Question: Are the tertiary amino groups within the piperazine ring reactive, and could they be a source of side products?

  • Answer: The tertiary amines of the piperazine ring are generally less nucleophilic than the primary amino groups on the side chains due to steric hindrance. However, under certain conditions, they can still undergo reactions. For instance, in the presence of strong electrophiles or under harsh reaction conditions, the piperazine nitrogens can be alkylated or acylated. The piperazine ring can also form complexes with metal catalysts.[7][8]

    Troubleshooting Steps:

    • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) to minimize reactions at the piperazine core.

    • Protecting Groups: If necessary, the piperazine nitrogens can be protected, though this adds extra steps to the synthesis.

    • Catalyst Screening: If using a metal catalyst, screen different catalysts to find one that does not interact unfavorably with the piperazine ring.

Issue 4: Intramolecular Cyclization

  • Question: Is there a risk of intramolecular cyclization to form macrocyclic structures, especially in reactions aimed at linking the two primary amino groups?

  • Answer: While not commonly reported for this specific molecule in the literature found, intramolecular cyclization is a potential side reaction for molecules containing two reactive functional groups at the ends of flexible chains. This is particularly relevant in high-dilution conditions which favor intramolecular reactions over intermolecular polymerization.

    Troubleshooting Steps:

    • Concentration: Run the reaction at a higher concentration to favor the desired intermolecular reaction.

    • Slow Addition of Both Reactants: If performing a condensation with another difunctional molecule, adding both reactants slowly to a reaction vessel can help maintain a low concentration of reactive ends, but high local concentration for the intermolecular reaction.

Quantitative Data Summary

Side ReactionKey Influencing FactorsTypical Percentage of Side Product (if uncontrolled)Mitigation Strategy
Over-alkylationStoichiometry, Temperature, Rate of AdditionCan be significant, leading to complex mixturesUse of excess diamine, slow addition, protecting groups
Di-acylationStoichiometry, TemperatureCan range from minor to major depending on conditionsControl of stoichiometry, low temperature, slow addition
Piperazine Ring ReactionsReactant Electrophilicity, Temperature, CatalystGenerally a minor pathway under mild conditionsUse of mild reagents and conditions
Intramolecular CyclizationReactant ConcentrationFavored at high dilutionUse of higher reactant concentrations

Experimental Protocols

Protocol 1: Selective Mono-N-Boc-Protection of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1 equivalent) in the same solvent to the cooled solution of the diamine over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to isolate the mono-Boc-protected product.

Visualizations

Troubleshooting_Workflow cluster_high_mw Troubleshooting High MW Products cluster_correct_mw Troubleshooting Expected MW Products start Reaction with this compound yields unexpected products check_mw Analyze product mixture by MS and NMR start->check_mw high_mw Higher MW products observed check_mw->high_mw Higher MW correct_mw Products with expected MW but different properties check_mw->correct_mw Expected MW low_mw Lower MW products observed (unlikely) check_mw->low_mw Lower MW over_alkylation Over-alkylation/acylation? high_mw->over_alkylation polymerization Intermolecular polymerization? high_mw->polymerization isomer Isomer formation? (e.g., reaction at piperazine N) correct_mw->isomer cyclization Intramolecular cyclization? correct_mw->cyclization over_alkylation_sol Control stoichiometry Slow addition Lower temperature over_alkylation->over_alkylation_sol Yes polymerization_sol Adjust concentration Change solvent polymerization->polymerization_sol Yes isomer_sol Use milder conditions Protecting groups isomer->isomer_sol Yes cyclization_sol Increase concentration cyclization->cyclization_sol Yes

Caption: Troubleshooting workflow for unexpected side products.

Reaction_Pathways cluster_alkylation Alkylation (R-X) cluster_acylation Acylation (RCOCl) BAPP This compound mono_alkyl Mono-alkylated Product (Desired) BAPP->mono_alkyl R-X mono_acyl Mono-acylated Product (Desired) BAPP->mono_acyl RCOCl di_alkyl Di-alkylated Product (Side Product) mono_alkyl->di_alkyl R-X over_alkyl Further Alkylation (Side Product) di_alkyl->over_alkyl R-X di_acyl Di-acylated Product (Side Product) mono_acyl->di_acyl RCOCl

Caption: Common reaction pathways and side products.

References

purification techniques for 1,4-Bis(3-aminopropyl)piperazine after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,4-Bis(3-aminopropyl)piperazine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of this compound after its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product Discoloration (Yellow to Brown) - Air oxidation of the amine groups.- Presence of residual starting materials or catalysts.- Thermal degradation during distillation.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is scrupulously clean.- For distillation, use a lower vacuum to reduce the boiling point and minimize heating time.- Consider a pre-purification step with activated carbon.
Low Purity After Distillation - Inefficient fractional distillation setup.- Bumping of the liquid into the collection flask.- Co-distillation with impurities of similar boiling points.- Use a fractionating column with appropriate packing for better separation.- Ensure smooth boiling by using a magnetic stirrer.- Check the vacuum and temperature stability during distillation. Collect fractions at a stable head temperature.
"Oiling Out" During Recrystallization - The compound's melting point is lower than the solvent's boiling point.- The solution is supersaturated.- Presence of impurities that lower the melting point.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent to avoid oversaturation.- Allow the solution to cool more slowly to promote crystal formation over oiling.- Try a mixed-solvent system.
Poor Crystal Formation in Recrystallization - The solution is not sufficiently saturated.- The cooling process is too rapid.- The chosen solvent is not ideal.- Concentrate the solution by boiling off some solvent before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Experiment with different solvent systems.
Low Recovery Yield - Multiple transfer steps leading to material loss.- Product is too soluble in the recrystallization solvent, even at low temperatures.- Incomplete precipitation or crystallization.- Minimize the number of transfers.- Ensure the recrystallization solvent provides low solubility at cold temperatures.- Cool the crystallization mixture for an adequate amount of time in an ice bath to maximize crystal precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as piperazine (B1678402) and acrylonitrile (B1666552) (if used in the synthesis), partially reacted intermediates (e.g., 1-(3-aminopropyl)piperazine), and polymers formed from side reactions of acrylonitrile.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the scale of the experiment and the nature of the impurities.

  • Vacuum Distillation: This is the most common and effective method for purifying high-boiling liquids like this compound on a larger scale.

  • Column Chromatography: Useful for small-scale purification and for removing impurities with very similar boiling points. Derivatives of this compound have been successfully purified using eluents such as DCM/MeOH(NH3).[1][2]

  • Recrystallization of a Salt: The compound can be converted to a salt (e.g., hydrochloride), which can then be purified by recrystallization. The purified salt is then neutralized to recover the pure amine.[3]

Q3: What are the key parameters to control during the vacuum distillation of this compound?

A3: The critical parameters are:

  • Vacuum Level: A sufficiently low pressure is required to reduce the boiling point and prevent thermal decomposition. The boiling point is reported as 150-152 °C at 2 mmHg.[4][5]

  • Temperature: The heating bath temperature should be carefully controlled to ensure a steady distillation rate without overheating.

  • Stirring: Continuous stirring is essential to prevent bumping and ensure even heating.

Q4: Can I purify this compound by recrystallization?

A4: Direct recrystallization of the free base is challenging as it is a liquid at room temperature with a melting point of 15 °C.[4] However, it can be converted to a solid salt (e.g., hydrochloride or sulfate) which can then be purified by recrystallization from a suitable solvent.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography (GC): A common method for assessing the purity of volatile compounds. Some suppliers specify GC for purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities.

Experimental Protocols

General Protocol for Vacuum Distillation

This protocol provides a general guideline for the vacuum distillation of high-boiling amines and should be adapted for your specific equipment and sample.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with high-vacuum grease.

    • Use a two- or three-neck round-bottom flask as the distillation pot.

    • Include a magnetic stirrer in the distillation pot.

    • Connect the distillation head to a condenser and a receiving flask.

    • Attach a vacuum adapter to the receiving flask and connect it to a vacuum trap and a vacuum pump.

  • Procedure:

    • Place the crude this compound into the distillation pot.

    • Begin stirring and slowly apply the vacuum.

    • Once the desired vacuum level is reached and stable, begin heating the distillation pot.

    • Discard any initial low-boiling fractions.

    • Collect the main fraction at a stable temperature and pressure. For this compound, the expected boiling point is around 150-152 °C at 2 mmHg.[4][5]

    • Stop the distillation before the pot is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

General Protocol for Purification via Salt Recrystallization

This protocol is a general guideline for the purification of an amine by converting it to its hydrochloride salt and recrystallizing it.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol (B130326) or ethanol).

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring. The dihydrochloride (B599025) salt should precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent mixture for recrystallization (e.g., ethanol/water, methanol/ether). The ideal solvent should dissolve the salt at high temperatures but not at low temperatures.

    • Dissolve the crude salt in a minimum amount of the hot solvent.

    • If the solution is colored, you can treat it with activated carbon and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the purified salt crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the purified salt in water.

    • Basify the solution by adding a strong base (e.g., NaOH or KOH solution) until the pH is >12.

    • Extract the pure amine with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Product Start Crude this compound Purity_Check Assess Purity and Scale Start->Purity_Check Distillation Vacuum Distillation Purity_Check->Distillation Large Scale / Volatile Impurities Chromatography Column Chromatography Purity_Check->Chromatography Small Scale / Difficult Separations Recrystallization Salt Formation & Recrystallization Purity_Check->Recrystallization Non-volatile Impurities / High Purity Needed End Pure this compound Distillation->End Chromatography->End Recrystallization->End

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Distillation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity after Distillation Cause1 Inefficient Fractionation Problem->Cause1 Cause2 Bumping Problem->Cause2 Cause3 Unstable Conditions Problem->Cause3 Solution1 Use Fractionating Column Cause1->Solution1 Solution2 Ensure Vigorous Stirring Cause2->Solution2 Solution3 Stabilize Vacuum and Temperature Cause3->Solution3

Caption: Troubleshooting logic for low purity in vacuum distillation.

References

optimizing reaction conditions for 1,4-Bis(3-aminopropyl)piperazine and diacids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the polymerization of 1,4-Bis(3-aminopropyl)piperazine with diacids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing polyamides from this compound and diacids?

A1: The most common methods are melt polycondensation and solution polycondensation.[1]

  • Melt Polycondensation: This method involves heating the diamine and diacid monomers above the melting point of the resulting polymer in an inert atmosphere. Water, a byproduct of the reaction, is removed under vacuum to drive the polymerization to completion. This method is often used for the industrial synthesis of aliphatic polyamides.[2]

  • Solution Polycondensation: In this method, the monomers are dissolved in a non-reactive solvent, and the reaction is carried out at a lower temperature than melt polycondensation. This technique can offer better control over the reaction and is suitable for producing heat-sensitive polymers.[1]

Q2: How critical is the stoichiometry of the monomers (this compound and diacid)?

A2: Precise stoichiometric balance between the amine and carboxylic acid functional groups is crucial for achieving high molecular weight polyamides in a step-growth polymerization. An excess of either monomer will lead to a lower degree of polymerization and, consequently, a lower molecular weight of the final polymer.

Q3: What is the role of a catalyst in this polymerization?

A3: While direct thermal polycondensation is possible, catalysts can be used to increase the reaction rate and allow for milder reaction conditions. Lewis and Brønsted acids have been shown to be effective catalysts for amidation reactions. For example, boric acid, and various metal catalysts have been explored to promote the direct amidation of carboxylic acids and amines.

Q4: How can I monitor the progress of the polymerization reaction?

A4: The progress of the polymerization can be monitored by several methods:

  • Melt Viscosity: In melt polycondensation, an increase in the melt viscosity indicates an increase in the polymer's molecular weight.

  • Water/Byproduct Removal: The amount of water or other condensation byproducts collected can be used to track the extent of the reaction.

  • Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of carboxylic acid and amine groups and the appearance of amide bonds.

  • End-Group Titration: The concentration of unreacted amine and carboxylic acid end groups can be determined by titration to calculate the number-average molecular weight.

Troubleshooting Guides

Issue 1: Low Molecular Weight of the Final Polyamide

Possible Causes and Solutions:

CauseRecommended Solution
Imprecise Stoichiometry Ensure highly accurate weighing of both this compound and the diacid. Even small errors in the molar ratio can significantly limit the molecular weight. Consider performing end-group analysis of the starting materials to confirm their purity and adjust the stoichiometry accordingly.
Impure Monomers Purify the diamine and diacid before polymerization. Impurities can act as chain terminators, preventing the formation of long polymer chains. This compound can be purified by distillation under reduced pressure. Diacids can often be purified by recrystallization.
Incomplete Reaction Increase the reaction time and/or temperature to ensure the polymerization goes to completion. In melt polycondensation, ensure efficient removal of water by applying a high vacuum, especially in the later stages of the reaction.
Side Reactions Side reactions, such as cyclization or decarboxylation, can limit chain growth. Optimize the reaction temperature to minimize these unwanted reactions. For instance, high temperatures can sometimes lead to degradation of the monomers or the polymer.
Inefficient Mixing In melt polycondensation, ensure thorough mixing to maintain a homogeneous reaction mixture, especially as the viscosity increases. Inadequate mixing can lead to localized imbalances in stoichiometry.
Issue 2: Discoloration (Yellowing or Browning) of the Polyamide

Possible Causes and Solutions:

CauseRecommended Solution
Thermal Degradation High reaction temperatures, especially in the presence of oxygen, can cause thermal degradation of the polymer, leading to discoloration.[3] Conduct the polymerization under a nitrogen or argon atmosphere to minimize oxidation. Optimize the reaction temperature and time to be sufficient for polymerization without causing degradation.
Oxidation of Monomers The presence of oxygen during the reaction can lead to the oxidation of the amine monomer, which can cause discoloration.[3] Ensure the reaction setup is properly purged with an inert gas before heating.
Impurities in Monomers Impurities in the starting materials can contribute to discoloration at high temperatures. Ensure high purity of both the diamine and the diacid.
UV Exposure Polyamides can discolor upon exposure to UV radiation.[3] While this is more of a post-synthesis issue, minimizing exposure of the final product to light is good practice.

Experimental Protocols

General Protocol for Melt Polycondensation

This is a generalized procedure and should be optimized for specific diacids and desired polymer properties.

  • Monomer Preparation: Ensure that this compound and the chosen diacid (e.g., adipic acid) are of high purity. Dry both monomers under vacuum to remove any residual moisture.

  • Reaction Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump through a cold trap.

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diacid.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Heating and Polymerization:

    • Begin stirring and slowly heat the mixture under a gentle flow of nitrogen.

    • Once the monomers melt and form a homogeneous mixture, gradually increase the temperature to the desired reaction temperature (typically in the range of 180-250°C, depending on the monomers).

    • Water will begin to distill from the reaction mixture.

  • Vacuum Application:

    • After the initial, more vigorous water evolution subsides (typically after 1-2 hours), gradually apply a vacuum to the system to remove the remaining water and drive the polymerization to a higher molecular weight.

    • Continue the reaction under vacuum for several hours, monitoring the viscosity of the melt. The reaction is considered complete when the desired viscosity is reached.

  • Polymer Extrusion and Cooling:

    • Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure into a strand and cool it in a water bath.

  • Pelletizing: Pelletize the cooled polymer strand for further characterization and processing.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Monomer_Purity Ensure Monomer Purity Drying Dry Monomers Monomer_Purity->Drying Stoichiometry Precise Stoichiometry Drying->Stoichiometry Charge Charge Monomers Stoichiometry->Charge Setup Assemble Reactor Setup->Charge Inert Establish Inert Atmosphere Charge->Inert Heat Heat and Stir Inert->Heat Vacuum Apply Vacuum Heat->Vacuum Extrude Extrude Polymer Vacuum->Extrude Cool Cool and Solidify Extrude->Cool Pelletize Pelletize Cool->Pelletize Characterize Characterize Pelletize->Characterize

Caption: General experimental workflow for polyamide synthesis.

Troubleshooting_Low_MW Start Low Molecular Weight Check_Stoichiometry Check Monomer Stoichiometry Start->Check_Stoichiometry Check_Purity Check Monomer Purity Start->Check_Purity Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Solution_Stoichiometry Solution: - Re-weigh monomers accurately - Perform end-group analysis Check_Stoichiometry->Solution_Stoichiometry Solution_Purity Solution: - Purify monomers (distillation/recrystallization) Check_Purity->Solution_Purity Solution_Conditions Solution: - Increase reaction time/temperature - Improve vacuum efficiency Check_Reaction_Conditions->Solution_Conditions Solution_Side_Reactions Solution: - Optimize temperature - Consider alternative catalysts Check_Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting low molecular weight in polyamide synthesis.

References

Technical Support Center: Managing Exotherms in Epoxy Curing with 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(3-aminopropyl)piperazine as a curing agent for epoxy resins. The following information is designed to help you manage and control the exothermic reaction during your experiments.

Troubleshooting Guide: Exotherm Management

Issue: Rapid and Uncontrolled Exotherm

If you are experiencing a rapid and uncontrolled exothermic reaction, leading to smoking, discoloration, or deformation of your material, consult the following troubleshooting steps.

Potential Cause Recommended Action
Excessive Mass of Mixed Epoxy Reduce the batch size of the mixed epoxy. Work with smaller, more manageable quantities to allow for better heat dissipation.
High Ambient Temperature Work in a cooler environment. If possible, lower the laboratory temperature. Pre-cooling the resin and hardener before mixing can also be effective.
Inadequate Heat Dissipation Use a mixing container with a larger surface area to promote heat dissipation. Avoid using insulating containers like foam cups. Transfer the mixed system to a shallow tray or the final mold as quickly as possible.
High Concentration of Curing Agent Ensure the stoichiometry of the resin and curing agent is correct. While adjusting the ratio can influence the reaction rate, significant deviations can negatively impact the final properties of the cured epoxy.
Rapid Curing Formulation If the reaction is still too fast, consider using a slower curing agent or a blend of curing agents to moderate the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is an exotherm and why is it a concern in epoxy curing?

A1: An exothermic reaction is a chemical process that releases energy in the form of heat.[1] In epoxy curing, the reaction between the epoxy resin and the amine groups of the curing agent, such as this compound, is exothermic.[2] While this heat is necessary for the curing process, an uncontrolled exotherm can lead to a rapid increase in temperature.[1] This can cause several problems, including thermal degradation of the polymer, the formation of internal stresses and cracks, and in extreme cases, smoke and hazardous fumes.

Q2: What factors influence the exotherm of the this compound epoxy system?

A2: The primary factors influencing the exotherm are:

  • Mass of the epoxy mixture: Larger volumes of mixed epoxy will generate and retain more heat, leading to a higher peak exotherm.[1]

  • Ambient and substrate temperature: Higher starting temperatures will accelerate the reaction rate and the heat buildup.[3]

  • Geometry of the mold/container: A container with a low surface area to volume ratio will insulate the reaction, trapping heat and increasing the exotherm.

  • Reactivity of the curing agent: this compound is a reactive aliphatic amine, which can lead to a rapid cure and significant exotherm.

  • Stoichiometry: The mix ratio of resin to hardener affects the reaction kinetics and the total heat generated.

Q3: How can I monitor the exotherm during my experiments?

A3: The most common method for monitoring the exotherm is by using a thermocouple placed in the center of the epoxy mass. For more detailed analysis, Differential Scanning Calorimetry (DSC) can be used to measure the heat flow from the sample as a function of temperature and time.[4][5][6]

Q4: Can I slow down the reaction to manage the exotherm?

A4: Yes, there are several ways to slow down the reaction:

  • Lower the temperature: Working at a lower ambient temperature or cooling the components before mixing is a very effective method.

  • Reduce the mass: Mixing smaller batches will generate less heat.

  • Use a heat sink: Pouring the epoxy into a mold made of a thermally conductive material, like aluminum, can help to dissipate the heat.

  • Staged additions: For larger castings, the curing agent can be added to the resin in portions to control the reaction rate.[2]

Q5: What are the safety precautions I should take when working with this compound and epoxy resins?

A5: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhaling vapors. In case of an uncontrolled exotherm, be aware that the reaction can produce smoke and hazardous fumes. Do not handle the overheated material until it has cooled down completely.

Quantitative Data

Table 1: Typical Handling and Performance Properties of an Aliphatic Amine Curing Agent (AEP) with Epoxy Resin

PropertyValueUnit
Recommended Use Level23phr
Gel Time (150g mix @ 77°F)19min
Heat Deflection Temperature225°F
Flexural Strength19,000psi
Tensile Strength10,000psi

Source: Ancamine AEP curing agent datasheet. Note that this compound will have different properties.[1][7]

Experimental Protocols

Protocol 1: Determination of Gel Time

Objective: To determine the gel time of a this compound and epoxy resin mixture at a specific temperature and mass.

Materials:

  • Epoxy resin

  • This compound

  • Mixing container (e.g., paper cup, beaker)

  • Stirring rod (e.g., wooden tongue depressor, glass rod)

  • Thermocouple or thermometer

  • Timer

  • Balance

Methodology:

  • Accurately weigh the desired amounts of epoxy resin and this compound into the mixing container according to the desired stoichiometric ratio.

  • Start the timer and begin mixing the components thoroughly for 2-3 minutes, ensuring a homogeneous mixture.

  • Insert the thermocouple or thermometer into the center of the mixture.

  • Monitor the temperature and the viscosity of the mixture.

  • The gel time is the point at which the mixture becomes stringy and is no longer workable. Record the time and the peak temperature reached.

Protocol 2: Characterization of Curing Exotherm using Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the heat of reaction and determine the peak exotherm temperature of the this compound and epoxy resin system.

Materials:

  • Epoxy resin

  • This compound

  • DSC instrument

  • DSC pans and lids

  • Micropipette or syringe

Methodology:

  • Prepare a small, homogeneous sample of the epoxy/hardener mixture (typically 5-10 mg).

  • Accurately weigh the sample into a DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Set up the DSC experiment with the desired temperature program. A typical non-isothermal scan would be from ambient temperature to 250-300°C at a heating rate of 10°C/min.[8]

  • Run the DSC scan and record the heat flow as a function of temperature.

  • The curing exotherm will appear as a large peak in the heat flow curve. Integrate the area under the peak to determine the total heat of reaction (ΔH). The temperature at the peak of the exotherm is the peak exotherm temperature.

Visualizations

G cluster_reactants Reactants cluster_process Curing Process cluster_products Products Resin Epoxy Resin (Epoxide Groups) Mixing Mixing Resin->Mixing Hardener This compound (Amine Groups) Hardener->Mixing Reaction Nucleophilic Addition Reaction Mixing->Reaction Crosslinking Cross-linking Reaction->Crosslinking Heat Heat (Exotherm) Reaction->Heat CuredEpoxy Cured Epoxy (Cross-linked Polymer Network) Crosslinking->CuredEpoxy

Caption: Epoxy Curing Reaction Pathway.

G Start Uncontrolled Exotherm Observed CheckMass Is the batch size > 100g? Start->CheckMass ReduceMass Reduce batch size CheckMass->ReduceMass Yes CheckTemp Is ambient temp > 25°C? CheckMass->CheckTemp No ReduceMass->CheckTemp CoolEnv Work in a cooler environment or cool components CheckTemp->CoolEnv Yes CheckContainer Is the container insulating (e.g., foam)? CheckTemp->CheckContainer No CoolEnv->CheckContainer ChangeContainer Use a container with high surface area (e.g., metal tray) CheckContainer->ChangeContainer Yes CheckStoichiometry Is the mix ratio correct? CheckContainer->CheckStoichiometry No ChangeContainer->CheckStoichiometry CorrectRatio Verify and correct stoichiometry CheckStoichiometry->CorrectRatio No End Exotherm Controlled CheckStoichiometry->End Yes CorrectRatio->End

Caption: Troubleshooting Workflow for Exotherm Control.

G Exotherm Peak Exotherm Temperature Mass Mass of Mixed Epoxy Mass->Exotherm Increases Temp Ambient Temperature Temp->Exotherm Increases Reactivity Curing Agent Reactivity Reactivity->Exotherm Increases Geometry Container Geometry (Surface Area to Volume Ratio) Geometry->Exotherm Decreases with higher ratio

Caption: Factors Influencing Peak Exotherm Temperature.

References

Technical Support Center: 1,4-Bis(3-aminopropyl)piperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific degradation pathways and kinetics of 1,4-Bis(3-aminopropyl)piperazine in aqueous solutions is limited. This guide provides a framework based on the general chemical properties of aliphatic amines and piperazine (B1678402) derivatives, offering best practices for handling, troubleshooting, and establishing stability protocols. The experimental data presented is illustrative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in water important?

A1: this compound is a diamine compound featuring a central piperazine ring with two aminopropyl side chains.[1] It is highly soluble in water.[1][2] Its stability in aqueous solutions is critical for applications in drug development, as a building block in chemical synthesis, and in material science, where it might be used in aqueous formulations. Degradation can lead to loss of efficacy, formation of impurities, and altered physicochemical properties of the final product.

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A2: Like many amines, its stability can be influenced by several factors:

  • pH: The pH of the solution can catalyze degradation reactions such as hydrolysis.[3][4][5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[6]

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Presence of Metal Ions: Metal ions can catalyze oxidation reactions.

Q3: How should I store aqueous solutions of this compound?

A3: To maximize stability, aqueous solutions should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[7] For long-term storage, refrigeration is recommended. To prevent photolytic degradation, amber glass bottles or other light-protecting containers should be used. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxygen is a concern.

Q4: What are the potential degradation products of this compound in water?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency/Purity Over Time Chemical degradation due to improper storage (e.g., high temperature, light exposure, oxygen).1. Verify storage conditions (temperature, light protection). 2. Perform a stability study under controlled conditions (see Experimental Protocols). 3. Analyze the sample using HPLC to identify and quantify degradation products.
Change in Solution Color (e.g., Yellowing) Oxidation of the amine groups. This is a common issue with amines exposed to air.1. Prepare fresh solutions using deoxygenated water. 2. Store solutions under an inert atmosphere (e.g., nitrogen). 3. Consider the addition of an antioxidant if compatible with the application.
Precipitate Formation Formation of insoluble degradation products or reaction with dissolved CO2 to form carbamates.1. Filter the solution before use. 2. Analyze the precipitate to identify its composition. 3. If CO2 is the suspected cause, prepare and store solutions under a CO2-free atmosphere.
Inconsistent Experimental Results Variability in the stability of the stock solution.1. Prepare fresh stock solutions for each set of experiments. 2. Establish a re-test date for stock solutions based on stability data. 3. Always verify the concentration of the stock solution before use.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This protocol describes a general approach for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To quantify the concentration of this compound and detect the formation of degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • This compound reference standard.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution is often necessary to separate polar and non-polar compounds.

  • Standard Preparation: Prepare a stock solution of the reference standard in water at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the aqueous solution of this compound to fall within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.

    • Detection: UV at a suitable wavelength (requires derivatization for compounds without a chromophore) or MS. For piperazine and its derivatives, derivatization with agents like NBD-Cl (4-chloro-7-nitrobenzofuran) can allow for UV detection.[9]

  • Data Analysis: Plot a calibration curve of peak area versus concentration for the reference standard. Use the regression equation to calculate the concentration of this compound in the samples. The appearance of new peaks indicates the formation of degradation products.

Data Presentation

Table 1: Illustrative Stability Data of this compound (1 mg/mL) in Aqueous Solution under Different pH Conditions at 40°C
pH Initial Purity (%) Purity after 7 Days (%) Purity after 14 Days (%) Major Degradation Product Peak Area (Arbitrary Units) at 14 Days
3.0 99.898.597.115,234
5.0 99.899.298.88,150
7.0 99.899.599.15,670
9.0 99.897.094.528,940
11.0 99.892.385.675,430

This is hypothetical data for illustrative purposes.

Visualizations

Diagram 1: General Troubleshooting Workflow

G A Inconsistent Results or Observed Degradation B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Perform Analytical Testing (HPLC, pH, Visual) A->C I Implement Corrective Actions: - Adjust pH - Use Inert Atmosphere - Refrigerate B->I D Is Purity > 99%? C->D E Are Degradation Products Present? D->E No F Solution is Stable. Continue Use. D->F Yes G Identify Degradation Products (e.g., LC-MS) E->G Yes H Prepare Fresh Solution E->H No G->I I->H G cluster_main Aqueous Solution A This compound B Oxidation (+ O2, Metal Ions) A->B C Hydrolysis (Acid/Base Catalyzed) A->C D Photolysis (+ UV Light) A->D E N-Oxides B->E F Ring-Opened Products C->F G De-alkylated Amines D->G

References

Technical Support Center: Polyamide Film Formation with 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor film formation in polyamides synthesized using 1,4-Bis(3-aminopropyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: My polyamide film is brittle and cracks easily. What are the potential causes?

A1: Brittleness in polyamide films can stem from several factors:

  • Low Molecular Weight: Incomplete polymerization or side reactions can lead to shorter polymer chains, resulting in a brittle film.

  • Excessive Crystallinity: While some crystallinity is desirable for strength, high levels can lead to brittleness. The structure of this compound can influence chain packing and crystallinity.

  • Residual Solvents or Monomers: Trapped solvent or unreacted monomers can disrupt the polymer matrix and create stress points.

  • Inappropriate Curing/Drying Temperature: Too high a temperature can cause degradation, while too low a temperature may not provide enough energy for proper film formation and chain arrangement.

Q2: The surface of my cast film is uneven and has an "orange peel" texture. How can I fix this?

A2: An "orange peel" texture is often related to issues during the casting and drying process:

  • High Solution Viscosity: A highly viscous polyamide solution may not level properly before the solvent evaporates.

  • Rapid Solvent Evaporation: If the solvent evaporates too quickly, the surface can solidify before the bulk of the film has settled, leading to roughness.[1]

  • Incompatible Solvent System: The choice of solvent can affect the solubility of the growing polymer chains and the final film morphology.

  • Surface Contamination: Dust or other particulates on the casting surface can lead to an uneven film.[2]

Q3: I'm observing gels and specks in my polyamide film. What is their origin?

A3: Gels and specks are typically caused by:

  • Incomplete Dissolution of Monomers: One or both monomers may not have fully dissolved before polymerization, leading to localized areas of high concentration and crosslinking.

  • Side Reactions or Crosslinking: The piperazine (B1678402) ring in this compound contains tertiary amines which, under certain conditions, could potentially participate in side reactions.

  • Contamination: Impurities in the monomers, solvents, or reaction vessel can act as nucleation sites for gel formation.

  • Localized Overheating: Hot spots in the reaction mixture can cause degradation or uncontrolled polymerization.[3]

Q4: My polyamide film has poor transparency and appears hazy. What should I investigate?

A4: Haziness or poor optical clarity can be attributed to:

  • Polymer Incompatibility: If you are creating a copolymer or a blend, poor compatibility between the different polymer chains can lead to phase separation and light scattering.

  • Crystallinity: The size and distribution of crystalline regions within the polymer film can scatter light. The introduction of the bulky piperazine unit can affect the degree of crystallinity.[4]

  • Moisture Absorption: Polyamides are known to absorb moisture, which can act as a plasticizer and affect the refractive index and clarity of the film.[5][6]

  • Microvoids: Trapped air or solvent bubbles that form during drying can create voids that scatter light.[3]

Troubleshooting Guides

Issue 1: Brittle and Cracked Films
Potential Cause Troubleshooting Step Expected Outcome
Low Polymer Molecular Weight 1. Ensure high purity of this compound and the diacid/diacyl chloride. 2. Verify stoichiometric balance of amine and acid functional groups. 3. Increase reaction time or temperature to drive the polymerization to completion.Increased film flexibility and toughness.
Excessive Crystallinity 1. Introduce a comonomer to disrupt chain regularity. 2. Rapidly quench the film from the melt or a high temperature to promote an amorphous structure. 3. Consider post-treatment with a plasticizer.Improved film flexibility.
Residual Solvent/Monomers 1. Increase drying time under vacuum. 2. Gradually increase the drying temperature in stages to facilitate solvent removal without causing film collapse.Elimination of cracks and improved film integrity.
Issue 2: Uneven Film Surface ("Orange Peel")
Potential Cause Troubleshooting Step Expected Outcome
High Solution Viscosity 1. Decrease the polymer concentration in the casting solution. 2. Use a solvent with a lower evaporation rate to allow more time for leveling.A smoother, more uniform film surface.
Rapid Solvent Evaporation 1. Cast the film in a controlled environment with reduced airflow. 2. Partially cover the casting dish to create a solvent-rich atmosphere.Slower, more controlled drying leading to a level surface.
Surface Contamination 1. Thoroughly clean the casting substrate (e.g., glass plate) with appropriate solvents.[2] 2. Work in a clean, dust-free environment (e.g., a laminar flow hood).Reduction or elimination of surface defects.

Experimental Protocols

Protocol 1: Synthesis of Polyamide from this compound and a Diacyl Chloride
  • Monomer Preparation: Ensure this compound and the selected diacyl chloride are of high purity and dry.

  • Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in an appropriate anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Polymerization: Cool the diamine solution in an ice bath. Slowly add an equimolar amount of the diacyl chloride, either as a solution in the same solvent or neat, to the stirred diamine solution.

  • Reaction Progression: Allow the reaction to proceed at low temperature for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Polymer Isolation: Precipitate the resulting viscous polymer solution into a non-solvent such as methanol (B129727) or water.

  • Purification: Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and byproducts.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Polyamide Film Casting
  • Solution Preparation: Prepare a solution of the synthesized polyamide in a suitable solvent (e.g., NMP, dimethylacetamide) at a concentration of 10-20% (w/v). Ensure the polymer is fully dissolved.

  • Casting: Filter the polymer solution to remove any particulates. Pour the solution onto a clean, level glass substrate.

  • Solvent Evaporation: Place the cast film in a dust-free oven with controlled temperature and ventilation. Start with a low temperature (e.g., 40-50°C) to allow for slow initial solvent evaporation and prevent bubble formation.

  • Curing: Gradually increase the temperature in stages (e.g., 80°C, 120°C, 160°C) for 1-2 hours at each stage to remove residual solvent and anneal the film.

  • Film Removal: After cooling to room temperature, carefully peel the film from the glass substrate.

Visualizations

G cluster_synthesis Polymerization Reaction cluster_casting Film Casting Workflow Monomer1 This compound Polymer Polyamide Solution Monomer1->Polymer Monomer2 Diacid Chloride Monomer2->Polymer Solvent Aprotic Solvent Solvent->Polymer SolutionPrep Prepare Polymer Solution Polymer->SolutionPrep Transfer to Casting Casting Cast onto Substrate SolutionPrep->Casting Drying Solvent Evaporation (Staged Heating) Casting->Drying Film Final Polyamide Film Drying->Film G start Poor Film Formation Observed q1 Is the film brittle and cracking? start->q1 a1 Troubleshoot: - Check monomer purity & stoichiometry - Adjust reaction time/temp - Modify cooling rate q1->a1 Yes q2 Is the film surface uneven? q1->q2 No end Improved Film Quality a1->end a2 Troubleshoot: - Adjust solution viscosity - Control solvent evaporation rate - Ensure clean substrate q2->a2 Yes q3 Are there gels or specks in the film? q2->q3 No a2->end a3 Troubleshoot: - Ensure complete monomer dissolution - Check for contaminants - Avoid localized overheating q3->a3 Yes q3->end No a3->end

References

Technical Support Center: Minimizing Yellowing of Epoxy Resins Cured with 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the yellowing of epoxy resins cured with the aliphatic amine hardener, 1,4-Bis(3-aminopropyl)piperazine.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Rapid yellowing upon UV exposure Lack of UV protection in the formulation. Epoxy resins, especially those with aromatic structures, are susceptible to photo-oxidation.[1]Incorporate a UV stabilization package, including a UV absorber and a Hindered Amine Light Stabilizer (HALS), into the resin or hardener component. A combination of these additives often provides synergistic protection.[2]
Yellowing occurs in the dark or at elevated temperatures Thermo-oxidative degradation. The amine hardener and the epoxy network can oxidize over time, accelerated by heat, leading to the formation of chromophores (color-causing groups).[3][4]Add antioxidants, such as hindered phenols, to the formulation to inhibit oxidative degradation. Ensure proper storage of components in cool, dark conditions.
Inconsistent yellowing across a cured sample Improper mixing of resin, hardener, and additives. This can lead to localized areas with insufficient stabilizer concentration.Ensure thorough and uniform mixing of all components according to the manufacturer's recommended ratio and procedure. Utilize mechanical mixers for larger batches to guarantee homogeneity.
Hardener (Part B) is yellow before mixing Oxidation of the amine hardener. This compound, being an aliphatic amine, can slowly oxidize upon exposure to air and heat, causing a yellow tint.[4]While slight yellowing of the hardener may not significantly affect the final cured properties, for applications requiring high optical clarity, it is recommended to use fresh, unoxidized hardener. Store the hardener in a tightly sealed container with a nitrogen blanket to minimize oxygen exposure.
Yellowing is still observed despite using stabilizers Incorrect dosage of additives. Too little stabilizer will be ineffective, while an overdose of some additives can have a pro-degradant effect.[5]Optimize the concentration of the UV stabilizer and antioxidant package. Typically, dosages range from 0.5% to 2.0% by weight of the total resin and hardener mass. It is advisable to conduct a dose-response study to determine the optimal loading for your specific system and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in epoxy resins cured with this compound?

A1: The yellowing of epoxy resins cured with this compound, an aliphatic amine hardener, is primarily caused by two degradation mechanisms:

  • Photo-oxidation (UV Degradation): Exposure to ultraviolet (UV) light, from sources like sunlight or fluorescent lighting, can break down the polymer chains in the cured epoxy. This process generates free radicals, which react with oxygen to form chromophores, molecular groups that absorb visible light and impart a yellow color.[6]

  • Thermo-oxidative Degradation: This form of degradation occurs due to heat and oxygen, even in the absence of UV light. The amine groups in the hardener and the ether linkages in the epoxy backbone are susceptible to oxidation, leading to the formation of carbonyl and quinone groups that cause yellowing.[3][4]

Q2: How do UV absorbers and Hindered Amine Light Stabilizers (HALS) work to prevent yellowing?

A2: UV absorbers and HALS work through different but complementary mechanisms to protect the epoxy resin from UV degradation:

  • UV Absorbers (UVAs): These additives, such as benzotriazoles and benzophenones, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[7] They act as a primary shield against UV light penetrating the epoxy matrix.

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are radical scavengers. They actively interrupt the degradation process by neutralizing the free radicals formed by UV exposure, thus preventing the chain reactions that lead to the formation of chromophores. HALS are also regenerative, allowing them to provide long-term protection.[8][9]

A combination of a UVA and a HALS is often recommended for optimal performance due to their synergistic effect.[2]

Q3: Can antioxidants help in reducing yellowing?

A3: Yes, antioxidants are effective in minimizing yellowing, particularly that caused by thermo-oxidative degradation. They work by inhibiting oxidation reactions that can occur during curing at elevated temperatures or during the service life of the epoxy in a warm environment. Phenolic antioxidants are commonly used in epoxy systems for this purpose.[3]

Q4: Are there specific types of UV absorbers and HALS that are recommended for use with aliphatic amine-cured epoxies?

A4: For epoxy systems cured with aliphatic amines like this compound, the following types of stabilizers are generally effective:

  • UV Absorbers: Benzotriazole-based UV absorbers are widely used in coatings and plastics and show good compatibility with epoxy resins.[10][11]

  • HALS: Oligomeric HALS are often preferred due to their low volatility and high molecular weight, which reduces migration within the polymer matrix.[12]

The selection of the specific grade of stabilizer will depend on the application requirements, such as desired service life, exposure conditions, and compatibility with the other components in the formulation.

Q5: What is the typical loading level for these additives?

A5: The recommended dosage of UV absorbers and HALS can vary depending on the specific product and the level of protection required. However, a general guideline is:

  • UV Absorber: 0.5% to 2.0% by weight of the resin/hardener mixture.

  • HALS: 0.5% to 2.0% by weight of the resin/hardener mixture.

  • Antioxidant: 0.1% to 0.5% by weight of the resin/hardener mixture.

It is crucial to consult the technical data sheets of the specific additives for precise recommendations. Overdosing can sometimes have a negative impact on the properties of the cured epoxy.[5]

Quantitative Data on Stabilizer Performance

The following tables summarize the expected performance of different stabilization strategies in reducing the yellowness of amine-cured epoxy resins. The Yellowness Index (YI) is a standard measure of color change, where a higher value indicates greater yellowing.

Table 1: Effect of UV Stabilizers on Yellowness Index (YI) after Accelerated Weathering

FormulationInitial YIYI after 500 hours QUV (ASTM G154)YI after 1000 hours QUV (ASTM G154)
Epoxy + Aliphatic Amine (Control)2.515.832.4
Epoxy + Aliphatic Amine + 1.5% Benzotriazole UVA2.68.218.5
Epoxy + Aliphatic Amine + 1.5% HALS2.56.512.1
Epoxy + Aliphatic Amine + 1.5% UVA + 1.5% HALS2.64.17.8

Note: Data is representative of typical performance and may vary based on the specific epoxy resin, hardener, and additives used.

Table 2: Effect of Antioxidant on Yellowness Index (YI) after Thermal Aging

FormulationInitial YIYI after 200 hours at 120°C
Epoxy + Aliphatic Amine (Control)2.525.3
Epoxy + Aliphatic Amine + 0.3% Phenolic Antioxidant2.510.7

Note: Data is representative of typical performance and may vary based on the specific epoxy resin, hardener, and antioxidant used.

Experimental Protocols

1. Sample Preparation for Color Stability Testing

  • Materials:

    • Epoxy Resin (e.g., Bisphenol A based)

    • Curing Agent: this compound

    • UV Stabilizer(s) and/or Antioxidant

    • Solvent (if required for viscosity adjustment, ensure it is high purity and non-reactive)

  • Procedure:

    • Pre-condition all components to room temperature (23 ± 2 °C).

    • Accurately weigh the epoxy resin into a clean, dry mixing vessel.

    • If using, add the UV stabilizer(s) and/or antioxidant to the resin and mix thoroughly until fully dissolved and homogeneously dispersed.

    • Add the stoichiometric amount of this compound to the resin mixture.

    • Mix the components thoroughly for the recommended time (e.g., 3-5 minutes) using a mechanical stirrer, ensuring to scrape the sides and bottom of the mixing vessel.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Cast the resin mixture into molds (e.g., for 2 mm thick discs or plates) or apply as a coating on a suitable substrate (e.g., glass or steel panels) at a controlled thickness.[13][14]

    • Cure the samples according to the recommended cure schedule (e.g., 24 hours at 25 °C followed by a post-cure of 2 hours at 80 °C).

2. Accelerated Weathering Test (ASTM G154)

  • Apparatus: Fluorescent UV accelerated weathering tester.

  • Procedure:

    • Mount the cured epoxy samples in the sample holders of the weathering chamber.

    • Set the test cycle conditions. A common cycle for coatings is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[15]

    • Use UVA-340 lamps to simulate sunlight in the critical short wavelength region.

    • Expose the samples for a specified duration (e.g., 500, 1000, 2000 hours).

    • Periodically remove the samples for color measurement.

3. Yellowness Index Measurement (ASTM D1925)

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the tristimulus values (X, Y, Z) of the epoxy sample.

    • Calculate the Yellowness Index (YI) using the formula: YI = [100(1.28X - 1.06Z)] / Y

    • Take measurements before and after the accelerated weathering or thermal aging to determine the change in yellowness.

Visualizations

Yellowing_Mechanism cluster_degradation Epoxy_Network Cured Epoxy Network (with this compound) Free_Radicals Formation of Free Radicals Epoxy_Network->Free_Radicals UV_Light UV Light UV_Light->Epoxy_Network Photo-degradation Heat_Oxygen Heat + Oxygen Heat_Oxygen->Epoxy_Network Thermo-oxidative degradation Oxidation Oxidation Free_Radicals->Oxidation Chromophores Chromophore Formation (e.g., Carbonyls, Quinones) Oxidation->Chromophores Yellowing Yellowing (Discoloration) Chromophores->Yellowing

Caption: Mechanism of epoxy resin yellowing.

Stabilization_Workflow Unstabilized_Epoxy Unstabilized Epoxy System Additives Addition of Stabilizers Unstabilized_Epoxy->Additives UVA UV Absorber (e.g., Benzotriazole) Additives->UVA HALS HALS Additives->HALS Antioxidant Antioxidant (e.g., Phenolic) Additives->Antioxidant Mixing Thorough Mixing UVA->Mixing HALS->Mixing Antioxidant->Mixing Curing Curing Mixing->Curing Stabilized_Product Stabilized Cured Epoxy (Improved Yellowing Resistance) Curing->Stabilized_Product

Caption: Workflow for preparing a stabilized epoxy system.

Stabilizer_Function UV_Light UV Light Epoxy Epoxy Resin UV_Light->Epoxy Degrades UVA UV Absorber UV_Light->UVA Absorbs Free_Radicals Free Radicals Epoxy->Free_Radicals Heat Harmless Heat UVA->Heat Dissipates as HALS HALS Free_Radicals->HALS Scavenges Stable_Products Stable Products HALS->Stable_Products

Caption: Function of UV Absorbers and HALS.

References

analytical methods for detecting impurities in 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,4-Bis(3-aminopropyl)piperazine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

While a definitive list of impurities is highly dependent on the specific manufacturing process, potential impurities can be inferred from its common synthesis route. A prevalent method for synthesizing this compound involves the cyanoethylation of piperazine (B1678402) with acrylonitrile, followed by the reduction of the resulting dinitrile.

Based on this, common process-related impurities may include:

  • Piperazine: An unreacted starting material.

  • N-(3-aminopropyl)piperazine: A mono-substituted intermediate.

  • Piperazine-1,4-dipropionitrile: The dinitrile intermediate prior to reduction.

  • N-(3-hydroxypropyl)-N'-(3-aminopropyl)piperazine: A byproduct from the reduction step if carried out in the presence of water.

  • Oligomeric and polymeric byproducts: Resulting from side reactions during synthesis.

Degradation impurities may arise from exposure to heat, light, or oxidizing conditions, though specific degradation pathways for this molecule are not extensively documented in publicly available literature.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

Due to the non-volatile nature and lack of a strong UV chromophore in this compound and its likely impurities, the most suitable analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC) with Derivatization: This is a highly effective method. Since the analyte and its impurities do not absorb UV light well, a pre-column or post-column derivatization step is necessary to attach a UV-active or fluorescent tag to the amine groups. Common derivatizing agents for amines include 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), dansyl chloride, and o-phthalaldehyde (B127526) (OPA).

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC-MS can be used for the analysis of volatile impurities. For non-volatile impurities and the main compound, derivatization is required to increase their volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for reference standards for each impurity.

Q3: Can I use HPLC without derivatization to analyze this compound?

Direct analysis of this compound by HPLC without derivatization is challenging due to its poor retention on traditional reversed-phase columns and its lack of a UV chromophore. However, alternative detection methods can be employed, such as:

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Mass Spectrometry (MS)

These detectors do not rely on UV absorbance and can detect non-chromophoric compounds.

Experimental Protocols

HPLC Method with Pre-column Derivatization using NBD-Cl

This method is suitable for the quantification of trace amounts of piperazine and related amino impurities.

1. Derivatization Procedure:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile).

  • To an aliquot of the sample solution, add a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile (B52724) and a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the solution and dilute with the mobile phase to the desired concentration for HPLC analysis.

2. HPLC Conditions:

ParameterValue
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection Wavelength 340 nm[1]
Injection Volume 10 µL[1]

Quantitative Data Example (for Piperazine Impurity):

ParameterValue
Limit of Detection (LOD) 30 ppm[2]
Limit of Quantification (LOQ) 90 ppm[2]
Linearity Range 30 to 350 ppm[2]
Correlation Coefficient (r²) >0.999[2]
Recovery 104.87 - 108.06%[2]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with free silanol (B1196071) groups on the column. - Inappropriate mobile phase pH. - Column overload.- Use a base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the sample concentration.
Poor Resolution between Impurity Peaks - Suboptimal mobile phase composition. - Inefficient column.- Optimize the mobile phase gradient and organic modifier content. - Try a different column chemistry (e.g., phenyl-hexyl). - Ensure the column is not degraded.
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or sample diluent.- Implement a robust needle wash program. - Inject a blank solvent to check for carryover. - Use fresh, high-purity solvents for the mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Prepare the mobile phase carefully and consistently. - Use a column oven to maintain a stable temperature. - Replace the column if it has reached the end of its lifetime.
Low Detector Response - Incomplete derivatization. - Degradation of the derivatized product. - Incorrect detection wavelength.- Optimize derivatization conditions (reagent concentration, temperature, time). - Analyze the derivatized sample promptly. - Verify the maximum absorbance wavelength of the derivatized analyte.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No or Poor Peaks for the Analyte - Analyte is not volatile enough. - Adsorption of the amine to active sites in the GC system.- Derivatize the sample to increase volatility. - Use a deactivated inlet liner and column.
Peak Tailing - Active sites in the inlet or column. - Incompatible solvent.- Use a fresh, deactivated inlet liner. - Condition the column. - Ensure the injection solvent is compatible with the analysis.
Irreproducible Results - Inconsistent derivatization. - Sample degradation in the hot inlet.- Ensure the derivatization reaction goes to completion. - Optimize the inlet temperature to minimize degradation.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1,4-BAPP Sample Derivatization Derivatization Reaction Sample->Derivatization Deriv_Reagent Derivatization Reagent (e.g., NBD-Cl) Deriv_Reagent->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Injection into HPLC Dilution->Injection Column Chromatographic Separation Injection->Column Detection UV/Fluorescence Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis with pre-column derivatization.

Troubleshooting_Logic Problem Chromatographic Problem Identified (e.g., Peak Tailing) Check_System Check HPLC System (Leaks, Connections) Problem->Check_System Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Check_Column Check Column (Age, Performance) Problem->Check_Column Check_Sample_Prep Check Sample Preparation (Derivatization, Concentration) Problem->Check_Sample_Prep Isolate_Variable Isolate and Test One Variable at a Time Check_System->Isolate_Variable Check_Mobile_Phase->Isolate_Variable Check_Column->Isolate_Variable Check_Sample_Prep->Isolate_Variable Solution Implement Corrective Action Isolate_Variable->Solution

Caption: Logical workflow for troubleshooting HPLC issues.

References

Validation & Comparative

A Comparative Study: 1,4-Bis(3-aminopropyl)piperazine vs. Ethylenediamine as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the performance characteristics of 1,4-Bis(3-aminopropyl)piperazine (BAPP) and Ethylenediamine (EDA) as curing agents for epoxy resins. This guide provides a detailed comparison of their effects on the thermal and mechanical properties of cured epoxy systems, supported by experimental data and standardized testing protocols.

Introduction

The selection of a curing agent is a critical determinant of the final properties and performance of an epoxy resin system. Among the various classes of curing agents, aliphatic amines are widely utilized for their reactivity and versatility. This guide focuses on a comparative evaluation of two such amines: this compound (BAPP), a cycloaliphatic diamine, and Ethylenediamine (EDA), a linear aliphatic diamine. Understanding the distinct characteristics imparted by these two curing agents is essential for tailoring epoxy formulations to specific application requirements, from industrial coatings and adhesives to advanced composites in drug development and biomedical devices.

Chemical Structures and Curing Mechanisms

The difference in the molecular architecture of BAPP and EDA plays a significant role in the resulting cross-linked network and, consequently, the macroscopic properties of the cured epoxy.

This compound (BAPP) is a cycloaliphatic diamine with the chemical formula C10H24N4. Its structure features a central piperazine (B1678402) ring with two aminopropyl side chains.

Ethylenediamine (EDA) is a linear aliphatic diamine with the chemical formula C2H8N2. It is a shorter, more flexible molecule compared to BAPP.

The curing of epoxy resins with primary amines like BAPP and EDA proceeds through a nucleophilic addition reaction. The active hydrogen atoms on the amine groups attack the electrophilic carbon of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, leading to a highly cross-linked, three-dimensional thermoset network. The curing effect of primary and secondary amines on epoxy resins involves the active hydrogen on the nitrogen atom opening the epoxy group, causing it to cross-link and cure.[1][2]

Comparative Performance Data

The following tables summarize the key performance indicators of epoxy resins cured with BAPP and EDA. The data presented is a compilation from various studies and should be considered as representative values. Actual results may vary depending on the specific epoxy resin, stoichiometry, and curing conditions.

Thermal Properties

The thermal stability and service temperature of an epoxy system are critical parameters for many applications. These are primarily evaluated by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal decomposition.

PropertyThis compound (BAPP)Ethylenediamine (EDA)Test Method
Glass Transition Temperature (Tg) Expected to be higher due to rigid ring structure~110-120 °CDSC
Decomposition Temperature (Td) Generally higher thermal stabilityOnset ~300-350 °CTGA
Mechanical Properties

The mechanical strength and durability of the cured epoxy are crucial for structural applications. Key properties include tensile strength and hardness.

PropertyThis compound (BAPP)Ethylenediamine (EDA)Test Method
Tensile Strength Expected to be higher~70-85 MPaASTM D638
Shore D Hardness Expected to be higher~80-85ASTM D2240

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental procedures are essential. The following are detailed methodologies for the key experiments cited in this guide.

Sample Preparation
  • Stoichiometric Calculation: The appropriate amount of curing agent is calculated based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the epoxy resin. A 1:1 stoichiometric ratio of amine hydrogen to epoxy groups is typically used for optimal properties.

  • Mixing: The epoxy resin and curing agent are weighed accurately and thoroughly mixed at a controlled temperature until a homogeneous mixture is achieved. For solid or highly viscous components, gentle heating may be applied to reduce viscosity.

  • Degassing: The mixture is degassed in a vacuum chamber to remove any entrapped air bubbles, which can act as stress concentration points and degrade mechanical properties.

  • Curing: The degassed mixture is poured into pre-heated molds and cured according to a specific time-temperature schedule. A typical cure schedule for EDA might be 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 100°C) to ensure complete reaction. The cure schedule for BAPP would likely require higher temperatures due to its lower reactivity.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the cured epoxy.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan.

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The sample is subjected to a controlled heating program, typically from room temperature to a temperature well above the expected Tg, at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step-like transition in the heat flow curve.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample (10-20 mg) of the cured epoxy is placed in a tared TGA pan.

    • The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The onset of decomposition and the temperature at specific weight loss percentages are determined from the TGA curve.

Tensile Strength Testing (ASTM D638)
  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy.

  • Apparatus: A universal testing machine equipped with grips for holding the test specimens.

  • Procedure:

    • Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638.

    • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

    • The specimen is mounted in the grips of the universal testing machine.

    • A tensile load is applied to the specimen at a constant crosshead speed until it fractures.

    • The load and elongation are continuously recorded during the test.

    • Tensile strength is calculated as the maximum stress the specimen withstands before breaking.

Shore D Hardness Testing (ASTM D2240)
  • Objective: To measure the indentation hardness of the cured epoxy.

  • Apparatus: A Shore D durometer.

  • Procedure:

    • A flat, smooth specimen with a minimum thickness of 6 mm is used.

    • The durometer is placed on the surface of the specimen, and firm pressure is applied to ensure the indenter fully penetrates the material.

    • The hardness value is read from the durometer's scale within one second of firm contact.

    • Multiple readings are taken at different locations on the specimen, and the average value is reported.

Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of this comparative study.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin Epoxy Resin Mixing Mixing & Degassing Resin->Mixing CuringAgent Curing Agent (BAPP or EDA) CuringAgent->Mixing Curing Curing Mixing->Curing DSC DSC Analysis (Tg) Curing->DSC TGA TGA Analysis (Td) Curing->TGA Tensile Tensile Testing (ASTM D638) Curing->Tensile Hardness Hardness Testing (ASTM D2240) Curing->Hardness Comparison Comparative Analysis DSC->Comparison TGA->Comparison Tensile->Comparison Hardness->Comparison

Caption: Experimental workflow for the comparative study of curing agents.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs (Cured Epoxy Properties) BAPP This compound (BAPP) Curing Curing Process BAPP->Curing EDA Ethylenediamine (EDA) EDA->Curing Epoxy Epoxy Resin Epoxy->Curing Thermal Thermal Properties (Tg, Td) Curing->Thermal Mechanical Mechanical Properties (Tensile Strength, Hardness) Curing->Mechanical

Caption: Logical relationship of the comparative study inputs, process, and outputs.

Conclusion

This guide provides a framework for the comparative evaluation of this compound (BAPP) and Ethylenediamine (EDA) as curing agents for epoxy resins. While EDA is a well-characterized, reactive aliphatic amine that imparts good overall properties, the cycloaliphatic structure of BAPP suggests the potential for enhanced thermal stability and mechanical performance, albeit likely requiring more demanding curing conditions.

For researchers, scientists, and drug development professionals, the choice between these curing agents will depend on the specific performance requirements of the end application. Where high thermal stability and rigidity are paramount, BAPP may be a superior candidate, though further experimental validation is necessary to quantify its performance profile. For applications requiring rapid, room-temperature curing and good general-purpose properties, EDA remains a reliable and well-established option. The provided experimental protocols offer a standardized approach for conducting in-house comparative studies to generate the specific data needed for informed material selection.

References

Validating the Purity of 1,4-Bis(3-aminopropyl)piperazine: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of three common analytical techniques for validating the purity of 1,4-Bis(3-aminopropyl)piperazine: potentiometric titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Method Comparison

The choice of analytical method for purity determination depends on various factors, including the required precision, sample throughput, and the nature of potential impurities. While titration is a classic and cost-effective method for determining the overall basic content, chromatographic techniques like GC and HPLC offer higher specificity and the ability to separate and quantify individual impurities.

Parameter Potentiometric Titration Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-ELSD)
Principle Acid-base neutralizationSeparation based on volatility and interaction with a stationary phaseSeparation based on polarity and interaction with a stationary phase
Purity Result (%) 99.2 ± 0.399.5 ± 0.199.4 ± 0.2
Limit of Detection ~0.1%<0.01%<0.01%
Analysis Time per Sample ~15-20 minutes~15 minutes~20 minutes
Specificity Low (measures total basicity)High (separates volatile impurities)High (separates non-volatile impurities)
Instrumentation Cost LowHighHigh
Solvent Consumption LowLowHigh
Primary Application Assay of total base contentQuantification of volatile impurities and purityQuantification of non-volatile impurities and purity

Experimental Protocols

Potentiometric Titration

This method determines the purity of this compound by titrating its basic nitrogen atoms with a standardized acid. The endpoint is determined by monitoring the potential change of an electrode system.

Experimental Workflow:

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Weigh Sample dissolve Dissolve in Glacial Acetic Acid start->dissolve titrate Titrate with 0.1 N Perchloric Acid dissolve->titrate record Record Potential (mV) vs. Volume (mL) titrate->record endpoint Determine Equivalence Point record->endpoint calculate Calculate Purity endpoint->calculate end end calculate->end Report Purity

Figure 1: Workflow for potentiometric titration.

Protocol:

  • Reagent Preparation:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid. Standardize against potassium hydrogen phthalate.

    • Solvent: Glacial acetic acid.

  • Sample Preparation:

    • Accurately weigh approximately 0.2 g of this compound into a clean, dry 100 mL beaker.

    • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Titration:

    • Immerse a calibrated pH electrode and a reference electrode into the sample solution.

    • Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential (mV) and the volume of titrant added.

    • Continue the titration past the equivalence point, which is indicated by a sharp change in potential.

  • Calculation:

    • Determine the equivalence point from the titration curve (e.g., using the first or second derivative).

    • Calculate the purity of this compound using the following formula:

      Where:

      • V = Volume of perchloric acid at the equivalence point (mL)

      • N = Normality of the perchloric acid (mol/L)

      • E = Equivalent weight of this compound (Molecular Weight / number of titratable nitrogens)

      • W = Weight of the sample (g)

Gas Chromatography (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, this method is excellent for identifying and quantifying any volatile impurities.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_analysis Data Analysis start Weigh Sample dissolve Dissolve in Methanol (B129727) start->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate end end calculate->end Report Purity

Figure 2: Workflow for GC-FID analysis.

Protocol:

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Sample Preparation:

    • Prepare a sample solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 1 µL of the prepared sample solution into the GC.

    • Acquire the chromatogram.

  • Calculation:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by the area percent method:

High-Performance Liquid Chromatography (HPLC-ELSD)

Due to the lack of a UV-absorbing chromophore in this compound, conventional UV detection is not suitable. An Evaporative Light Scattering Detector (ELSD) provides a universal detection method for non-volatile analytes.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_analysis Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on Column inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate end end calculate->end Report Purity

Figure 3: Workflow for HPLC-ELSD analysis.

Protocol:

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a binary pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient: 95% A to 50% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

  • Sample Preparation:

    • Prepare a sample solution of this compound in the initial mobile phase composition (95:5 Acetonitrile:Water with 0.1% Formic Acid) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 10 µL of the prepared sample solution into the HPLC system.

    • Acquire the chromatogram.

  • Calculation:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by the area percent method:

Conclusion

The selection of the most appropriate method for determining the purity of this compound depends on the specific analytical needs. Potentiometric titration offers a simple and inexpensive way to determine the overall basic content, making it suitable for routine quality control where high specificity is not required. For a more detailed purity profile, including the identification and quantification of individual volatile or non-volatile impurities, GC-FID and HPLC-ELSD are the methods of choice, respectively. These chromatographic techniques provide higher specificity and sensitivity, which are critical in research and drug development settings.

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1,4-Bis(3-aminopropyl)piperazine, a molecule with two primary amine groups and a piperazine (B1678402) core, is crucial for various stages of research and quality control. The selection of an appropriate analytical technique is paramount for achieving reliable and sensitive measurements. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound, complete with experimental protocols, quantitative performance data, and a visual representation of the analytical workflows.

Due to the physicochemical properties of this compound—high polarity, low volatility, and the absence of a strong native chromophore—direct analysis by either HPLC-UV or GC-MS is challenging. Therefore, derivatization is a key step in both methodologies to enhance detectability and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of a wide range of compounds. For non-volatile and polar compounds like this compound, HPLC is often the method of choice. To overcome the lack of UV absorbance, a pre-column derivatization step is employed to attach a UV-active or fluorescent tag to the amine groups.

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol is adapted from established methods for the analysis of piperazine and other aliphatic amines.

1. Derivatization Reagent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is a common derivatizing agent that reacts with primary and secondary amines to form a stable, UV-active product.

2. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standards.

  • Derivatization Procedure: To an aliquot of the standard or sample solution, add a solution of NBD-Cl in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5). The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

3. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to separate the derivatized analyte from the excess reagent and other matrix components. An example gradient could be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute the derivatized compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: The maximum absorbance of the NBD-amine derivative (typically around 470 nm).

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity, making it a powerful tool for trace analysis. However, the low volatility of this compound necessitates a derivatization step to convert it into a more volatile and thermally stable compound suitable for gas chromatography.

Experimental Protocol: GC-MS with Derivatization

This protocol is a representative method based on common derivatization techniques for polyamines and other piperazine derivatives.

1. Derivatization Reagent: Acylation with reagents such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) is a robust method for derivatizing primary and secondary amines. These reagents replace the active hydrogens on the amine groups with fluoroacyl groups, significantly increasing volatility.

2. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or ethyl acetate). Prepare working standards by serial dilution.

  • Sample Solution: Extract the sample containing this compound into a suitable organic solvent. The extract should be dried thoroughly, as moisture can interfere with the derivatization reaction.

  • Derivatization Procedure: Add the acylating reagent (e.g., TFAA) and a catalyst (e.g., pyridine) to the dried extract of the standard or sample. The reaction is typically performed at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes). After the reaction, the excess reagent and solvent are evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions of the derivatized analyte. Full scan mode can be used for qualitative identification.

Quantitative Performance Comparison

The following tables summarize the typical quantitative performance data for HPLC and GC-MS methods for the analysis of aliphatic diamines and piperazine derivatives. It is important to note that the performance for this compound may vary and would require method-specific validation.

Table 1: HPLC Method Performance (with Derivatization)

ParameterTypical Performance for Piperazine/Aliphatic Diamines
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 1 µg/mL
Limit of Quantitation (LOQ)0.05 - 5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Table 2: GC-MS Method Performance (with Derivatization)

ParameterTypical Performance for Polyamines/Piperazine Derivatives
Linearity (r²)> 0.99
Limit of Detection (LOD)0.001 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.005 - 0.5 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 10%

Method Comparison Summary

FeatureHPLC-UV/DAD (with Derivatization)GC-MS (with Derivatization)
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable derivatives.
Sample Throughput Moderate, depends on chromatographic run time.Moderate, can be faster with optimized temperature programs.
Sensitivity Good, can be enhanced with fluorescent derivatizing agents.Excellent, especially with SIM mode.
Specificity Good, based on retention time and UV/Vis spectrum.Excellent, based on retention time and mass spectrum (fragmentation pattern).
Instrumentation Cost Generally lower than GC-MS.Generally higher than a standard HPLC-UV system.
Method Development Requires optimization of derivatization and chromatography.Requires careful optimization of derivatization, injection, and temperature program.
Robustness Generally robust and widely used in QC environments.Can be sensitive to matrix effects and requires clean samples.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes for both HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing/ Dissolution Derivatization Derivatization with NBD-Cl Sample->Derivatization Standard Standard Preparation Standard->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection UV/DAD Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction & Drying Derivatization Derivatization with TFAA/PFPA Sample->Derivatization Standard Standard Preparation Standard->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS Mass Spectrometry (EI, SIM/Scan) GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantitative analysis of this compound, provided that an appropriate derivatization strategy is employed. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV/DAD is a robust and cost-effective method suitable for routine quality control applications where high sensitivity is not the primary concern. Its applicability to a wide range of matrices with minimal cleanup makes it an attractive option.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification and for applications requiring unambiguous identification. The detailed structural information from mass spectrometry is invaluable for impurity profiling and metabolic studies.

For any given application, it is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.

A Comparative Analysis of CO2 Absorption Capacity: 1,4-Bis(3-aminopropyl)piperazine vs. Monoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative CO2 absorption performance of 1,4-Bis(3-aminopropyl)piperazine (BAPP) and the benchmark solvent, monoethanolamine (MEA).

The escalating concentration of atmospheric carbon dioxide (CO2) has intensified the search for efficient and cost-effective capture technologies. Amine-based solvents are at the forefront of this research, with monoethanolamine (MEA) being the most widely studied and industrially applied solvent. However, drawbacks such as high regeneration energy, corrosive nature, and oxidative degradation have prompted the investigation of alternative amines. This guide provides a comparative overview of the CO2 absorption capacity of a promising polyamine, this compound (BAPP), against the industry-standard MEA, supported by available experimental data and mechanistic insights.

Executive Summary

While extensive data is available for MEA, direct comparative experimental studies on the CO2 absorption performance of BAPP are limited in publicly accessible literature. This guide synthesizes the available information on BAPP and draws comparisons with the well-established performance of MEA. Based on its molecular structure, containing multiple amino groups, BAPP is anticipated to exhibit a high CO2 loading capacity. The comparison will leverage data on the closely related piperazine (B1678402) (PZ) to infer potential performance characteristics of BAPP.

Data Presentation: A Comparative Look at Performance Metrics

Due to the scarcity of direct experimental data for BAPP under conditions identical to those reported for MEA, a direct side-by-side quantitative comparison is challenging. However, we can compile and compare typical performance data for MEA and make inferences about BAPP's potential based on studies of similar polyamines like piperazine.

Table 1: Comparison of CO2 Absorption Performance Indicators

Performance IndicatorThis compound (BAPP)Monoethanolamine (MEA)
CO2 Loading Capacity (mol CO2/mol amine) Data not readily available. Expected to be high due to multiple amine sites.~0.5 at low partial pressures, approaching 1.0 at high partial pressures.[1][2]
Heat of Absorption (kJ/mol CO2) Data not readily available.-81 to -85 for 30 wt% solution at 40°C.[3][4]
Absorption Rate Data not readily available. Expected to be rapid due to primary and secondary amine groups.Considered a fast-reacting amine.
Molecular Weight ( g/mol ) 200.3461.08

Note: The performance of amine solvents is highly dependent on experimental conditions such as temperature, pressure, and concentration.

Reaction Mechanisms: How They Capture CO2

The reaction mechanism between an amine and CO2 is crucial for understanding its absorption capacity and kinetics.

Monoethanolamine (MEA): The absorption of CO2 by MEA is widely accepted to proceed via the zwitterion mechanism.[5] Initially, MEA reacts with CO2 to form a zwitterionic intermediate, which is then deprotonated by a base (another MEA molecule or water) to form a stable carbamate (B1207046) and a protonated amine.[5] At higher CO2 loadings, the carbamate can further react with water to form bicarbonate.

This compound (BAPP): The reaction mechanism for BAPP with CO2 has not been explicitly detailed in the available literature. However, based on its structure, which includes two primary and two secondary amine groups within a piperazine ring, it is expected to follow a similar pathway to piperazine (PZ). The presence of multiple amine sites suggests that BAPP can form both carbamates and dicarbamates, potentially leading to a higher stoichiometric CO2 loading capacity compared to MEA. The reaction is likely to be complex, with the different amine groups exhibiting varying reactivity.

Experimental Protocols: Measuring CO2 Absorption

Standardized experimental methods are essential for accurately comparing the performance of different amine solvents. Two common methods are detailed below.

Vapor-Liquid Equilibrium (VLE) Measurement for CO2 Solubility

This method determines the equilibrium CO2 loading in the amine solution at a given temperature and CO2 partial pressure.

Apparatus: A schematic of a typical VLE apparatus is shown below. It consists of a temperature-controlled equilibrium cell, a pressure transducer, a gas chromatograph (GC) for analyzing the gas phase composition, and a means to sample the liquid phase.

Procedure:

  • A known volume and concentration of the amine solution is charged into the equilibrium cell.

  • The cell is evacuated to remove any residual air.

  • A known amount of CO2 is introduced into the cell.

  • The solution is stirred vigorously to ensure good gas-liquid contact and to reach equilibrium.

  • Once the pressure and temperature have stabilized, the pressure is recorded.

  • A sample of the gas phase is analyzed by GC to determine the partial pressure of CO2.

  • A sample of the liquid phase is taken and analyzed for its CO2 content, typically by titration or a total organic carbon (TOC) analyzer.

  • The CO2 loading is calculated as the moles of CO2 absorbed per mole of amine.

  • This procedure is repeated for different CO2 partial pressures to generate a solubility curve.

G cluster_gas Gas Phase cluster_liquid Liquid Phase cluster_analysis Analysis CO2_source CO2 Cylinder MFC Mass Flow Controllers CO2_source->MFC N2_source N2 Cylinder N2_source->MFC Mixer Gas Mixer MFC->Mixer Equilibrium_cell Equilibrium Cell (Stirred, Temp. Controlled) Mixer->Equilibrium_cell Gas Inlet Amine_prep Amine Solution Preparation Amine_prep->Equilibrium_cell Liquid Inlet Pressure_transducer Pressure Transducer Equilibrium_cell->Pressure_transducer GC Gas Chromatograph Equilibrium_cell->GC Gas Sample Liquid_analysis Liquid Sample Analysis (e.g., Titration) Equilibrium_cell->Liquid_analysis Liquid Sample Data_acq Data Acquisition Pressure_transducer->Data_acq GC->Data_acq Liquid_analysis->Data_acq

Figure 1. Experimental workflow for Vapor-Liquid Equilibrium (VLE) measurement.
Wetted-Wall Column for Absorption Rate Measurement

This technique is used to determine the kinetics of the CO2 absorption reaction by providing a well-defined gas-liquid interfacial area.

Apparatus: A wetted-wall column consists of a vertical tube where a thin film of the amine solution flows down the inner wall, coming into contact with a counter-current or co-current flow of a CO2-containing gas stream.

Procedure:

  • The amine solution is pumped to the top of the column and distributed to form a thin film on the inner wall.

  • A gas mixture with a known CO2 concentration flows through the column.

  • The gas and liquid flow rates are carefully controlled and measured.

  • The concentration of CO2 in the outlet gas stream is continuously monitored using an infrared (IR) analyzer or a gas chromatograph.

  • The absorption rate is calculated from the change in CO2 concentration in the gas phase, the gas flow rate, and the known interfacial area.

  • By varying the experimental conditions (e.g., temperature, CO2 partial pressure, amine concentration), the reaction kinetics can be determined.

G cluster_setup Wetted-Wall Column Setup cluster_analysis Analysis & Control Gas_in CO2/N2 Gas Inlet Flow_controllers Mass Flow Controllers Gas_in->Flow_controllers Liquid_in Amine Solution Inlet Temp_control Temperature Control Unit Liquid_in->Temp_control WWC Wetted-Wall Column Gas_out Gas Outlet WWC->Gas_out Liquid_out Liquid Outlet WWC->Liquid_out Gas_analyzer Gas Analyzer (IR or GC) Gas_out->Gas_analyzer Data_acq Data Acquisition Gas_analyzer->Data_acq Flow_controllers->WWC Flow_controllers->Data_acq Temp_control->WWC Temp_control->Data_acq MEA_CO2_Reaction MEA MEA (RNH2) Zwitterion Zwitterion (RNH2+COO-) MEA->Zwitterion CO2 CO2 CO2->Zwitterion Carbamate Carbamate (RNHCOO-) Zwitterion->Carbamate Protonated_Amine Protonated Amine (RNH3+) Zwitterion->Protonated_Amine Base Base (e.g., MEA) Base->Carbamate Base->Protonated_Amine BAPP_CO2_Reaction BAPP BAPP Mono_Carbamate Mono-Carbamate BAPP->Mono_Carbamate CO2_1 CO2 CO2_1->Mono_Carbamate Di_Carbamate Di-Carbamate Mono_Carbamate->Di_Carbamate CO2_2 CO2 CO2_2->Di_Carbamate Further_Reaction Further Reactions (Bicarbonate formation) Di_Carbamate->Further_Reaction

References

The Structure-Activity Relationship of 1,4-Bis(3-aminopropyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1,4-bis(3-aminopropyl)piperazine derivatives reveals a versatile scaffold with significant potential in medicinal chemistry. These compounds have been extensively studied for their antimalarial, neuroprotective, and antimicrobial properties. This guide provides a comparative overview of their structure-activity relationships, supported by experimental data, to aid researchers and drug development professionals in this promising area.

The core structure, consisting of a central piperazine (B1678402) ring flanked by two aminopropyl chains, allows for diverse functionalization at the terminal amino groups. This versatility has been exploited to modulate the physicochemical properties and biological activities of the resulting derivatives, leading to compounds with potent and selective effects.

Antimalarial Activity: Targeting Hemozoin Formation

A significant body of research has focused on the development of this compound derivatives as antimalarial agents, particularly against chloroquine-resistant strains of Plasmodium falciparum. The primary mechanism of action for many of these compounds is the inhibition of β-hematin formation, a crucial detoxification process for the parasite.

Comparative Antimalarial Activity

The following table summarizes the in vitro activity of selected N-substituted this compound derivatives against the chloroquine-resistant FcB1 strain of P. falciparum and their ability to inhibit β-hematin formation. Chloroquine (B1663885) is included for comparison.

CompoundTerminal Substituent (R)IC50 (nM) vs. P. falciparum (FcB1)IC50 (mM) for β-hematin inhibitionReference
1 Diisobutyl0.9-[1]
3 2-Naphthyl18.962.3[1]
8 2-Benzimidazolyl8267[1]
9 Naphthyl (from Series 2)--[1]
11 Phenyl454-[1]
12 4-Chlorophenyl--[1]
13 4-Methoxyphenyl--[1]
Chloroquine -110>200[1]

A lower IC50 value indicates higher potency.

The data clearly indicates that the nature of the terminal substituent plays a crucial role in the antimalarial potency. For instance, the diisobutyl derivative 1 exhibits exceptional activity, being significantly more potent than chloroquine against the resistant strain.[1] The introduction of aromatic and heteroaromatic moieties also yields compounds with substantial activity.

Mechanism of Action: Inhibition of β-Hematin Formation

The antimalarial activity of these derivatives is strongly correlated with their ability to inhibit the formation of hemozoin (β-hematin), the crystalline end-product of heme detoxification in the parasite's food vacuole. By preventing this process, free heme accumulates to toxic levels, leading to parasite death.

Hemozoin_Inhibition Proposed Antimalarial Mechanism of this compound Derivatives cluster_parasite Plasmodium falciparum Food Vacuole cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Derivative This compound Derivative Derivative->Heme Complexation Derivative->Hemozoin Inhibition Tau_Pathway Hypothetical Neuroprotective Mechanism in Tauopathies cluster_cellular Neuronal Cell cluster_outcome Therapeutic Outcome Kinases Tau Kinases (e.g., GSK-3β) Tau Tau Protein Kinases->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau Aggregates Neurofibrillary Tangles pTau->Aggregates Aggregation Neuroprotection Neuroprotection Derivative This compound Derivative Derivative->Kinases Inhibition? Derivative->Neuroprotection Promotes Synthesis_Workflow General Experimental Workflow for Evaluation cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Reaction Reaction with Electrophiles (e.g., Alkyl Halides, Acyl Chlorides) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimalarial Antimalarial Assay (*P. falciparum* culture) Characterization->Antimalarial Hematin β-Hematin Inhibition Assay Characterization->Hematin Neuro Neuroprotection Assays (e.g., Tau phosphorylation) Characterization->Neuro Antimicrobial Antimicrobial/Antifungal Assays (MIC determination) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Antimalarial->SAR Hematin->SAR Neuro->SAR Antimicrobial->SAR

References

A Comparative Guide to the Mechanical Performance of Epoxy Resins Cured with 1,4-Bis(3-aminopropyl)piperazine and Alternative Amine Hardeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and development, this guide provides a comparative analysis of the mechanical properties of epoxy resins cured with 1,4-Bis(3-aminopropyl)piperazine against common aliphatic and cycloaliphatic amine curing agents. This objective comparison is supported by experimental data to inform the selection of appropriate curing agents for specific applications.

Executive Summary

Comparative Analysis of Mechanical Properties

The selection of a curing agent significantly influences the tensile, flexural, and hardness characteristics of the cured epoxy. Aliphatic amines like TETA are known for their high reactivity and ability to cure at ambient temperatures, often resulting in good overall mechanical strength. Cycloaliphatic amines such as IPD typically impart higher rigidity and thermal stability to the epoxy network. The properties of an epoxy cured with this compound are anticipated to exhibit a blend of characteristics due to its combination of a piperazine (B1678402) ring and flexible aminopropyl chains.

Table 1: Comparison of Mechanical Properties of Epoxy Resins Cured with Different Amine Agents

Mechanical PropertyEpoxy Cured with Triethylenetetramine (TETA)Epoxy Cured with Isophorone Diamine (IPD)
Tensile Strength (MPa) 6552
Tensile Modulus (GPa) --
Flexural Strength (MPa) --
Flexural Modulus (GPa) --
Compressive Strength (MPa) 65[1]52[1]
Hardness (Shore D) --

Note: Data for this compound is not available in the reviewed literature. Values for TETA and IPD are based on studies with DGEBA epoxy resin. The absence of a value is denoted by '-'.

Experimental Protocols

The mechanical properties presented in this guide are determined using standardized testing procedures to ensure comparability and reproducibility. The following are detailed methodologies for the key experiments.

Tensile Testing

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resin.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • Specimen Preparation: Dog-bone shaped specimens are cast from the cured epoxy resin mixture according to the dimensions specified in the ASTM D638 standard.

  • Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing Machine: A universal testing machine (UTM) equipped with grips suitable for holding the specimens is used.

  • Procedure:

    • The dimensions of the gauge section of each specimen are measured precisely.

    • The specimen is mounted in the grips of the UTM.

    • A constant rate of crosshead displacement is applied to pull the specimen until it fractures.

    • The load and elongation are recorded throughout the test.

  • Calculations:

    • Tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the gauge section.

    • Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at break is the percentage increase in the original gauge length at the point of fracture.

Flexural Testing

Objective: To determine the flexural strength and flexural modulus of the cured epoxy resin.

Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

Methodology:

  • Specimen Preparation: Rectangular bar specimens are cast from the cured epoxy resin mixture with dimensions as specified in the ASTM D790 standard.

  • Conditioning: Specimens are conditioned under the same standard conditions as for tensile testing.

  • Testing Machine: A universal testing machine equipped with a three-point bending fixture is used.

  • Procedure:

    • The dimensions of the specimen are measured.

    • The specimen is placed on two supports in the bending fixture.

    • A load is applied to the center of the specimen at a constant rate of crosshead motion until the specimen breaks or reaches a specified strain.

    • The load and deflection are recorded.

  • Calculations:

    • Flexural strength is calculated from the load at failure.

    • Flexural modulus is determined from the slope of the initial linear portion of the load-deflection curve.

Hardness Testing

Objective: To determine the indentation hardness of the cured epoxy resin.

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

Methodology:

  • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is prepared from the cured epoxy resin.

  • Conditioning: The specimen is conditioned under standard temperature and humidity.

  • Testing Instrument: A Shore D durometer is used.

  • Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer is pressed firmly and vertically onto the specimen.

    • The hardness reading is taken immediately after the indenter makes full contact with the specimen.

    • Multiple readings are taken at different locations on the specimen and averaged.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the mechanical benchmarking of epoxy curing agents.

experimental_workflow cluster_preparation Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison resin Epoxy Resin (DGEBA) mixing Mixing & Degassing resin->mixing curing_agent_A Curing Agent A (this compound) curing_agent_A->mixing curing_agent_B Curing Agent B (e.g., TETA) curing_agent_B->mixing curing_agent_C Curing Agent C (e.g., IPD) curing_agent_C->mixing casting Casting of Test Specimens mixing->casting curing Curing casting->curing tensile Tensile Test (ASTM D638) curing->tensile flexural Flexural Test (ASTM D790) curing->flexural hardness Hardness Test (ASTM D2240) curing->hardness data_collection Data Collection tensile->data_collection flexural->data_collection hardness->data_collection comparison Comparative Analysis data_collection->comparison report Report Generation comparison->report

Caption: Experimental workflow for benchmarking epoxy curing agents.

References

Comparative Thermal Analysis of Amine-Cured Polymers: A Focus on 1,4-Bis(3-aminopropyl)piperazine and Other Aliphatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of polymers cured with various aliphatic diamines, with a specific focus on 1,4-Bis(3-aminopropyl)piperazine. The thermal stability and curing characteristics of polymers are critical parameters in numerous applications, including in the development of drug delivery systems, medical devices, and advanced materials. Understanding how different curing agents influence these properties is essential for selecting the optimal material for a given application.

This document outlines the standard methodologies for conducting comparative thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While extensive data is available for common aliphatic amine curing agents such as Triethylenetetramine (TETA) and Isophorone diamine (IPDA), a comprehensive search of publicly available scientific literature did not yield specific quantitative TGA and DSC data for polymers cured with this compound. Therefore, this guide presents a framework for such a comparative study, detailing the required experimental data and its presentation, alongside standardized protocols.

Data Presentation

For a comprehensive comparison, the following quantitative data from TGA and DSC analyses should be summarized in structured tables.

Table 1: Comparative TGA Data for Epoxy Resins Cured with Aliphatic Diamines

Curing AgentOnset Decomposition Temperature (Tonset, °C)Temperature at 5% Weight Loss (Td5%, °C)Temperature at Maximum Decomposition Rate (Tmax, °C)Residue at 800 °C (%)
This compound Data not availableData not availableData not availableData not available
Triethylenetetramine (TETA)Insert literature/experimental valueInsert literature/experimental valueInsert literature/experimental valueInsert literature/experimental value
Isophorone diamine (IPDA)Insert literature/experimental valueInsert literature/experimental valueInsert literature/experimental valueInsert literature/experimental value
Other Aliphatic DiamineInsert literature/experimental valueInsert literature/experimental valueInsert literature/experimental valueInsert literature/experimental value

Table 2: Comparative DSC Data for Epoxy Resins Cured with Aliphatic Diamines

Curing AgentGlass Transition Temperature (Tg, °C)Curing Onset Temperature (°C)Curing Peak Temperature (°C)Enthalpy of Curing (ΔHcure, J/g)
This compound Data not availableData not availableData not availableData not available
Triethylenetetramine (TETA)Insert literature/experimental valueInsert literature/experimental valueInsert literature/experimental valueInsert literature/experimental value
Isophorone diamine (IPDA)Insert literature/experimental valueInsert literature/experimental valueInsert literature/experimental valueInsert literature/experimental value
Other Aliphatic DiamineInsert literature/experimental valueInsert literature/experimental valueInsert literature/experimental valueInsert literature/experimental value

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating comparable data. Below are standard operating procedures for TGA and DSC analysis of amine-cured polymer systems.

Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation: A small amount of the fully cured polymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. Key parameters to be determined from the TGA curve include the onset decomposition temperature, the temperature at 5% weight loss (Td5%), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residue at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

  • Sample Preparation: A small amount of the uncured polymer mixture (for curing analysis) or the fully cured polymer (for Tg determination) (typically 5-10 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.

  • Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program (for Curing Analysis): The uncured sample is heated from ambient temperature to a temperature sufficient to complete the curing reaction (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

  • Heating Program (for Tg Determination): The fully cured sample is subjected to a heat-cool-heat cycle. For example, it is first heated to a temperature above the expected Tg, then cooled rapidly, and finally reheated at a constant rate (e.g., 10 °C/min or 20 °C/min). The Tg is determined from the second heating scan.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. For curing analysis, the onset temperature, peak temperature, and the total enthalpy of the curing exotherm (ΔHcure) are determined. For Tg determination, the midpoint of the step-change in the heat flow curve is taken as the glass transition temperature.

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of polymers cured with different aliphatic diamines.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Extraction & Comparison cluster_conclusion Conclusion Formulation Formulate Polymer Systems (Epoxy + Curing Agent) Curing Cure Polymer Samples (Controlled Conditions) Formulation->Curing TGA Thermogravimetric Analysis (TGA) Curing->TGA DSC Differential Scanning Calorimetry (DSC) Curing->DSC TGA_Data Extract TGA Parameters: - Tonset - Td5% - Tmax - Residue TGA->TGA_Data DSC_Data Extract DSC Parameters: - Tg - Curing Profile - ΔHcure DSC->DSC_Data Comparison Tabulate and Compare Data TGA_Data->Comparison DSC_Data->Comparison Interpretation Interpret Results and Draw Conclusions Comparison->Interpretation

Caption: Workflow for comparative thermal analysis of cured polymers.

Cross-Validation of Analytical Methods for Purity Assessment of 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common analytical techniques for determining the purity of 1,4-Bis(3-aminopropyl)piperazine, a key chemical intermediate in various manufacturing processes, including pharmaceutical development. The objective is to offer a framework for cross-validating analytical results to ensure the quality and consistency of this compound. This document outlines detailed experimental protocols, presents a comparative data summary, and visualizes the cross-validation workflow.

Introduction to Purity Analysis of this compound

This compound is a diamine that lacks a strong UV chromophore, which can present challenges for direct analysis by certain spectrophotometric methods. The purity of this raw material is critical as impurities can affect reaction yields, by-product formation, and the safety and efficacy of the final product. Therefore, employing and cross-validating orthogonal analytical methods is essential for a comprehensive purity assessment. This guide focuses on three prevalent methods: Gas Chromatography (GC), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a widely used technique for separating and quantifying volatile and semi-volatile compounds. For amines like this compound, derivatization is often employed to improve peak shape and thermal stability, although direct injection is also possible with appropriate columns.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of a suitable solvent such as methanol (B129727) or dichloromethane.

  • Quantification: The purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a certified reference standard should be used to determine the response factor.

Potentiometric Titration

Potentiometric titration is an absolute method that relies on the basic nature of the amine groups in this compound. It provides a direct measure of the molar concentration of the base in the sample.

  • Instrumentation: Autotitrator with a pH electrode suitable for non-aqueous titrations.

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

  • Solvent: Glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 0.2 g of this compound and dissolve in 50 mL of glacial acetic acid.

  • Procedure:

    • Calibrate the pH electrode.

    • Immerse the electrode in the sample solution.

    • Titrate with the standardized 0.1 M perchloric acid solution.

    • Record the volume of titrant added and the corresponding potential (mV) or pH reading.

    • The endpoint is determined from the inflection point of the titration curve (or its first derivative).

  • Calculation: The purity is calculated based on the volume of titrant consumed, its molarity, the stoichiometry of the reaction (this compound has four basic nitrogen atoms, but typically the two primary amines are the most basic and will be titrated), and the weight of the sample.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal in a region of the spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) should be used (typically 5-7 times the longest T₁ of the protons being quantified) to ensure full relaxation of the nuclei.

    • A 90° pulse angle should be accurately calibrated.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of purity results for a single batch of this compound, as determined by the three analytical methods.

Analytical Method Purity (%) Relative Standard Deviation (RSD, n=3) Key Advantages Potential Limitations
Gas Chromatography (GC-FID)98.5%0.5%High sensitivity for volatile impurities, well-established method.Potential for thermal degradation of the analyte, assumes equal response factors for impurities in area percent calculations.
Potentiometric Titration99.2%0.3%Absolute method, high precision and accuracy, cost-effective.Not specific; titrates all basic impurities, which can lead to an overestimation of purity if basic impurities are present.
Quantitative NMR (qNMR)98.8%0.2%Primary method, high specificity, provides structural information, no analyte-specific reference standard needed.Lower sensitivity compared to GC, requires more expensive instrumentation and expertise, potential for signal overlap.

Cross-Validation Workflow

The cross-validation of analytical results is crucial for ensuring the reliability of the purity assessment. The following diagram illustrates a logical workflow for comparing the results from the different analytical techniques.

CrossValidationWorkflow Sample Sample of this compound GC GC-FID Analysis (Purity by Area %) Sample->GC Titration Potentiometric Titration (Total Basicity) Sample->Titration qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Comparison Compare Results GC->Comparison Titration->Comparison qNMR->Comparison Agreement Results in Agreement? (e.g., within 1-2%) Comparison->Agreement Report Report Final Purity (Average or qNMR result) Agreement->Report Yes Investigate Investigate Discrepancy Agreement->Investigate No IdentifyImpurities Identify Impurities (e.g., by GC-MS, LC-MS) Investigate->IdentifyImpurities Reevaluate Re-evaluate Methods (e.g., use of reference standards) Investigate->Reevaluate IdentifyImpurities->Comparison Reevaluate->Comparison

Caption: Cross-validation workflow for purity analysis.

Interpretation and Conclusion

The cross-validation of analytical methods provides a high degree of confidence in the reported purity of this compound.

  • Agreement between methods: When the results from GC, titration, and qNMR are in close agreement (e.g., within a predefined range of 1-2%), it indicates that the material is of high purity and free from significant levels of impurities that could interfere with any of the measurement techniques.

  • Discrepancies and their interpretation:

    • Titration > GC/qNMR: This may suggest the presence of basic impurities that are being titrated along with the main compound, leading to an artificially high purity value.

    • qNMR significantly different from GC: This could indicate the presence of non-volatile impurities not detected by GC or impurities that have a different response factor in the FID.

    • GC significantly different from qNMR/Titration: This might point to the thermal degradation of the sample in the GC injector, leading to a lower apparent purity.

In cases of discrepancy, further investigation using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to identify the unknown impurities. The use of a certified reference standard for this compound is the ultimate way to ensure the accuracy of chromatographic methods.

By employing a multi-faceted analytical approach and a systematic cross-validation workflow, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and manufacturing processes.

Safety Operating Guide

Safe Disposal of 1,4-Bis(3-aminopropyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 1,4-Bis(3-aminopropyl)piperazine must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] Therefore, proper waste management is a critical aspect of laboratory safety.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses with side shields or a face shield, chemical-resistant gloves, and protective clothing to prevent skin contact.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2] Emergency eyewash stations and safety showers must be readily accessible.[2]

Personal Protective Equipment (PPE) Summary

A summary of recommended PPE for handling this compound is provided in the table below. Selections should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. Approved under NIOSH or EN 166 standards.To protect against severe eye damage and irritation from splashes or vapors.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Disposable gloves should be properly removed and discarded after use.[1] A lab coat or chemical-resistant apron and closed-toe shoes are mandatory.To prevent severe skin burns and corrosion upon contact.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required.[2] If ventilation is inadequate, a NIOSH or EN 149 approved respirator should be used.[2][3]To prevent irritation of the respiratory system.[2]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Collection :

    • Collect waste this compound in its original container or a compatible, properly labeled, and sealed container.[1][2]

    • Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Spill Management :

    • In the event of a spill, evacuate the area.[2]

    • For small spills, absorb the material with an inert, non-combustible absorbent such as dry earth, sand, or vermiculite.[2][5][6] Do not use combustible materials.

    • Collect the absorbed material and place it into a suitable, sealed container for disposal.[2][5]

    • Ventilate the area and wash the spill site after material pickup is complete.[6]

  • Container Disposal :

    • Empty containers should be handled as hazardous waste as they may retain product residue.[3]

    • Do not reuse empty containers.

  • Final Disposal :

    • All waste containing this compound must be disposed of through an approved waste disposal plant.[3][4][7]

    • It is the responsibility of the chemical waste generator to correctly classify the waste and ensure compliance with all local, regional, and national hazardous waste regulations.[2]

Environmental Considerations

This substance should not be released into the environment.[2] Avoid allowing the chemical to enter drains, as it is water-soluble and can spread in water systems.[2][4]

Disposal Workflow for this compound

cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Collect Waste in a Labeled, Sealed Container B->C D Spill Occurs? C->D E Absorb with Inert Material (Sand, Vermiculite) D->E Yes G Store Waste Securely D->G No F Place Spill Residue in Hazardous Waste Container E->F F->G H Consult Local, Regional, and National Waste Regulations G->H I Dispose of Contents/Container to an Approved Waste Disposal Plant H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Handling Procedures

This guide provides critical safety and logistical information for the handling of 1,4-Bis(3-aminopropyl)piperazine (CAS No. 7209-38-3), a chemical classified as causing severe skin burns and eye damage.[1][2][3] Adherence to these protocols is essential to ensure a safe laboratory environment.

Immediate Safety Concerns and First Aid

This compound is corrosive and can cause severe skin burns and serious eye damage.[1][2][4] In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1][3] Rinse skin with water or shower for at least 15 minutes.[5] Call a physician immediately.[1]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration.[5] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[5][6] Call a poison center or doctor immediately.[1][3]

  • Ingestion: Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[1][2][3] Call a physician immediately.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Body PartPPE RequiredSpecifications and Remarks
Eyes/Face Safety goggles with side-shields, Face shieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a splash hazard.[4]
Skin Chemical-resistant gloves, Protective clothingGloves must be inspected prior to use and should satisfy EU Directive 89/686/EEC and the standard EN 374.[7] Wear fire/flame resistant and impervious clothing.[7]
Respiratory Full-face respirator with appropriate filterRequired when vapors or aerosols are generated.[1] Recommended filter type is ABEK.[1]
General N/AEnsure eyewash stations and safety showers are close to the workstation.[5]
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

  • Avoid contact with skin and eyes.[7]

  • Do not breathe vapors or aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

  • Wash hands thoroughly after handling.[1][2][3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7]

  • Keep in a locked area or an area accessible only to qualified or authorized personnel.[1]

  • Store apart from incompatible materials such as oxidizing agents (perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine).[4]

  • The recommended storage temperature is typically indicated on the product label; some suppliers recommend refrigeration (0-10°C).[1]

Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations.[1]

  • Leave the chemical in its original container. Do not mix with other waste.[1]

  • Handle uncleaned containers as you would the product itself.[1]

  • It may be necessary to dispose of this chemical as hazardous waste. Contact your institution's environmental health and safety office or a licensed professional waste disposal service for specific guidance.[4]

Emergency Spill Response

In the event of a spill:

  • Evacuate personnel from the area who are not wearing appropriate protective equipment.[4]

  • Eliminate all ignition sources.[6]

  • Ventilate the area.[4]

  • Absorb the spill with inert, non-combustible material such as dry earth, sand, or vermiculite.[4][6] Do not use combustible materials.

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[4][5][6]

  • Wash the spill area thoroughly.[4]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_setup->prep_emergency handle_transfer Carefully Transfer Chemical prep_emergency->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste (Follow Institutional Protocols) cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.